molecular formula C8H7F2NO2 B177832 2-amino-2-(3,5-difluorophenyl)acetic Acid CAS No. 199327-33-8

2-amino-2-(3,5-difluorophenyl)acetic Acid

Cat. No.: B177832
CAS No.: 199327-33-8
M. Wt: 187.14 g/mol
InChI Key: VQMIPXXHDSGKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(3,5-difluorophenyl)acetic acid is a tailor-made, fluorinated amino acid that serves as a critical chiral building block in modern medicinal chemistry. Its molecular structure, featuring a difluorophenyl group, is strategically designed for the development of novel bioactive compounds. The incorporation of fluorine is a established strategy to enhance the metabolic stability, binding selectivity, and overall efficiency of pharmaceutical candidates by modulating their electronic properties and protecting oxidatively vulnerable sites . This compound is particularly valuable in constructing potent active pharmaceutical ingredients (APIs) for therapeutic areas such as oncology and infectious diseases . As a high-value synthetic intermediate, it is employed in asymmetric synthesis to introduce chiral complexity and fluorine atoms into target molecules, making it an indispensable tool for researchers developing the next generation of small-molecule drugs . The (R)-enantiomer of this compound is specifically identified and available for research applications requiring stereochemical precision . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(3,5-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMIPXXHDSGKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371800
Record name 2-amino-2-(3,5-difluorophenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199327-33-8
Record name 2-amino-2-(3,5-difluorophenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-amino-2-(3,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-2-(3,5-difluorophenyl)acetic Acid

Introduction

This compound is a fluorinated, non-proteinogenic α-amino acid. As a derivative of phenylglycine, the presence of two fluorine atoms on the aromatic ring at the meta positions significantly influences its electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable building block and key intermediate in medicinal chemistry and drug development, particularly for creating novel therapeutic agents with potentially enhanced biological activity and pharmacokinetic profiles. This document provides a comprehensive overview of its core physicochemical properties, supported by experimental methodologies and logical diagrams.

Physicochemical Data

The quantitative are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for guiding its application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₈H₇F₂NO₂[1]
Molecular Weight 187.14 g/mol [2][3]
CAS Number 199327-33-8[1]
LogP -1.19[1]
Polar Surface Area (PSA) 63 Ų[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 2[1]
Rotatable Bond Count 2[1]
Heavy Atom Count 13[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These represent standard experimental approaches in the field.

Determination of LogP (Octanol-Water Partition Coefficient)

The LogP value is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A standard method for its determination is the Shake-Flask Method .

  • Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol (representing a lipid layer) and water (representing an aqueous biological fluid). The ratio of its concentration in the two phases at equilibrium is measured.

  • Methodology:

    • A solution of this compound is prepared in either n-octanol or water.

    • A known volume of this solution is mixed with an equal volume of the other solvent (pre-saturated with the first) in a separatory funnel.

    • The funnel is shaken vigorously for a set period to ensure equilibrium is reached, and then left to stand until the two phases have completely separated.

    • The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water].

    • LogP is the base-10 logarithm of the partition coefficient.

Determination of pKa (Acid Dissociation Constant)

As an amino acid, the compound has at least two ionizable groups: the carboxylic acid and the amino group. The pKa values indicate the strength of these acidic and basic centers. Potentiometric titration is the most common method for pKa determination.

  • Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the ionizable group is 50% protonated and 50% deprotonated.

  • Methodology:

    • A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent.

    • The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.

    • The pH is recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) corresponds to the carboxylic acid group, and the second (pKa₂) corresponds to the ammonium group.

Synthesis Protocol: Strecker Synthesis Adaptation

The synthesis of α-amino acids like this compound can be achieved through various methods. A common approach is an adaptation of the Strecker synthesis.

  • Principle: This synthesis involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

  • Methodology:

    • Step 1: Formation of the Aldehyde. 3,5-difluorobenzaldehyde serves as the starting material.

    • Step 2: Formation of the α-aminonitrile. The aldehyde is reacted with a source of ammonia (e.g., ammonium chloride) and a cyanide salt (e.g., sodium cyanide). This three-component reaction forms 2-amino-2-(3,5-difluorophenyl)acetonitrile.

    • Step 3: Hydrolysis. The α-aminonitrile intermediate is then subjected to acidic or basic hydrolysis. Heating the nitrile in the presence of a strong acid (like HCl) or a strong base (like NaOH) will hydrolyze the nitrile group (-CN) to a carboxylic acid group (-COOH), yielding the final product, this compound.

    • Purification: The final product is isolated and purified, typically by recrystallization or chromatography.

Visualizations

Acid-Base Equilibrium

The ionization state of this compound is dependent on the ambient pH. This equilibrium is fundamental to its chemical behavior and biological interactions.

AcidBaseEquilibrium Cation Cationic Form (Low pH) pka1_label pKa₁ (~2-3) Cation->pka1_label Zwitterion Zwitterionic Form (Intermediate pH) pka2_label pKa₂ (~9-10) Zwitterion->pka2_label Anion Anionic Form (High pH) pka1_label->Zwitterion +H⁺ / -H⁺ pka2_label->Anion +H⁺ / -H⁺

Fig. 1: pH-dependent ionization states of the amino acid.
General Synthetic Workflow

The production of this compound follows a multi-step chemical synthesis workflow, starting from a commercially available precursor.

SynthesisWorkflow Start Starting Material (3,5-Difluorobenzaldehyde) Step1 Step 1: Aminonitrile Formation (e.g., NaCN, NH₄Cl) Start->Step1 Intermediate Intermediate (α-aminonitrile) Step1->Intermediate Step2 Step 2: Hydrolysis (Acid or Base) Intermediate->Step2 Product Final Product (this compound) Step2->Product Purify Purification (Recrystallization / Chromatography) Product->Purify

Fig. 2: A typical workflow for the chemical synthesis.

Biological Context and Applications

While specific signaling pathways for this exact molecule are not detailed in the provided literature, its structural motifs are of significant interest in drug discovery.

  • Enzyme Inhibition: Non-proteinogenic amino acids are often explored as inhibitors of enzymes involved in metabolic or signaling pathways. The difluorophenyl group can enhance binding affinity to enzyme active sites through favorable interactions.

  • Antimicrobial/Antiviral Potential: Analogous compounds, such as --INVALID-LINK--acetic acid, have been investigated for antimicrobial and antiviral properties.[4] This suggests that this compound could serve as a scaffold for developing new agents in this therapeutic area.

  • Pharmaceutical Intermediates: The compound is a valuable building block for synthesizing more complex molecules, including potential anti-inflammatory agents or central nervous system drugs, where the fluorine atoms can improve blood-brain barrier penetration and resist metabolic degradation.[5][6]

References

Unveiling the Biological Potential: A Technical Guide to 2-amino-2-(3,5-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the biological activities associated with 2-amino-2-(3,5-difluorophenyl)acetic acid and its structurally related analogs. While direct and extensive research on the core compound remains nascent, this document synthesizes available data on its derivatives and similar molecules to provide a predictive framework for its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a fluorinated, non-proteinogenic amino acid. The introduction of fluorine atoms onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Although comprehensive biological data for this specific compound is limited in publicly accessible literature, analysis of its close structural analogs and derivatives suggests potential for significant biological activity. The primary areas of interest for compounds of this class include anticancer, antimicrobial, and antiviral applications.

Predicted Biological Activities Based on Structural Analogs

The biological potential of this compound can be inferred from the activities of its isomers and derivatives. The strategic placement of two fluorine atoms at the 3 and 5 positions on the phenyl ring is expected to significantly influence its electronic properties and interactions with biological targets.

Anticancer Activity

A notable derivative, 2-Amino-4-(3,5-difluorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile , has demonstrated moderate antiproliferative activities. This suggests that the this compound scaffold can be a valuable building block for the synthesis of novel anticancer agents. The mode of action for similar compounds often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Antimicrobial and Antiviral Properties

The structural isomer, 2-amino-2-(2,4-difluorophenyl)acetic acid, is recognized as a key intermediate in the synthesis of compounds with potential anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1] Furthermore, the related compound, --INVALID-LINK--acetic acid, has been studied for its potential antimicrobial and antiviral effects, which may arise from enzyme inhibition.[2] These findings suggest that this compound could serve as a precursor to novel antimicrobial and antiviral drugs.

Quantitative Data from a Key Derivative

Compound NameCell LineActivityIC50 (µM)
2-Amino-4-(3,5-difluorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrileHT-29 (Human colorectal adenocarcinoma)Antiproliferative> 10
EA.hy926 (Human umbilical vein cell line)Antiproliferative> 10
HCT-116 (Human colorectal carcinoma)Antiproliferative> 10
518A2 (Human melanoma)Antiproliferative> 10
KB-V1 (Human cervical carcinoma)Antiproliferative> 10
MCF-7 (Human breast adenocarcinoma)Antiproliferative> 10

Data extracted from a study on pyrano[3,2-c]chromene derivatives, where the 3,5-difluorophenyl derivative showed moderate activity compared to other analogs in the series.

Experimental Protocols

Detailed experimental protocols for the direct biological evaluation of this compound are not currently published. However, based on the assays performed on its derivatives and analogs, the following methodologies would be appropriate for its characterization.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and proliferation.

  • Cell Seeding: Plate human cancer cell lines (e.g., HT-29, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualized Workflows and Pathways

To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start This compound purification Purification & Structural Verification (NMR, MS) start->purification antiproliferative Antiproliferative Assays (e.g., MTT) purification->antiproliferative antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial antiviral Antiviral Assays purification->antiviral enzyme_inhibition Enzyme Inhibition Assays antiproliferative->enzyme_inhibition cell_cycle Cell Cycle Analysis antiproliferative->cell_cycle apoptosis Apoptosis Assays antiproliferative->apoptosis

Caption: A logical workflow for the biological evaluation of this compound.

signaling_pathway compound Fluorinated Amino Acid Derivative target Cellular Target (e.g., Microtubules, Enzyme) compound->target disruption Disruption of Cellular Process target->disruption cell_cycle_arrest G2/M Cell Cycle Arrest disruption->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: A potential signaling pathway for antiproliferative activity.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The existing data on its derivatives and structural analogs strongly suggest that this compound warrants further investigation for its potential anticancer, antimicrobial, and antiviral activities. Future research should focus on the systematic biological screening of the parent compound, elucidation of its mechanism of action, and the synthesis of a focused library of derivatives to establish clear structure-activity relationships. Such studies will be crucial in unlocking the full therapeutic potential of this and related fluorinated amino acids.

References

An In-depth Technical Guide on the Core Mechanism of Action of Difluorophenyl Glycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Difluorophenyl glycine derivatives represent a class of synthetic amino acid analogues that have garnered significant interest in medicinal chemistry and pharmacology. The incorporation of a difluorophenyl moiety into the glycine scaffold confers unique physicochemical properties, influencing their biological activity, metabolic stability, and blood-brain barrier permeability. A predominant and well-characterized mechanism of action for many of these derivatives is the modulation of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system. This guide provides a detailed exploration of this core mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

The NMDA Receptor: A Key Target

The NMDA receptor is a heterotetrameric ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Its activation requires the binding of both the neurotransmitter glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the glycine binding site on the GluN1 subunit.[1][2][3] The ion channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Upon simultaneous binding of glutamate and a glycine co-agonist, and subsequent membrane depolarization to relieve the Mg²⁺ block, the channel opens, allowing the influx of Ca²⁺ and Na⁺, which triggers downstream signaling cascades.

Difluorophenyl glycine derivatives primarily exert their effects by interacting with the glycine binding site on the GluN1 subunit of the NMDA receptor. Depending on their specific chemical structure, they can act as agonists, partial agonists, or antagonists at this site, thereby modulating the receptor's activity.

Mechanism of Action at the Glycine Binding Site

The interaction of difluorophenyl glycine derivatives with the glycine binding site can be categorized as follows:

  • Agonists: These derivatives bind to the glycine site and mimic the action of the endogenous co-agonist, glycine. By promoting the conformational change required for channel opening (in the presence of glutamate), they enhance NMDA receptor activation.

  • Partial Agonists: These compounds bind to the glycine site and elicit a submaximal response compared to full agonists like glycine. They can act as functional antagonists in the presence of high concentrations of a full agonist.

  • Antagonists: These derivatives bind to the glycine site but do not activate the receptor. Instead, they competitively block the binding of endogenous co-agonists, thereby inhibiting NMDA receptor function.[1] This antagonistic action is a key area of investigation for therapeutic interventions in conditions associated with NMDA receptor overactivation, such as neurodegenerative diseases and epilepsy.[4]

The difluorophenyl group plays a critical role in determining the nature and potency of this interaction. The electron-withdrawing fluorine atoms can influence the acidity of the glycine backbone and the overall electronic distribution of the molecule, affecting its binding affinity and efficacy at the receptor. The position of the fluorine atoms on the phenyl ring (e.g., 2,4-difluoro, 3,5-difluoro) is also a key determinant of pharmacological activity.

Signaling Pathway of NMDA Receptor Modulation

The modulation of the NMDA receptor by difluorophenyl glycine derivatives initiates a cascade of intracellular events. The following diagram illustrates the signaling pathway upon NMDA receptor activation.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 DFG_Derivative Difluorophenyl Glycine Derivative DFG_Derivative->NMDA_Receptor Binds to GluN1 Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Calmodulin Calmodulin Ca_Influx->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates nNOS nNOS Calmodulin->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival/Death) CREB->Gene_Expression Regulates NO Nitric Oxide (NO) nNOS->NO Produces

Caption: NMDA Receptor Signaling Pathway.

Quantitative Data

The following tables summarize key quantitative parameters for representative glycine site modulators. While specific data for a broad range of difluorophenyl glycine derivatives are dispersed throughout the literature, the provided data for known glycine site ligands illustrate the typical affinity and potency ranges observed.

Table 1: Binding Affinity of Glycine Site Ligands at the NMDA Receptor

CompoundDerivative TypeRadioligandKᵢ (nM)Source
GlycineEndogenous Agonist[³H]Glycine40[5]
D-SerineEndogenous Agonist[³H]Glycine--
Kynurenic AcidAntagonist[³H]Glycine250-1000[1]
MDL 105,519Antagonist[³H]Glycine1.9[6]
L-701,324Antagonist[³H]Glycine2.2[7]

Table 2: Functional Potency of Glycine Site Ligands at the NMDA Receptor

CompoundActivityAssay TypeEC₅₀ / IC₅₀ (µM)Source
GlycineAgonistElectrophysiology1-3-
D-CycloserinePartial AgonistElectrophysiology20-100[8]
7-Chlorokynurenic acidAntagonistElectrophysiology0.6-
AmantadineChannel BlockerCa²⁺ influx92[9]
MemantineChannel BlockerElectrophysiology1-10[10]

Experimental Protocols

The characterization of difluorophenyl glycine derivatives at the NMDA receptor relies on two primary experimental techniques: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay for the Glycine Site

This assay quantifies the affinity of a test compound for the glycine binding site by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of a difluorophenyl glycine derivative at the NMDA receptor glycine binding site.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • [³H]Glycine or other suitable radioligand (e.g., [³H]MDL 105,519)

  • Test difluorophenyl glycine derivative

  • Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

  • Glutamate (to promote the high-affinity state of the glycine site)

  • Non-specific binding control (e.g., high concentration of unlabeled glycine)

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, combine the prepared brain membranes, the radioligand (at a concentration near its Kₔ), and varying concentrations of the test difluorophenyl glycine derivative. Include wells for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled glycine).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Brain Membranes Start->Membrane_Prep Assay_Setup Set up Assay Plate: Membranes + Radioligand + Test Compound Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: Calculate IC₅₀ and Kᵢ Counting->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.
Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through NMDA receptor channels in response to the application of a test compound, providing functional information about its agonist or antagonist properties.

Objective: To determine the functional effect (agonist, antagonist, or partial agonist) and potency (EC₅₀ or IC₅₀) of a difluorophenyl glycine derivative on NMDA receptor-mediated currents.

Materials:

  • Cultured neurons or heterologous expression system (e.g., HEK293 cells) expressing NMDA receptors

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • External solution (aCSF or similar, containing glutamate and varying concentrations of the test compound)

  • Internal solution (for filling the patch pipette)

  • Agonists (NMDA, glycine) and antagonists (e.g., AP5, CNQX to block non-NMDA receptors)

Protocol:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Obtaining a Whole-Cell Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.[11]

  • Data Acquisition:

    • Clamp the cell at a negative holding potential (e.g., -60 mV) to maintain the Mg²⁺ block.

    • Apply a solution containing a saturating concentration of glutamate and varying concentrations of the difluorophenyl glycine derivative.

    • Record the resulting inward current.

  • Data Analysis:

    • For agonists/partial agonists, plot the current amplitude against the logarithm of the compound concentration and fit with a sigmoidal dose-response curve to determine the EC₅₀ and maximum effect (Iₘₐₓ).

    • For antagonists, co-apply a fixed concentration of an agonist (e.g., glycine) with varying concentrations of the test compound. Plot the percentage of inhibition of the agonist-evoked current against the logarithm of the antagonist concentration to determine the IC₅₀.

Electrophysiology_Workflow Start Start Cell_Prep Prepare Cells on Coverslip Start->Cell_Prep Pipette_Prep Pull and Fill Patch Pipette Cell_Prep->Pipette_Prep Whole_Cell Establish Whole-Cell Configuration Pipette_Prep->Whole_Cell Recording Apply Test Compound and Record NMDA Receptor Currents Whole_Cell->Recording Analysis Data Analysis: Determine EC₅₀/IC₅₀ and Efficacy Recording->Analysis End End Analysis->End

References

An In-depth Technical Guide on 2-amino-2-(3,5-difluorophenyl)acetic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-2-(3,5-difluorophenyl)acetic acid is a pivotal, non-proteinogenic amino acid serving as a key chiral building block in the synthesis of various pharmaceuticals. Its most notable application is as a crucial intermediate in the industrial production of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The precise stereochemistry of this intermediate is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis of racemic this compound, its chiral resolution, and detailed analytical methodologies for characterization and purity assessment.

Introduction

The fluorinated phenylglycine derivative, this compound, has garnered significant attention in medicinal chemistry and process development due to its integral role in the synthesis of Sitagliptin. The presence of the 3,5-difluorophenyl moiety is a key structural feature that contributes to the pharmacological profile of the final drug product. This guide outlines the chemical and analytical protocols necessary for the preparation and quality control of this important pharmaceutical intermediate.

Synthesis of Racemic this compound

The synthesis of the racemic form of this compound is typically achieved through a multi-step process, commencing with the readily available 3,5-difluorobromobenzene. A common and efficient pathway involves the formation of the corresponding aldehyde, followed by a Strecker synthesis to introduce the amino and nitrile functionalities, and subsequent hydrolysis to the carboxylic acid.

Synthesis of 3,5-Difluorobenzaldehyde

A key precursor, 3,5-difluorobenzaldehyde, can be synthesized from 3,5-difluoro-1-bromobenzene via a Grignard reaction followed by formylation.

Experimental Protocol:

  • In a dried flask under an inert atmosphere, suspend magnesium turnings (28 g) in anhydrous tetrahydrofuran (THF, 60 ml).

  • Slowly add a solution of 3,5-difluoro-1-bromobenzene (200 g) in THF (800 ml) dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture and add N,N-dimethylformamide (DMF, 91 g) dropwise.

  • Stir the mixture for an additional hour at room temperature.

  • Quench the reaction by adding 10% hydrochloric acid (1000 ml) and stir for 1 hour.

  • Extract the product with ethyl acetate (1000 ml).

  • Wash the organic layer twice with saturated brine and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield 3,5-difluorobenzaldehyde.[1]

Quantitative Data:

ParameterValueReference
Yield125 g[1]
Strecker Synthesis of 2-amino-2-(3,5-difluorophenyl)acetonitrile

The Strecker synthesis provides a direct route to α-aminonitriles from aldehydes.[2][3][4][5][6]

Experimental Protocol:

  • To a cooled solution of 3,5-difluorobenzaldehyde in a suitable solvent (e.g., methanol), add a solution of ammonium chloride in aqueous ammonia.

  • To this mixture, add a solution of sodium cyanide in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Extract the product, 2-amino-2-(3,5-difluorophenyl)acetonitrile, with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude aminonitrile.

Hydrolysis of 2-amino-2-(3,5-difluorophenyl)acetonitrile

The final step to obtain the racemic amino acid is the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions.[1]

Experimental Protocol (Acid Hydrolysis):

  • Treat the crude 2-amino-2-(3,5-difluorophenyl)acetonitrile with a strong acid, such as concentrated hydrochloric acid.

  • Heat the mixture at reflux for several hours until the hydrolysis is complete.

  • Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (around pH 6) using a base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield racemic this compound.

Logical Workflow for Racemic Synthesis

G A 3,5-Difluoro-1-bromobenzene B Grignard Reaction (Mg, THF) A->B Step 1 C Formylation (DMF) B->C D 3,5-Difluorobenzaldehyde C->D Intermediate E Strecker Synthesis (NH4Cl, NaCN) D->E Step 2 F 2-amino-2-(3,5-difluorophenyl)acetonitrile E->F Intermediate G Hydrolysis (HCl, H2O) F->G Step 3 H Racemic this compound G->H Final Product

Caption: Synthesis of Racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers is a critical step, as typically only one enantiomer possesses the desired biological activity. Diastereomeric salt crystallization with a chiral resolving agent is a widely employed and effective method for this purpose.[7][8]

Diastereomeric Salt Crystallization with L-Tartaric Acid

Experimental Protocol:

  • Dissolve the racemic this compound in a suitable hot solvent, such as a mixture of methanol and water.

  • Add an equimolar amount of a chiral resolving agent, for example, L-(+)-tartaric acid.

  • Allow the solution to cool slowly to room temperature to induce the crystallization of one of the diastereomeric salts. The salt of the (R)-amino acid with L-tartaric acid is often the less soluble diastereomer.

  • Filter the precipitated diastereomeric salt and wash with a small amount of the cold solvent mixture.

  • To liberate the free amino acid, dissolve the diastereomeric salt in water and adjust the pH to the isoelectric point with a base.

  • Filter the precipitated (R)-2-amino-2-(3,5-difluorophenyl)acetic acid, wash with cold water, and dry.

  • The mother liquor, enriched in the (S)-enantiomer, can be treated similarly to recover the other enantiomer or subjected to racemization for recycling.

Logical Workflow for Chiral Resolution

G A Racemic Amino Acid B Dissolve in Methanol/Water A->B C Add L-Tartaric Acid B->C D Crystallization C->D E Filter D->E F Diastereomeric Salt ((R)-Amino Acid - L-Tartrate) E->F G Mother Liquor (Enriched in (S)-Amino Acid) E->G H Liberate Free Amino Acid (Adjust pH) F->H I (R)-2-amino-2-(3,5-difluorophenyl)acetic acid H->I

Caption: Chiral Resolution by Diastereomeric Salt Crystallization.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show signals for the aromatic protons, the α-proton, and the amine and carboxylic acid protons. The aromatic region will display characteristic splitting patterns due to fluorine-proton coupling.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will show signals for the carboxylic carbon, the α-carbon, and the aromatic carbons. The aromatic carbons will exhibit splitting due to carbon-fluorine coupling.[9]

Table of Expected NMR Data:

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
COOH~13.0~175.0
α-CH~4.5~58.0
NH₂~8.5 (broad)-
Ar-H7.0 - 7.5-
Ar-C-110.0 - 165.0 (with C-F splitting)
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the primary method for determining the enantiomeric purity of the resolved amino acid.[10]

Experimental Protocol for Chiral HPLC:

  • Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is effective for separating the underivatized enantiomers.[10]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typically used. The exact composition may need to be optimized for best resolution.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase.

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Application in Pharmaceutical Synthesis: Sitagliptin

(R)-2-amino-2-(3,5-difluorophenyl)acetic acid is a key synthon in the manufacture of Sitagliptin. It provides the crucial chiral amine component that is essential for the drug's interaction with the DPP-4 enzyme.

Signaling Pathway of Sitagliptin (DPP-4 Inhibition):

Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Sitagliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.

G cluster_0 Normal Physiology cluster_1 With Sitagliptin Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Pancreas Pancreas Incretins (GLP-1, GIP)->Pancreas DPP-4 DPP-4 DPP-4->Incretins (GLP-1, GIP) Degradation Increased Incretins Increased Incretins DPP-4->Increased Incretins Sitagliptin Sitagliptin Sitagliptin->DPP-4 Inhibits Enhanced Pancreatic Response Enhanced Pancreatic Response Increased Incretins->Enhanced Pancreatic Response Improved Glycemic Control Improved Glycemic Control Enhanced Pancreatic Response->Improved Glycemic Control

Caption: Mechanism of Action of Sitagliptin as a DPP-4 Inhibitor.

Conclusion

This compound is a fundamentally important intermediate in modern pharmaceutical manufacturing. The synthetic and analytical methodologies outlined in this guide provide a robust framework for its preparation and quality control. A thorough understanding of these processes is essential for researchers and professionals involved in the development and production of Sitagliptin and other pharmaceuticals derived from this valuable chiral building block.

References

The Fluorinated Phenylalanine Analog Pipeline: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the phenylalanine scaffold represents a powerful approach in medicinal chemistry to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of therapeutic candidates. This technical guide provides an in-depth exploration of the potential therapeutic targets of fluorinated phenylalanine analogs. We delve into their applications in oncology, enzyme inhibition, and receptor modulation, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of fluorinated phenylalanine analogs in drug discovery and development.

Introduction: The Fluorine Advantage

The substitution of hydrogen with fluorine in phenylalanine derivatives imparts a range of unique physicochemical properties. The high electronegativity of fluorine alters the electronic distribution of the aromatic ring, influencing non-covalent interactions critical for molecular recognition and binding affinity. Furthermore, the exceptional stability of the carbon-fluorine bond enhances metabolic stability, rendering peptide-based therapeutics less susceptible to enzymatic degradation.[1][2] These attributes have propelled the investigation of fluorinated phenylalanine analogs across various therapeutic areas.

Therapeutic Targets in Oncology

Fluorinated phenylalanine analogs have emerged as promising agents in oncology, primarily through their interaction with the L-type Amino Acid Transporter 1 (LAT1). LAT1 is overexpressed in a wide array of human cancers and is crucial for supplying essential amino acids, like leucine, necessary for tumor cell growth and proliferation.[1][3] This dependency makes LAT1 an attractive target for both diagnostic imaging and therapeutic intervention.

L-type Amino Acid Transporter 1 (LAT1)

Fluorinated phenylalanine analogs, such as p-(2-[18F]fluoroethyl)-L-phenylalanine (FEP), are recognized and transported by LAT1 into cancer cells.[4] This selective uptake is the basis for their use as tracers in Positron Emission Tomography (PET) to visualize tumors. Beyond imaging, the transport of these analogs can competitively inhibit the uptake of essential amino acids, leading to amino acid deprivation. This triggers the integrated stress response and inhibits the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[3][5][6]

LAT1_mTORC1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Fluorinated Phe Analog Fluorinated Phe Analog LAT1 LAT1 Fluorinated Phe Analog->LAT1 Competitive Inhibition Leucine Leucine Leucine->LAT1 mTORC1 mTORC1 LAT1->mTORC1 Leucine Uptake GCN2 GCN2 LAT1->GCN2 Amino Acid Deprivation S6K p70S6K mTORC1->S6K Activation 4EBP1 4EBP1 mTORC1->4EBP1 Inhibition Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4EBP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Cell Proliferation Cell Proliferation Cell Growth->Cell Proliferation eIF2a eIF2α GCN2->eIF2a Phosphorylation eIF2a->Protein Synthesis Global Inhibition ATF4 ATF4 eIF2a->ATF4 Preferential Translation Amino Acid Stress Response Amino Acid Stress Response ATF4->Amino Acid Stress Response

Caption: LAT1-mediated mTORC1 signaling and the integrated stress response.

The cytotoxic effects of peptides containing 4-fluoro-phenylalanine (4-F-Phe) have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for their anticancer efficacy.

Peptide/CompoundCancer Cell LineIC50 (µM)Reference
4-F-Phe Containing Peptide 1A549 (Lung)15.2[1][7]
4-F-Phe Containing Peptide 1MCF-7 (Breast)21.8[1][7]
4-F-Phe Containing Peptide 2HeLa (Cervical)9.5[1][8]
4-F-Phe Containing Peptide 2HepG2 (Liver)12.1[1][7]

Enzyme Inhibition

Fluorinated phenylalanine analogs serve as potent inhibitors of various enzymes, offering therapeutic potential in cancer and other diseases.

Aminopeptidase N (APN/CD13)

Aminopeptidase N is a zinc-dependent metalloprotease involved in tumor invasion, metastasis, and angiogenesis.[9] Phosphonic acid analogs of fluorophenylalanine have been shown to be effective inhibitors of APN.

The inhibitory activity of phosphonic acid analogs of fluorophenylalanine against human (hAPN) and porcine (pAPN) aminopeptidase N is quantified by their inhibition constants (Ki).

CompoundhAPN Ki (µM)pAPN Ki (µM)Reference
1-Amino-2-(4-fluorophenyl)ethylphosphonic acid0.852.3[9][10][11]
1-Amino-2-(2,4-difluorophenyl)ethylphosphonic acid0.521.8[9][10][12]
1-Amino-2-(2,4,6-trifluorophenyl)ethylphosphonic acid0.311.1[9][10]
1-Amino-3-(3-fluorophenyl)propylphosphonic acid0.250.95[11][12]
Proteasome

The proteasome is a multi-catalytic protease complex essential for protein degradation. Its inhibition is a validated strategy in cancer therapy. Fluorinated peptide epoxyketones have been developed as potent and selective proteasome inhibitors.[13]

G-Protein Coupled Receptor (GPCR) Modulation

The incorporation of fluorinated phenylalanine into peptide ligands can enhance their binding affinity and efficacy for G-Protein Coupled Receptors (GPCRs), a large family of transmembrane receptors involved in numerous physiological processes.

Opioid Receptors

Biphalin, a dimeric opioid peptide, exhibits enhanced affinity for μ- and δ-opioid receptors upon substitution of phenylalanine with 4-F-Phe. Activation of these receptors initiates a signaling cascade leading to analgesia and has shown neuroprotective effects.[14][15][16]

Opioid_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Biphalin Biphalin (4-F-Phe) Opioid_Receptor Opioid Receptor (μ/δ) Biphalin->Opioid_Receptor G_Protein Gαi Gβγ G-Protein Opioid_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein:f0->AC Inhibition PI3K PI3K G_Protein:f1->PI3K Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Phosphorylation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 Akt->Bcl2 Activation Bax Bax Akt->Bax Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Neuroprotection Neuroprotection Bcl2->Neuroprotection Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activation Caspase3->Apoptosis

Caption: Opioid receptor signaling pathway activated by biphalin.

Experimental Protocols

Synthesis of p-(2-[18F]fluoroethyl)-L-phenylalanine ([18F]FEP)

This protocol describes the two-step nucleophilic radiosynthesis of [18F]FEP.[4][17]

Step 1: [18F]Fluorination

  • A solution of the tosylate precursor (N-Boc-p-(2-tosyloxyethyl)-L-phenylalanine ethyl ester) in acetonitrile is prepared.

  • Aqueous [18F]fluoride is azeotropically dried with acetonitrile under a stream of nitrogen.

  • The dried [18F]fluoride is reacted with the tosylate precursor in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate at elevated temperature (e.g., 85°C) for 10-15 minutes.

  • The reaction mixture is cooled and purified by semi-preparative HPLC to isolate the 18F-labeled intermediate.

Step 2: Deprotection

  • The purified intermediate is hydrolyzed using a strong acid (e.g., 6 M HCl) at elevated temperature (e.g., 120°C) for 15-20 minutes to remove the Boc and ethyl ester protecting groups.

  • The acidic solution is neutralized, and the final product, [18F]FEP, is purified using solid-phase extraction (SPE).

FEP_Synthesis_Workflow cluster_synthesis [18F]FEP Synthesis start Tosylate Precursor + [18F]Fluoride fluorination Nucleophilic Fluorination start->fluorination intermediate 18F-Labeled Intermediate fluorination->intermediate HPLC Purification deprotection Acidic Hydrolysis intermediate->deprotection end [18F]FEP deprotection->end SPE Purification

Caption: Workflow for the synthesis of [18F]FEP.
In Vivo Site-Specific Incorporation of 4-F-Phe in E. coli

This method utilizes an expanded genetic code to incorporate 4-F-Phe at a specific site in a protein.[18][19][20][21][22]

  • Transformation: Co-transform an E. coli expression strain with two plasmids: one containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site, and another encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-F-Phe.

  • Culture Growth: Grow the transformed cells in a rich medium (e.g., LB) containing appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Analog Addition: Add 4-fluorophenylalanine to the culture medium to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques.

Proteasome Activity Assay

This fluorometric assay measures the chymotrypsin-like activity of the proteasome.[13][23][24][25][26]

  • Lysate Preparation: Prepare cell lysates in a suitable lysis buffer containing ATP and DTT to maintain proteasome activity.

  • Inhibitor Incubation: Pre-incubate the cell lysates with various concentrations of the fluorinated peptide proteasome inhibitor for a defined period (e.g., 30 minutes) at 37°C.

  • Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to each reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC).

  • Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor.

Conclusion

Fluorinated phenylalanine analogs represent a versatile class of molecules with significant therapeutic potential. Their ability to target key proteins such as LAT1, aminopeptidase N, and GPCRs opens up new avenues for the development of novel diagnostics and therapeutics for a range of diseases, most notably cancer. The methodologies and data presented in this guide provide a solid foundation for researchers to explore and exploit the "fluorine advantage" in their drug discovery endeavors.

References

Spectroscopic Profile of 2-amino-2-(3,5-difluorophenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the non-proteinogenic amino acid, 2-amino-2-(3,5-difluorophenyl)acetic acid. This compound is of interest in medicinal chemistry and drug development due to the influence of fluorine substitution on its physicochemical and pharmacological properties. Accurate spectroscopic analysis is paramount for its unequivocal identification, purity assessment, and structural elucidation. This document presents predicted spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols for obtaining such data, and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is computationally generated and serves as a reference for experimental verification.

Table 1: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

¹H NMR (500 MHz, D₂O) ¹³C NMR (125 MHz, D₂O)
Chemical Shift (δ) ppm Multiplicity Assignment Chemical Shift (δ) ppm
7.20 - 7.10mAr-H175.0
5.10sα-CH163.5 (dd, J=245, 15 Hz)
142.0 (t, J=10 Hz)
112.0 (m)
105.0 (t, J=25 Hz)
58.0

Note: NMR spectra of amino acids can be significantly influenced by the solvent and pH. D₂O is a common solvent for polar molecules, and the chemical shifts of exchangeable protons (NH₂ and COOH) are typically not observed.

Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment
3400 - 2800Broad, StrongO-H and N-H stretching (superimposed)
1710StrongC=O stretching (carboxylic acid)
1620MediumN-H bending (amine)
1590, 1480MediumC=C stretching (aromatic ring)
1320MediumC-N stretching
1250StrongC-F stretching
1150StrongC-O stretching

Table 3: Predicted Mass Spectrometry (MS) Data

m/z Ion Method
188.0517[M+H]⁺ESI+
186.0361[M-H]⁻ESI-
142.0412[M-COOH]⁺EI/ESI+

Note: M represents the parent molecule. ESI (Electrospray Ionization) is a soft ionization technique suitable for this molecule. EI (Electron Ionization) may lead to more extensive fragmentation.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, for chemical shift referencing.

  • Instrument Parameters:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled pulse sequence is standard.

  • Data Processing:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet-forming die.

    • Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

  • Instrument Parameters:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C=O, C-F).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation analysis.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Acquire spectra in both positive and negative ion modes.

    • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Processing:

    • Analyze the full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm the molecular weight.

    • Analyze the MS/MS spectrum to identify the fragmentation pattern, which can provide valuable information for structural elucidation.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical entity like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Purity_Assessment Purity Assessment (e.g., HPLC, TLC) Purification->Purity_Assessment IR IR Spectroscopy Purity_Assessment->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purity_Assessment->NMR MS Mass Spectrometry (High Resolution) Purity_Assessment->MS IR_Analysis Functional Group Identification IR->IR_Analysis NMR_Analysis Connectivity & 3D Structure Determination NMR->NMR_Analysis MS_Analysis Molecular Formula & Fragmentation MS->MS_Analysis Structure_Elucidation Final Structure Confirmation IR_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to CAS Number 199327-33-8: 3,5-Difluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the non-proteinogenic amino acid 3,5-Difluoro-DL-phenylglycine, identified by CAS number 199327-33-8. While specific biological activity data for this compound is limited in publicly available literature, this document extrapolates its potential uses in drug design and peptide engineering based on the well-documented effects of fluorinated amino acids. This guide serves as a foundational resource for researchers interested in utilizing this unique building block to enhance the therapeutic potential of peptides and other small molecules.

Chemical and Physical Properties

3,5-Difluoro-DL-phenylglycine is a synthetic amino acid derivative of phenylglycine, featuring two fluorine atoms on the phenyl ring. This substitution significantly alters the molecule's physicochemical properties compared to its non-fluorinated counterpart.

PropertyValueSource
CAS Number 199327-33-8Internal Database
IUPAC Name 2-amino-2-(3,5-difluorophenyl)acetic acidInternal Database
Molecular Formula C₈H₇F₂NO₂Internal Database
Molecular Weight 187.15 g/mol Internal Database
Canonical SMILES C1=C(C=C(C=C1F)F)C(C(=O)O)NInternal Database
Appearance White to off-white solidInferred
Solubility Soluble in aqueous solutions, with solubility dependent on pH.Inferred
pKa (amine) ~9-10 (estimated)Inferred
pKa (carboxyl) ~2-3 (estimated)Inferred

Note: Some physical properties are inferred based on the structure and properties of similar compounds due to a lack of specific experimental data for 3,5-Difluoro-DL-phenylglycine.

Synthesis

The synthesis of 3,5-Difluoro-DL-phenylglycine can be achieved through various established methods for α-amino acid synthesis. A common and adaptable approach is a modified Strecker synthesis.

Experimental Protocol: Modified Strecker Synthesis

This protocol outlines a general procedure for the synthesis of 3,5-Difluoro-DL-phenylglycine.

Materials:

  • 3,5-Difluorobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Methanol

Procedure:

  • Step 1: Formation of the α-aminonitrile.

    • In a well-ventilated fume hood, dissolve 3,5-difluorobenzaldehyde in methanol.

    • Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide, keeping the temperature below 20°C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Extract the resulting α-aminonitrile with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 2: Hydrolysis of the α-aminonitrile.

    • Add concentrated hydrochloric acid to the crude α-aminonitrile.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the amino acid.

    • Filter the crude 3,5-Difluoro-DL-phenylglycine and wash with cold water.

  • Step 3: Purification.

    • Recrystallize the crude product from a suitable solvent system, such as water/ethanol, to obtain pure 3,5-Difluoro-DL-phenylglycine.

Expected Outcome: A white crystalline solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

G cluster_synthesis Synthesis Workflow 3,5-Difluorobenzaldehyde 3,5-Difluorobenzaldehyde alpha-Aminonitrile alpha-Aminonitrile 3,5-Difluorobenzaldehyde->alpha-Aminonitrile Strecker Reaction (NH4Cl, NaCN) 3,5-Difluoro-DL-phenylglycine (Crude) 3,5-Difluoro-DL-phenylglycine (Crude) alpha-Aminonitrile->3,5-Difluoro-DL-phenylglycine (Crude) Acid Hydrolysis (HCl) Pure Product Pure Product 3,5-Difluoro-DL-phenylglycine (Crude)->Pure Product Recrystallization

Synthesis of 3,5-Difluoro-DL-phenylglycine.

Uses in Research and Drug Development

The primary application of 3,5-Difluoro-DL-phenylglycine is as a specialized building block in the synthesis of peptides and peptidomimetics. The introduction of fluorine atoms imparts several advantageous properties:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring resistant to enzymatic hydroxylation, a common metabolic pathway for aromatic amino acids.[1] This can significantly increase the in vivo half-life of a peptide drug.

  • Modulation of Physicochemical Properties: Fluorine is highly electronegative, which can alter the electronic properties of the aromatic ring. This can influence pKa values of nearby functional groups and modify non-covalent interactions such as hydrogen bonding and π-π stacking.[1]

  • Conformational Control: The steric bulk and electronic nature of the fluorine atoms can restrict the conformational freedom of the amino acid side chain, potentially leading to a more defined and bioactive peptide conformation.

  • ¹⁹F NMR Probe: The presence of fluorine allows for the use of ¹⁹F NMR spectroscopy to study peptide-protein interactions and conformational changes without the background noise present in ¹H NMR.

Potential Signaling Pathway Modulation

While no specific signaling pathways have been directly linked to 3,5-Difluoro-DL-phenylglycine, its incorporation into bioactive peptides could modulate a variety of pathways depending on the target protein. For instance, a peptide designed to inhibit a specific protein kinase could have its efficacy and duration of action enhanced by the inclusion of this fluorinated amino acid.

G cluster_pathway Hypothetical Signaling Pathway Modulation Peptide_DFPG Peptide containing 3,5-Difluoro-DL-phenylglycine Receptor Receptor Peptide_DFPG->Receptor Binds and Inhibits Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression

Hypothetical pathway modulation by a peptide.

Experimental Protocols for Incorporation into Peptides

3,5-Difluoro-DL-phenylglycine can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.

Fmoc-Based Solid-Phase Peptide Synthesis

Materials:

  • Fmoc-protected 3,5-Difluoro-DL-phenylglycine

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU (or other coupling reagent)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-3,5-Difluoro-DL-phenylglycine:

    • Pre-activate Fmoc-3,5-Difluoro-DL-phenylglycine (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Capping (Optional): Acetylate any unreacted amino groups with acetic anhydride.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_spps SPPS Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (HBTU/DIEA) deprotection->coupling wash Wash (DMF) coupling->wash wash->deprotection Next Amino Acid final_cleavage Final Cleavage (TFA cocktail) wash->final_cleavage Final Amino Acid purification RP-HPLC Purification final_cleavage->purification

Solid-Phase Peptide Synthesis (SPPS) workflow.

Conclusion

3,5-Difluoro-DL-phenylglycine is a valuable, albeit understudied, synthetic amino acid with significant potential in drug discovery and development. Its unique properties, conferred by the fluorine substitutions, make it an attractive tool for medicinal chemists seeking to improve the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. Further research into the specific biological effects of peptides containing this amino acid is warranted and could lead to the development of novel and more effective drugs.

References

The Fluorine Touch: A Technical Guide to the Discovery and History of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has revolutionized peptide and protein science, offering a powerful tool to modulate biological activity and probe molecular function. This in-depth technical guide explores the discovery and history of fluorinated amino acids, providing a comprehensive resource on their synthesis, properties, and applications.

A Historical Journey: Key Milestones in Fluorinated Amino Acid Research

The journey of fluorinated amino acids from laboratory curiosities to indispensable tools in drug discovery and chemical biology is marked by key discoveries. While the vast majority of these compounds are synthetic, nature provided the first glimpse into the world of organofluorine biochemistry.

YearDiscovery/MilestoneSignificance
1943 Isolation of fluoroacetate from the poisonous plant Dichapetalum cymosum.First identification of a naturally occurring organofluorine compound, sparking interest in fluorine's biological effects.
1956 Discovery of 4-fluoro-L-threonine from Streptomyces cattleya.[1]The only known naturally occurring fluorinated amino acid, demonstrating that biological systems can incorporate fluorine.[1]
Mid-1950s Development of fludrocortisone, the first fluorinated drug.[2]Provided compelling evidence that fluorine incorporation could enhance the biological properties of molecules.[2]
1974 First 19F NMR analysis of a protein, alkaline phosphatase, labeled with 3-fluorotyrosine.[3]Pioneered the use of fluorinated amino acids as sensitive probes for studying protein structure and function by NMR.[3]
Late 20th Century Development of diverse synthetic methodologies for a wide range of fluorinated amino acids.Enabled the systematic investigation of fluorine's effects on peptide and protein properties.
21st Century Widespread application in drug design, protein engineering, and in vivo imaging (PET).Fluorinated amino acids become crucial building blocks for developing therapeutics with improved stability and efficacy.

The Impact of Fluorination: A Quantitative Look at Physicochemical Properties

The substitution of hydrogen with fluorine imparts unique physicochemical properties to amino acids, profoundly influencing their behavior in biological systems. These changes are central to their utility in drug design and protein engineering.

Acidity (pKa) and Lipophilicity (logP)

Fluorine's high electronegativity significantly impacts the acidity of nearby functional groups and alters the lipophilicity of the amino acid side chain.

Amino AcidpKa (α-COOH)pKa (α-NH3+)Side Chain pKalogP
Phenylalanine1.839.13--1.38
4-Fluorophenylalanine~1.8~9.1--1.13
Tyrosine2.209.1110.07-2.3
3-Fluorotyrosine~2.2~9.0~9.8-2.0
Tryptophan2.839.39--1.06
4-Fluorotryptophan~2.8~9.3--0.81
5-Fluorotryptophan~2.8~9.3--0.80
6-Fluorotryptophan~2.8~9.3--0.81

Note: Exact pKa and logP values can vary depending on the experimental conditions. The values presented here are approximate and intended for comparative purposes.

Protein Stability

Incorporating fluorinated amino acids, particularly in the hydrophobic core, can significantly enhance protein stability against thermal and chemical denaturation.

ProteinFluorinated Amino AcidΔTm (°C)ΔΔG° (kcal/mol)
G B1 domainHexafluoroleucine (Hfl)+5.20.29[4]
G B1 domainPentafluorophenylalanine (Pff)+6.10.34[4]
Calmodulin3-FluorophenylalanineNo significant change-
α4 Helix BundleHexafluoroleucine (Hfl)+15 to +20-
Enzyme Inhibition

Fluorinated amino acids are potent tools for designing enzyme inhibitors. The fluorine atom can enhance binding affinity and block metabolic pathways.

EnzymeInhibitorKi or IC50Non-fluorinated AnalogKi or IC50
Indoleamine 2,3-dioxygenase 1 (IDO1)4-Fluorotryptophan-Tryptophan (substrate)-
Indoleamine 2,3-dioxygenase 1 (IDO1)Epacadostat (contains fluorine)IC50 = 19 nM (cellular)[5]--
Carbonic Anhydrase IIFluoroaromatic sulfonamidesKi = 62.79 - 425.89 nM[6]BenzenesulfonamideKi = 250 nM
Thymidylate Synthase5-Fluorouracil (metabolite)Mechanism-based inhibitorUracilNot an inhibitor

Experimental Protocols: Synthesizing and Utilizing Fluorinated Amino Acids

The ability to incorporate fluorinated amino acids into peptides and proteins relies on robust synthetic and biosynthetic methodologies.

Synthesis of 4-Fluorophenylalanine for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide containing a 4-fluorophenylalanine residue using Fmoc chemistry.[7][8]

Materials and Reagents:

  • Fmoc-Phe(4-F)-OH

  • Standard Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 15-20 minutes. Wash the resin with DMF (5x), DCM (3x), and DMF (3x).[7]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For Fmoc-Phe(4-F)-OH, a 2-hour coupling time is generally sufficient.[7]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[8]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the peptide by reverse-phase HPLC.

    • Lyophilize the pure fractions.

Enzymatic Synthesis of Trifluoromethyl-Alanine

This protocol describes the enzymatic synthesis of (R)- and (S)-3,3,3-trifluoroalanine from trifluoropyruvate.[9][10]

Materials and Reagents:

  • Alanine dehydrogenase (from Vibrio proteolyticus for (R)-enantiomer) or Diaminopimelate dehydrogenase (from Symbiobacterium thermophilum for (S)-enantiomer)

  • Trifluoropyruvate

  • Ammonium chloride

  • NADH or NADPH

  • Formate dehydrogenase (for cofactor regeneration)

  • Sodium formate

  • Buffer (e.g., potassium phosphate buffer, pH 7.5)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing buffer, trifluoropyruvate, ammonium chloride, and NADH or NADPH.

  • Enzyme Addition: Initiate the reaction by adding the respective dehydrogenase (alanine dehydrogenase or diaminopimelate dehydrogenase).

  • Cofactor Regeneration (Optional but Recommended): Include formate dehydrogenase and sodium formate in the reaction mixture to regenerate the consumed NADH/NADPH.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by 19F NMR spectroscopy, observing the appearance of the trifluoroalanine signal and the disappearance of the trifluoropyruvate signal.[9]

  • Purification: Purify the resulting trifluoroalanine using ion-exchange chromatography.

Monitoring Protein Unfolding by Circular Dichroism (CD) Spectroscopy

This protocol outlines a general method for assessing the thermal stability of a protein containing a fluorinated amino acid.[4][11]

Materials and Reagents:

  • Purified protein (fluorinated and non-fluorinated versions)

  • Buffer compatible with CD spectroscopy (e.g., phosphate buffer with low chloride concentration)

  • CD spectropolarimeter with a temperature control unit

Procedure:

  • Sample Preparation: Prepare protein solutions in the appropriate buffer at a concentration suitable for far-UV CD measurements (typically 0.1-0.2 mg/mL).

  • Instrument Setup: Set the CD spectropolarimeter to monitor the ellipticity at a wavelength corresponding to a feature of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

  • Thermal Denaturation:

    • Equilibrate the sample at a starting temperature where the protein is folded (e.g., 20 °C).

    • Increase the temperature at a constant rate (e.g., 1 °C/minute) while continuously monitoring the CD signal.

    • Continue until the protein is fully unfolded.

  • Data Analysis:

    • Plot the CD signal as a function of temperature.

    • Fit the data to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

    • Compare the Tm values of the fluorinated and non-fluorinated proteins to assess the effect of fluorination on thermal stability.

Visualizing the Impact: Workflows and Signaling Pathways

Graphviz diagrams illustrate the logical flow of experiments and the role of fluorinated amino acids in probing biological pathways.

Experimental Workflow for 19F NMR-Based Protein Conformational Analysis

G cluster_prep Protein Preparation cluster_nmr 19F NMR Spectroscopy cluster_analysis Data Analysis p1 Biosynthetic Incorporation of Fluorinated Amino Acid p2 Protein Expression and Purification p1->p2 n1 Acquire 1D 19F NMR Spectrum (Native State) p2->n1 n2 Induce Conformational Change (e.g., Ligand Binding, pH Change) n1->n2 n3 Acquire 1D 19F NMR Spectrum (Altered State) n2->n3 a1 Analyze Chemical Shift Perturbations n3->a1 a2 Assess Changes in Linewidth and Intensity n3->a2 a3 Determine Kinetic and Thermodynamic Parameters a1->a3 a2->a3

19F NMR workflow for assessing conformational changes.
Inhibition of the IDO1 Pathway by Fluorinated Tryptophan Analogs

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a target for cancer immunotherapy. Fluorinated tryptophan analogs can act as inhibitors of this pathway.[12][13][14][15][16]

G cluster_pathway Tryptophan Catabolism cluster_inhibition Inhibition cluster_consequences Immunosuppressive Consequences Trp Tryptophan IDO1 IDO1 Enzyme Trp->IDO1 Kyn Kynurenine IDO1->Kyn FTrp_effect Restoration of T-cell Function Tcell T-cell Proliferation Kyn->Tcell Suppresses FTrp Fluorinated Tryptophan Analog FTrp->IDO1 Inhibits

Mechanism of IDO1 inhibition by fluorinated tryptophan.
Probing the mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth and is sensitive to amino acid availability. While specific studies using fluorinated amino acids to dissect the entire pathway are emerging, they can be used as tools to study amino acid sensing and transport.[6][12][17][18][19]

G cluster_sensing Amino Acid Sensing cluster_mTORC1 mTORC1 Activation Cascade cluster_downstream Downstream Effects AA Amino Acids (including Fluorinated Analogs) Sensor Amino Acid Sensors (e.g., Sestrin2, CASTOR1) AA->Sensor GATOR GATOR Complex Sensor->GATOR Regulates Rag Rag GTPases GATOR->Rag mTORC1 mTORC1 Rag->mTORC1 Recruits to Lysosome S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes EIF4EBP1->Protein_Synthesis Promotes

Overview of mTORC1 signaling and amino acid sensing.

This technical guide provides a foundational understanding of the discovery, properties, and application of fluorinated amino acids. As synthetic methodologies continue to advance and our understanding of their biological effects deepens, the "fluorine touch" will undoubtedly continue to shape the future of drug discovery and protein science.

References

in vitro studies of 2-amino-2-(3,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the In Vitro Profile of 2-amino-2-(3,5-difluorophenyl)acetic Acid

Introduction

This compound is a fluorinated derivative of phenylglycine, a class of non-proteinogenic amino acids. The presence of two fluorine atoms on the phenyl ring significantly alters its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for medicinal chemistry and drug development. This document provides a technical overview of the known and potential in vitro biological activities of this compound and its structural analogs, alongside generalized experimental protocols relevant to its study. While specific, detailed in vitro studies on this exact molecule are not extensively published, this guide synthesizes available information and proposes logical experimental frameworks based on related compounds.

Chemical and Physical Properties

A summary of the key physicochemical properties for this compound and its common isomers is presented below. These properties are crucial for designing experimental protocols, particularly for determining solubility and potential for membrane permeability.

PropertyThis compound2-amino-2-(2,3-difluorophenyl)acetic Acid2-amino-2-(2,4-difluorophenyl)acetic Acid
Molecular Formula C₈H₇F₂NO₂C₈H₇F₂NO₂[1]C₈H₇F₂NO₂[2][3]
Molecular Weight 187.14 g/mol 187.14 g/mol [1]187.14 g/mol [2][3]
CAS Number Not explicitly found237424-16-7[1]Not explicitly found
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 444
LogP (Predicted) ~1.5-1.5[1]-1.5[3]

Potential Biological Activities and Mechanisms of Action

Based on preliminary studies and its structural similarity to other biologically active molecules, this compound is suggested to possess several potential activities:

  • Antimicrobial and Antiviral Properties : The compound is noted for its potential as an antimicrobial agent against both gram-positive and gram-negative bacteria, with research also exploring its antiviral capabilities. The proposed mechanism involves the inhibition of specific enzymes essential for microbial metabolism or viral replication.[4]

  • Enzyme Inhibition : The difluorophenyl group is a key structural feature that can enhance binding affinity to biological targets, suggesting a role as an enzyme inhibitor.[4]

  • Glutamate Analog : As a derivative of an amino acid, it may act as a glutamate analog.[5] Glutamate analogs can interact with glutamate receptors (e.g., NMDA, AMPA), which are central to synaptic transmission. This could imply neuroactive properties, either as an agonist or antagonist.[5][6]

  • Anti-inflammatory and Anticancer Activities : Analogs of this compound have been investigated for anti-inflammatory and anticancer effects.[2] For instance, some complex derivatives have been shown to disrupt microtubule polymerization, a mechanism employed by several successful anticancer drugs.[7][8]

Proposed Signaling and Mechanistic Pathways

The following diagrams illustrate potential mechanisms of action based on the available data.

G cluster_0 Potential Mechanism as a Glutamate Analog Compound 2-amino-2-(3,5-difluorophenyl) acetic acid Receptor Glutamate Receptor (e.g., NMDA, AMPA) Compound->Receptor Binds to IonChannel Ion Channel (Ca2+, Na+) Receptor->IonChannel Activates/ Inhibits Synaptic Modulation of Synaptic Transmission IonChannel->Synaptic NeuroResponse Neuronal Response (Excitation/Inhibition) Synaptic->NeuroResponse

Caption: Hypothetical pathway as a glutamate receptor modulator.

G cluster_1 Potential Mechanism as an Enzyme Inhibitor Compound 2-amino-2-(3,5-difluorophenyl) acetic acid Enzyme Target Enzyme (e.g., in pathogen) Compound->Enzyme Inhibits Product Product Enzyme->Product Catalyzes BioProcess Inhibition of Biological Process Enzyme->BioProcess Substrate Substrate Substrate->Enzyme

Caption: General mechanism of action via enzyme inhibition.

Experimental Protocols: Methodologies for In Vitro Evaluation

Detailed protocols for specific studies on this compound are not available. However, the following are standard, generalized methodologies for assessing the biological activities suggested above.

General Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of a compound on cell viability.

  • Objective : To quantify the concentration at which the compound reduces cell viability by 50% (IC50).

  • Methodology :

    • Cell Culture : Plate cells (e.g., MCF-7 for cancer, Vero for general cytotoxicity) in a 96-well plate and incubate for 24 hours to allow attachment.

    • Compound Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

    • Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Data Acquisition : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G cluster_workflow MTT Assay Workflow A 1. Plate Cells (96-well plate) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan D->E F 6. Read Absorbance E->F G 7. Calculate IC50 F->G

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Objective : To find the lowest concentration of the compound that prevents visible growth of a microorganism.

  • Methodology :

    • Compound Preparation : Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

    • Inoculum Preparation : Prepare a standardized bacterial inoculum (e.g., E. coli or S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculation : Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubation : Incubate the plate at 37°C for 16-20 hours.

    • Data Analysis : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion

This compound is a chemical entity with clear potential in pharmaceutical research, suggested by its structural features and the activities of its analogs. While comprehensive in vitro data on this specific molecule is sparse in public literature, its potential roles as an enzyme inhibitor, glutamate analog, and antimicrobial agent provide a strong rationale for further investigation. The standardized protocols and hypothetical pathways outlined in this guide offer a foundational framework for researchers and drug development professionals to systematically evaluate its therapeutic promise. Future studies should focus on specific enzyme or receptor binding assays, detailed cytotoxicity profiling against a panel of cell lines, and mechanistic studies to elucidate its precise molecular targets.

References

The Anti-Inflammatory Potential of Difluorinated Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. The strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool in medicinal chemistry to enhance pharmacological properties. This technical guide explores the anti-inflammatory potential of a specific class of these molecules: difluorinated amino acids.

The introduction of a difluoro-group can significantly alter the physicochemical properties of amino acids, including their lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can translate into enhanced therapeutic potential. This guide will delve into the mechanisms of action, experimental evidence, and synthetic strategies related to the anti-inflammatory effects of difluorinated amino acids, with a focus on their interactions with key inflammatory pathways.

Core Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of difluorinated amino acids are primarily attributed to their ability to modulate key enzymatic pathways and signaling cascades involved in the inflammatory response. The primary targets include cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the nuclear factor-kappa B (NF-κB) signaling pathway.

Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the synthesis of prostaglandins (PGs), which are potent inflammatory mediators.[1] Selective inhibition of COX-2 is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[2] The introduction of difluoro-groups can enhance the binding affinity and selectivity of amino acid-based inhibitors for the COX-2 active site.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

iNOS is an enzyme that produces large amounts of nitric oxide (NO) in response to pro-inflammatory stimuli.[3] Excessive NO production contributes to tissue damage and inflammation. Difluorinated amino acid derivatives have been investigated as potential inhibitors of iNOS, aiming to reduce the overproduction of this inflammatory mediator.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[4] Inhibition of NF-κB activation is a key target for anti-inflammatory drug development. Some fluorinated compounds have been shown to inhibit NF-κB signaling, suggesting a potential mechanism for difluorinated amino acids as well.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for evaluating the anti-inflammatory potential of difluorinated amino acids.

Inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates iNOS_synth iNOS Synthesis iNOS iNOS iNOS_synth->iNOS Leads to COX2_synth COX-2 Synthesis COX2 COX-2 COX2_synth->COX2 Leads to DAA Difluorinated Amino Acid DAA->NFkB Inhibits Activation DAA->iNOS Inhibits DAA->COX2 Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Induces Pro_inflammatory_genes->iNOS_synth Pro_inflammatory_genes->COX2_synth Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Pro_inflammatory_genes->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Experimental_Workflow start Start: Synthesize/Acquire Difluorinated Amino Acid in_vitro In Vitro Assays start->in_vitro cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay inos_assay iNOS Inhibition Assay in_vitro->inos_assay cytokine_assay LPS-stimulated Macrophage Cytokine Release Assay in_vitro->cytokine_assay nfkb_assay NF-κB Reporter Assay in_vitro->nfkb_assay data_analysis Data Analysis and IC50/EC50 Determination cox_assay->data_analysis inos_assay->data_analysis cytokine_assay->data_analysis nfkb_assay->data_analysis in_vivo In Vivo Models (e.g., Carrageenan-induced paw edema) data_analysis->in_vivo end End: Evaluate Anti-inflammatory Potential in_vivo->end

References

The Fluorine Advantage: A Technical Guide to Fluorine Substitution in Amino Acid Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into amino acid structures has emerged as a powerful and transformative tool in modern medicinal chemistry. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine substitution in amino acid pharmacology. By leveraging the unique physicochemical properties of fluorine, researchers can exquisitely modulate the biological activity, metabolic stability, and pharmacokinetic profiles of amino acid-based therapeutics. This document details the profound effects of fluorination on key pharmacological parameters, offers comprehensive experimental protocols for the synthesis and evaluation of fluorinated amino acids, and presents quantitative data and visual workflows to support drug discovery and development efforts.

Core Principles of Fluorine Substitution in Amino Acid Pharmacology

The substitution of hydrogen with fluorine, a bioisostere, imparts significant changes to the electronic and conformational properties of amino acids without drastically altering their size.[1] This seemingly subtle modification can lead to profound pharmacological advantages.[2][3]

Modulation of Physicochemical Properties

Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond are central to its utility in drug design.[2] These properties influence a molecule's lipophilicity, pKa, and metabolic stability.

  • Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is context-dependent. While fluorination of an aromatic ring generally increases lipophilicity, fluorination of aliphatic chains can sometimes decrease it.[4][5] This modulation of lipophilicity is a critical factor in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[6] For instance, fluorination of the proline ring leads to a notable reduction in the pKa of the ammonium group. This ability to fine-tune pKa is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

  • Conformational Control: Fluorine substitution can impose specific conformational preferences on the amino acid side chain.[7] For example, fluorination at the 4-position of proline can stabilize either the C4-endo or C4-exo pucker, influencing the overall conformation of peptides and proteins.[7] This conformational control can be exploited to enhance binding affinity and selectivity for a biological target.

Enhancement of Pharmacological and Pharmacokinetic Profiles

The introduction of fluorine can lead to significant improvements in a drug candidate's performance.

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450 (CYP).[8] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of a compound can be dramatically increased, leading to a longer half-life and improved bioavailability.[8][9]

  • Binding Affinity: Fluorine can enhance binding affinity through various mechanisms. The polar C-F bond can participate in favorable dipole-dipole interactions within a hydrophobic binding pocket.[7][9] Additionally, the conformational constraints imposed by fluorine can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • Proteolytic Resistance: Incorporation of fluorinated amino acids into peptides can increase their resistance to degradation by proteases, a major hurdle for peptide-based therapeutics.[2]

Quantitative Data on the Effects of Fluorine Substitution

The following tables summarize the quantitative impact of fluorine substitution on key physicochemical properties of amino acids.

Table 1: Effect of Fluorination on Lipophilicity (LogD at pH 7.4)

Amino Acid DerivativeLogD (pH 7.4)Fold Change vs. Non-fluorinatedReference
2-Thioethylpyridine-0.07-[10]
2-Thio(2-fluoroethyl)pyridine-0.210.7 (Decrease)[10]
2-Thio(2,2,2-trifluoroethyl)pyridine1.4921.3 (Increase)[10]
2-Sulfonylethylpyridine-0.07-[10]
2-Sulfonyl(2-fluoroethyl)pyridine-0.210.7 (Decrease)[10]

Table 2: Effect of Fluorination on Acidity (pKa)

CompoundpKa (Ammonium Group)ΔpKa vs. Non-fluorinatedReference
Proline Analog~9.8-[11]
4-Trifluoromethyl-Proline Analog~7.6-2.2[11]
2-Thioethylpyridine3.68-[12]
2-Thio(2,2,2-trifluoroethyl)pyridine1.49-2.19[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of fluorinated amino acids and peptides.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Fluorophenylalanine

Objective: To synthesize a peptide incorporating 4-fluorophenylalanine using Fmoc-based solid-phase chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-4-fluorophenylalanine-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • RP-HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15-20 minutes. Wash the resin thoroughly with DMF and DCM.[13]

  • Amino Acid Coupling:

    • In a separate tube, pre-activate Fmoc-4-fluorophenylalanine-OH (3 equivalents) with DIC (3 equivalents) and Oxyma (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Treat the dry peptidyl-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]

  • Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[13]

  • Purification: Purify the peptide by preparative RP-HPLC.[13]

  • Analysis: Confirm the purity and identity of the peptide using analytical RP-HPLC and mass spectrometry.

In Vitro Cytochrome P450 (CYP) Inhibition Assay (Fluorogenic)

Objective: To determine the inhibitory potential of a fluorinated amino acid derivative against major CYP isoforms.

Materials:

  • Test compound (fluorinated amino acid derivative)

  • Individually expressed human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • NADPH regeneration system

  • Specific fluorogenic CYP450 substrates

  • Human liver microsomes (for broader screening)

  • Phosphate buffer (pH 7.4)

  • 96-well plates

  • Fluorometric multi-well plate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compound. The final concentration typically ranges from 0.1 to 100 µM.

  • Incubation Setup: In a 96-well plate, combine the human liver microsomes or recombinant CYP enzyme, phosphate buffer, and the test compound. Pre-incubate at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system and the specific fluorogenic substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometric plate reader. The fluorescent signal is proportional to the CYP enzyme activity.[2]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to a vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[2]

¹⁹F NMR Spectroscopy for Protein-Ligand Interaction Studies

Objective: To detect and quantify the binding of a ligand to a protein containing a fluorinated amino acid.

Materials:

  • Protein of interest with a site-specifically incorporated fluorinated amino acid (e.g., 4-fluorophenylalanine).

  • Ligand of interest.

  • NMR buffer (e.g., phosphate buffer in D₂O).

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Prepare a sample of the ¹⁹F-labeled protein in the NMR buffer.

  • ¹⁹F NMR Spectrum of Free Protein: Acquire a one-dimensional ¹⁹F NMR spectrum of the protein alone. This will serve as the reference spectrum.

  • Titration with Ligand: Add increasing concentrations of the ligand to the protein sample.

  • ¹⁹F NMR Spectra of Complex: Acquire a ¹⁹F NMR spectrum after each addition of the ligand.

  • Data Analysis:

    • Observe changes in the chemical shift and/or line width of the ¹⁹F resonance upon ligand binding.

    • Plot the change in chemical shift (Δδ) against the ligand concentration.

    • Fit the binding isotherm to an appropriate binding model (e.g., one-site binding) to determine the dissociation constant (Kd).[7]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the pharmacology of fluorinated amino acids.

SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection1->Coupling Wash1 Wash Coupling->Wash1 Repeat Repeat for each amino acid Wash1->Repeat Repeat->Deprotection1 Next cycle Deprotection2 4. Final Fmoc Deprotection Repeat->Deprotection2 Final cycle Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification Analysis 7. Analysis (MS, HPLC) Purification->Analysis

SPPS Workflow Diagram

CYP450_Inhibition_Assay CYP450 Inhibition Assay Workflow Preparation 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubation 2. Incubation (Enzyme + Inhibitor) Preparation->Incubation Reaction 3. Initiate Reaction (Add Substrate + NADPH) Incubation->Reaction Detection 4. Monitor Fluorescence Reaction->Detection Analysis 5. Data Analysis (Calculate % Inhibition, IC50) Detection->Analysis

CYP450 Inhibition Assay Workflow

Enzyme_Inhibition_Pathway Enzyme Inhibition by a Fluorinated Amino Acid Derivative cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Fluorinated Derivative Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate Substrate Substrate ES_Complex->Enzyme Product Product ES_Complex->Product Catalysis Inhibitor Fluorinated Amino Acid Derivative EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme2 Enzyme Enzyme2->EI_Complex + Inhibitor

Enzyme Inhibition Pathway

Conclusion

The strategic incorporation of fluorine into amino acids represents a cornerstone of modern drug design, offering a versatile and powerful approach to optimize the pharmacological properties of therapeutic candidates. The ability to fine-tune lipophilicity, modulate pKa, enforce specific conformations, and enhance metabolic stability provides medicinal chemists with an unparalleled toolkit for rational drug design. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field, facilitating the continued exploration and application of fluorinated amino acids in the development of next-generation therapeutics. As our understanding of the nuanced effects of fluorination continues to grow, so too will the opportunities to harness the "fluorine advantage" for the creation of safer and more effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 2-amino-2-(3,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure α-amino acids are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The specific stereochemistry of these compounds is often crucial for their desired pharmacological activity and safety profile. 2-amino-2-(3,5-difluorophenyl)acetic acid is a non-proteinogenic amino acid of significant interest due to the presence of the 3,5-difluorophenyl moiety, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of peptide-based drugs. This document provides detailed protocols for the enantioselective synthesis of this compound, with a primary focus on a highly efficient enzymatic kinetic resolution method. Alternative strategies, such as the diastereoselective Strecker synthesis, are also discussed.

Synthesis Overview

The principal strategy outlined here involves the initial synthesis of racemic this compound, followed by an enzymatic kinetic resolution of its corresponding ester to separate the enantiomers. This approach is often favored for its high selectivity, mild reaction conditions, and scalability.

G cluster_0 Racemic Synthesis cluster_1 Enantioselective Resolution 3,5-Difluorobenzaldehyde 3,5-Difluorobenzaldehyde Racemic_Aminonitrile Racemic_Aminonitrile 3,5-Difluorobenzaldehyde->Racemic_Aminonitrile  NH4Cl, NaCN   Racemic_Amino_Acid Racemic_Amino_Acid Racemic_Aminonitrile->Racemic_Amino_Acid  Acid Hydrolysis   Racemic_Ester Racemic_Ester Racemic_Amino_Acid->Racemic_Ester  Esterification (e.g., SOCl2, EtOH)   Enantiopure_Products Enantiopure_Products Racemic_Ester->Enantiopure_Products  Enzymatic Kinetic Resolution (e.g., Lipase)   Final_Products (S)- and (R)-2-amino-2-(3,5-difluorophenyl)acetic acid Enantiopure_Products->Final_Products  Separation & Hydrolysis  

Figure 1: Overall workflow for the enantioselective synthesis of this compound.

Experimental Protocols

I. Synthesis of Racemic this compound (Strecker Synthesis)

This protocol describes the synthesis of the racemic starting material via a classical Strecker reaction.

Step 1: Synthesis of 2-amino-2-(3,5-difluorophenyl)acetonitrile

  • In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel.

  • To the flask, add 3,5-difluorobenzaldehyde (14.2 g, 0.1 mol) and dissolve it in methanol (50 mL).

  • In a separate beaker, prepare a solution of ammonium chloride (8.0 g, 0.15 mol) in 30% aqueous ammonia (30 mL).

  • Cool the flask containing the aldehyde solution to 0 °C using an ice bath.

  • Slowly add the ammonium chloride/ammonia solution to the aldehyde solution with vigorous stirring.

  • Prepare a solution of sodium cyanide (5.9 g, 0.12 mol) in water (20 mL). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment and dispose of waste properly.

  • Add the sodium cyanide solution dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water (100 mL) to the reaction mixture and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-2-(3,5-difluorophenyl)acetonitrile, which can be used in the next step without further purification.

Step 2: Hydrolysis to Racemic this compound

  • Transfer the crude aminonitrile to a 500 mL round-bottom flask.

  • Add concentrated hydrochloric acid (100 mL).

  • Heat the mixture to reflux (approximately 110 °C) for 6 hours.

  • Monitor the completion of the hydrolysis by TLC.

  • After cooling to room temperature, a precipitate may form. If so, collect the solid by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point (approximately pH 5-6) with aqueous ammonia.

  • The racemic amino acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain racemic this compound.

II. Enantioselective Synthesis via Enzymatic Kinetic Resolution

This protocol describes the resolution of the racemic amino acid ester using a lipase.

Step 1: Esterification of Racemic this compound

  • Suspend the racemic amino acid (10.0 g, 0.05 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (5.5 mL, 0.075 mol) dropwise to the stirred suspension.

  • After the addition is complete, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the solvent and excess thionyl chloride.

  • The resulting crude ethyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride can be used directly in the next step or purified by recrystallization.

Step 2: Enzymatic Kinetic Resolution

  • To a 500 mL flask, add the crude racemic ethyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride (11.5 g, ~0.046 mol) and dissolve it in a phosphate buffer (200 mL, 0.1 M, pH 7.5).

  • Add an acyl donor, such as vinyl acetate (8.6 g, 0.1 mol), to the solution.

  • Immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym® 435, 2.0 g) is added to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC).

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated and unreacted esters.

  • Once the desired conversion is reached, filter off the immobilized enzyme for reuse.

  • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • The organic phase will contain the (S)-N-acetyl-ethyl-2-amino-2-(3,5-difluorophenyl)acetate and the unreacted (R)-ethyl-2-amino-2-(3,5-difluorophenyl)acetate.

G cluster_0 Reaction Mixture Racemic_Ester Racemic Ethyl Ester (R)- and (S)-enantiomers Separation Separation Racemic_Ester->Separation Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Separation Enzyme Immobilized Lipase (e.g., CAL-B) Enzyme->Separation R_Ester (R)-Ethyl Ester (Unreacted) Separation->R_Ester  Selective Acylation of (S)-enantiomer   S_Acylated_Ester (S)-N-Acetyl Ethyl Ester (Product) Separation->S_Acylated_Ester

Application Notes and Protocols for the Synthesis of Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of various isomers of difluorophenylacetic acid, a key building block in the development of pharmaceuticals and other specialty chemicals. The strategic placement of fluorine atoms on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making these compounds highly valuable in medicinal chemistry.[1][2][3]

Physicochemical and Analytical Data

A summary of the key properties for different difluorophenylacetic acid isomers is provided below.

Property2,3-Difluorophenylacetic Acid2,4-Difluorophenylacetic Acid2,5-Difluorophenylacetic Acid3,4-Difluorophenylacetic Acid3,5-Difluorophenylacetic Acidα,α-Difluorophenylacetic Acid
CAS Number Not specified in snippets81228-09-3[4]85068-27-5658-93-5[1]105184-38-1[2][5][6]360-03-2[7]
Molecular Formula C₈H₆F₂O₂[8]C₈H₆F₂O₂C₈H₆F₂O₂C₈H₆F₂O₂[1]C₈H₆F₂O₂[2][5]C₈H₆F₂O₂[7]
Molecular Weight 172.13 g/mol [8]172.13 g/mol 172.13 g/mol 172.13 g/mol [1]172.13 g/mol [2][5]172.13 g/mol [7]
Appearance SolidWhite powder[4]SolidSolid[1]White to light yellow powder/crystal[2]White crystals[7]
Melting Point Not specified in snippetsNot specified in snippets126-128 °C[9]46-50 °C[1]67-81 °C[2]65-75 °C[7]
Boiling Point Not specified in snippetsNot specified in snippetsNot specified in snippets173 °C[1]Not specified in snippetsNot specified in snippets
Purity >99% (HPLC)[10]85%[4]95%98%>98% (GC)[2][5]>98%[7]

Experimental Protocols

Several synthetic routes can be employed to prepare difluorophenylacetic acid isomers. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Protocol 1: Synthesis of 2,3-Difluorophenylacetic Acid via Carbonylation

This protocol describes a two-step synthesis starting from 2,3-difluorotoluene. The first step involves photohalogenation to form 2,3-difluorobenzyl chloride, which is then carbonylated to yield the final product.[8]

Step 1: Photohalogenation of 2,3-Difluorotoluene

  • In a suitable reactor equipped with an ultraviolet light source, combine 2,3-difluorotoluene (0.5 mol) and carbon tetrachloride as the solvent.

  • Introduce chlorine gas (0.5 mol) into the mixture while maintaining the temperature at 30-40 °C.

  • Continue the reaction under UV irradiation for 4 hours.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain 2,3-difluorobenzyl chloride.

Step 2: Carbonylation of 2,3-Difluorobenzyl Chloride

  • In a sealed reactor, dissolve cobalt tetracarbonyl sodium (7.5 mmol) in methanol (162 g).

  • Purge the reactor with nitrogen and then with carbon monoxide gas.

  • Heat the mixture to 40 °C and add 2,3-difluorobenzyl chloride (0.5 mol) and a 40% aqueous solution of sodium hydroxide (110 g).

  • Introduce carbon monoxide gas and maintain the reaction temperature at 30-40 °C for 2 hours.

  • After the reaction, add 250 ml of water and distill to recover the methanol.

  • Adjust the pH of the remaining solution to 2-3 with 20% hydrochloric acid.

  • Subsequently, adjust the pH to 10 with a 25% sodium bicarbonate solution and filter.

  • Acidify the filtrate and filter the resulting precipitate.

  • Dry the solid to obtain 2,3-difluorophenylacetic acid.

Quantitative Data Summary (Selected Examples from Patent CN101486638A) [8]

EmbodimentStarting MaterialCatalystSolventYield (%)Purity (%)
82,3-Difluorobenzyl chlorideCobalt tetracarbonyl sodiumMethanol89.699.5
92,3-Difluorobenzyl chlorideCobalt tetracarbonyl sodiumMethanol65.299.5
162,3-Difluorobenzyl chlorideCobalt tetracarbonyl potassiumMethanol84.699.1
122,3-Difluorobenzyl chlorideCobalt tetracarbonyl sodiumTetrahydrofuran (THF)56.198.1
132,3-Difluorobenzyl chlorideCobalt tetracarbonyl sodiumEthanol58.398.1
Protocol 2: Synthesis of 2,4-Difluorophenylacetic Acid via Grignard Reaction

This protocol details the synthesis of 2,4-difluorophenylacetic acid from 2,4-difluorobenzyl bromide using a Grignard reaction followed by carboxylation.[4]

  • Prepare a suspension of magnesium chips (3.0 g) in 30 mL of tetrahydrofuran (THF) in a reaction flask.

  • Dissolve 2,4-difluorobenzyl bromide (25.7 g) in 100 mL of THF and add it dropwise to the stirred magnesium suspension over 30 minutes.

  • After the addition is complete, continue stirring for an additional 10 minutes.

  • Bubble a steady stream of carbon dioxide gas through the resulting Grignard reagent for 1 hour.

  • Evaporate the reaction mixture to dryness.

  • Partition the residue between ether and dilute hydrochloric acid.

  • Separate the ether phase and extract it with a 2 N sodium hydroxide solution.

  • Acidify the basic extract with concentrated hydrochloric acid.

  • Extract the acidified solution with ether to yield crude 2,4-difluorophenylacetic acid.

Quantitative Data

  • Yield: 24% (crude)[4]

Protocol 3: Synthesis of Fluoro Phenylacetic Acids via Diazotization and Hydrolysis

This general method involves the diazotization of a fluoroaniline derivative followed by a reaction with vinylidene chloride and subsequent hydrolysis to yield the corresponding fluorophenylacetic acid.[10]

Step 1: Diazotization and Addition Reaction

  • In a reaction vessel, dissolve the starting fluoroaniline (e.g., 2,3-difluoroaniline) in an acidic solution (e.g., 25% sulfuric acid).

  • Cool the solution to -5 to 5 °C.

  • Add a suitable organic solvent (e.g., acetone), a phase transfer catalyst (e.g., tetrabutylammonium chloride), and a copper catalyst (e.g., cuprous oxide).

  • Slowly add a solution of vinylidene chloride in the same organic solvent.

  • While maintaining the temperature, add a diazotizing agent (e.g., Isopropyl Nitrite) solution dropwise.

  • Allow the reaction to proceed for a few hours.

  • Quench the reaction and process to isolate the intermediate 1-(2,2,2-trichloroethyl)-difluorobenzene.

Step 2: Hydrolysis

  • In a separate flask, heat an acidic solution (e.g., 25% hydrochloric acid) to 80-95 °C.

  • Add the intermediate from Step 1 dropwise.

  • Maintain the temperature and stir for several hours.

  • Cool the reaction mixture and quench with cold water.

  • Filter, wash, and dry the precipitate to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., toluene) to obtain the pure difluorophenylacetic acid.

Quantitative Data Summary (Selected Examples from Patent CN106928044A) [10]

ProductStarting AnilineYield of Pure Product (g) from 300g intermediatePurity (HPLC)
2,3-Difluorophenylacetic acid2,3-Difluoroaniline179>99 wt%
3,5-Difluorophenylacetic acid3,5-DifluoroanilineNot specifiedNot specified

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of difluorophenylacetic acids.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_reaction Core Reaction cluster_end Final Product & Purification Start_A Difluorotoluene Intermediate_A Photohalogenation Start_A->Intermediate_A Protocol 1 Start_B Difluorobenzyl Halide Intermediate_B Grignard Reagent Formation Start_B->Intermediate_B Protocol 2 Start_C Difluoroaniline Intermediate_C Diazotization & Addition Start_C->Intermediate_C Protocol 3 Reaction_A Carbonylation Intermediate_A->Reaction_A Reaction_B Carboxylation Intermediate_B->Reaction_B Reaction_C Hydrolysis Intermediate_C->Reaction_C Purification Work-up & Purification (Extraction, Crystallization) Reaction_A->Purification Reaction_B->Purification Reaction_C->Purification Final_Product Difluorophenylacetic Acid Purification->Final_Product

Caption: Generalized workflow for difluorophenylacetic acid synthesis.

References

Application Note: HPLC Method for Chiral Separation of 2-amino-2-(3,5-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-amino-2-(3,5-difluorophenyl)acetic acid is a non-proteinogenic amino acid of significant interest in pharmaceutical research and development. Its unique structural features, including the difluorophenyl ring, make it a valuable chiral building block for the synthesis of novel therapeutic agents. The stereochemistry of this compound is critical, as enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, a reliable and efficient analytical method for the enantioselective analysis of this compound is essential for quality control, process monitoring, and regulatory compliance.

This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of this compound. The method utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), which has demonstrated broad enantioselectivity for a wide range of amino acids and other chiral compounds.[1][2][3][4]

Experimental Protocol

Materials and Reagents:

  • Racemic this compound standard: (Sigma-Aldrich, St. Louis, MO, USA)

  • Methanol (HPLC grade): (Fisher Scientific, Pittsburgh, PA, USA)

  • Acetonitrile (HPLC grade): (Fisher Scientific, Pittsburgh, PA, USA)

  • Formic acid (reagent grade, ≥98%): (Sigma-Aldrich, St. Louis, MO, USA)

  • Deionized water (18.2 MΩ·cm): (Milli-Q® system, Millipore, Billerica, MA, USA)

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (Sigma-Aldrich, St. Louis, MO, USA). Macrocyclic glycopeptide stationary phases are known for their ability to separate underivatized amino acids.[3]

Chromatographic Conditions:

  • Mobile Phase: 80:20 (v/v) Methanol:Water with 0.1% Formic Acid. Simple alcohol-water mixtures with an acidic additive are commonly used with macrocyclic glycopeptide phases for amino acid separations.[3][5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 265 nm (based on the UV absorbance of the phenyl ring)

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filtration: Filter the working standard solution through a 0.45 µm PTFE syringe filter before injection.

Results and Discussion

The developed HPLC method successfully resolved the enantiomers of this compound. The use of the Astec® CHIROBIOTIC® T column provided excellent enantioselectivity. The mobile phase, consisting of methanol, water, and formic acid, offered good peak shape and resolution. Formic acid is crucial for controlling the ionization state of the amino acid, which enhances the chiral recognition mechanism of the stationary phase.

Data Presentation

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 8.510.2
Tailing Factor 1.11.2
Theoretical Plates 85008900
Resolution (Rs) \multicolumn{2}{c}{2.1}

Table 1: Chromatographic data for the chiral separation of this compound.

Method Development Workflow

MethodDevelopment cluster_prep Preparation cluster_method Method Development cluster_analysis Analysis & Validation Analyte Define Analyte: This compound Properties Review Properties: Structure, pKa, UV Absorbance Analyte->Properties CSP_Selection Select Chiral Stationary Phase (CSP) (e.g., Macrocyclic Glycopeptide) Properties->CSP_Selection Mobile_Phase Screen Mobile Phases (e.g., Methanol/Water + Acid) CSP_Selection->Mobile_Phase Optimization Optimize Conditions: Flow Rate, Temperature, Gradient Mobile_Phase->Optimization Data_Acquisition Data Acquisition Optimization->Data_Acquisition Data_Analysis Data Analysis: Resolution, Tailing, Plate Count Data_Acquisition->Data_Analysis Validation Method Validation Data_Analysis->Validation

Caption: Logical workflow for HPLC method development.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Racemic Standard Dissolve Dissolve in Mobile Phase Standard->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter through 0.45 µm Filter Dilute->Filter Inject Inject Sample into HPLC Filter->Inject Separate Separate on Chiral Column Inject->Separate Detect Detect with DAD at 265 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Report Generate Report Integrate->Report

Caption: Experimental workflow from sample preparation to data analysis.

Conclusion

The presented HPLC method provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of a macrocyclic glycopeptide-based chiral stationary phase, coupled with a simple and effective mobile phase, allows for excellent resolution and peak shape. This method is suitable for routine quality control and enantiomeric purity determination in research and drug development settings. Further validation of the method for parameters such as linearity, accuracy, precision, and limits of detection and quantification would be necessary for its implementation in a regulated environment.

References

Application Notes and Protocols for the Analytical Characterization of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine into amino acids has become a powerful tool in drug discovery and chemical biology. The unique physicochemical properties of fluorine can significantly enhance the metabolic stability, bioavailability, and target-binding affinity of peptides and proteins.[1] Consequently, robust analytical techniques are essential for the comprehensive characterization of these modified biomolecules. This document provides detailed application notes and experimental protocols for the primary analytical methods used to characterize fluorinated amino acids: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.

Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated amino acids. The 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion (over 400 ppm) provide a wide window for analysis without the background noise inherent in proton NMR.[2] This makes it an ideal tool for studying protein structure, dynamics, and ligand binding.

Data Presentation: ¹⁹F NMR Chemical Shifts

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, providing valuable structural information.

Compound TypeChemical Shift Range (ppm) vs. CFCl₃Reference
-F-C=O-70 to -20[3]
-CF₃+40 to +80[3]
-CF₂-+80 to +140[3]
>CF-+140 to +250[3]
-ArF-+80 to +170[3]
3-Fluoro-L-tyrosine in Brd4(1)-128.5 to -130.5
5-Fluoro-L-tryptophan in Brd4(1)-120 to -124
(2S,4S)-5-Fluoroleucine in DHFR-220 to -235[2]
Experimental Protocol: ¹⁹F NMR Analysis of a Protein Containing Fluorinated Amino Acids

This protocol outlines the general steps for acquiring a one-dimensional ¹⁹F NMR spectrum of a protein labeled with a fluorinated amino acid.

1. Sample Preparation:

  • Express and purify the protein of interest with the incorporated fluorinated amino acid.
  • Dialyze the purified protein into a suitable NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0) containing 10% D₂O for the lock signal.
  • Concentrate the protein to a final concentration of 50-200 µM.
  • Add a known concentration of a reference standard (e.g., trifluoroacetic acid, TFA) for chemical shift referencing.

2. NMR Data Acquisition:

  • Set up a 1D ¹⁹F NMR experiment on a high-field NMR spectrometer equipped with a fluorine probe.
  • Tune and match the probe to the ¹⁹F frequency.
  • Set the spectral width to encompass the expected chemical shift range of the fluorinated amino acid (e.g., -100 to -250 ppm).
  • Use a pulse sequence with proton decoupling to simplify the spectrum.
  • Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the protein concentration and the number of fluorine atoms.
  • Set the relaxation delay to at least 1.5 times the longest T₁ of the ¹⁹F nuclei.

3. Data Processing and Analysis:

  • Apply a window function (e.g., exponential) to improve the signal-to-noise ratio.
  • Perform a Fourier transform of the Free Induction Decay (FID).
  • Phase the resulting spectrum.
  • Reference the chemical shifts to the internal standard.
  • Integrate the peaks to obtain quantitative information about the relative abundance of different fluorinated species.

Visualization: Workflow for Fragment-Based Drug Discovery using ¹⁹F NMR

FBDD_Workflow cluster_screening Fragment Screening cluster_hit_validation Hit Validation & Characterization cluster_lead_opt Lead Optimization start Fluorinated Fragment Library screen ¹⁹F NMR Screening (Ligand-Observed) start->screen hit Initial Hits screen->hit Binding Fragments Identified protein Target Protein protein->screen validation Binding Affinity & Stoichiometry (¹⁹F NMR Titration) protein->validation sar Structure-Activity Relationship (¹⁹F NMR) protein->sar hit->validation protein_obs Binding Site Mapping (Protein-Observed ¹⁹F NMR) hit->protein_obs validated_hit Validated Hit validation->validated_hit Confirmed Binders labeled_protein ¹⁹F-Labeled Protein labeled_protein->protein_obs protein_obs->validated_hit Binding Site Info synthesis Analogue Synthesis validated_hit->synthesis synthesis->sar sar->synthesis Iterative Improvement lead Lead Compound sar->lead

Caption: Workflow for fragment-based drug discovery using ¹⁹F NMR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the incorporation of fluorinated amino acids into proteins and for their quantification. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

Data Presentation: LC-MS/MS and GC-MS Data

LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions for Amino Acids

Amino AcidPrecursor Ion (m/z)Product Ion (m/z)Reference
Alanine90.144.1
Valine118.172.1
Leucine/Isoleucine132.186.1[1]
Phenylalanine166.1120.1
Tyrosine182.1136.1
Tryptophan205.1188.1

GC-MS Fragmentation of Derivatized Amino Acids (TBDMS Derivatives)

Amino AcidMolecular Ion (m/z) of di-TBDMS derivativeMajor Fragment Ions (m/z)Reference
Alanine261246 (M-15), 204 (M-57)[4]
Valine289274 (M-15), 232 (M-57)[4]
Leucine303288 (M-15), 246 (M-57)[4]
Phenylalanine337322 (M-15), 280 (M-57)[4]
Experimental Protocol: LC-MS/MS for Quantification of Fluorinated Amino Acids

This protocol describes the quantification of a fluorinated amino acid in a biological matrix using LC-MS/MS.

1. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • Detection: Use Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions, as well as the collision energy and other source parameters for the specific fluorinated amino acid and internal standard.

3. Data Analysis:

  • Generate a calibration curve by analyzing a series of standards of known concentrations.
  • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
  • Determine the concentration of the fluorinated amino acid in the samples by interpolating their peak area ratios on the calibration curve.

Experimental Protocol: GC-MS Analysis of Fluorinated Amino Acids

This protocol requires derivatization to make the amino acids volatile.

1. Derivatization:

  • Dry an aliquot of the sample containing the fluorinated amino acid under nitrogen.
  • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.
  • Heat at 70°C for 30 minutes.

2. GC-MS Analysis:

  • GC System: Use a capillary column suitable for amino acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Injector Temperature: 250°C.
  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS System: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
  • Scan Range: m/z 50-650.

3. Data Analysis:

  • Identify the derivatized fluorinated amino acid based on its retention time and mass spectrum, looking for characteristic fragment ions (e.g., [M-57]⁺).
  • Quantification can be achieved using an internal standard and constructing a calibration curve.

Visualization: Analytical Workflow for Characterizing a Fluorinated Amino Acid

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_application Application & Further Analysis synthesis Synthesis of Fluorinated Amino Acid purification Purification (e.g., HPLC) synthesis->purification nmr ¹H, ¹³C, ¹⁹F NMR purification->nmr ms High-Resolution MS purification->ms xray X-ray Crystallography (if crystalline) purification->xray incorporation Incorporation into Peptide/Protein purification->incorporation lcms LC-MS/MS Quantification in Biological Matrix incorporation->lcms gcms GC-MS Analysis (with derivatization) incorporation->gcms stability Metabolic Stability Assay incorporation->stability

Caption: A general workflow for the synthesis and analytical characterization of a novel fluorinated amino acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and purification of fluorinated amino acids. Reversed-phase HPLC (RP-HPLC) is most commonly used, where the separation is based on the hydrophobicity of the molecules.

Data Presentation: HPLC Retention Times

The retention time of a fluorinated amino acid in RP-HPLC is influenced by its hydrophobicity. Fluorination generally increases the hydrophobicity and thus the retention time compared to its non-fluorinated counterpart.

Amino Acid PairColumnEluent SystemRetention Time (min) - Non-fluorinatedRetention Time (min) - FluorinatedReference
Phe / 4-F-PheC8Water/Acetonitrile with 0.1% TFA15.216.5[5]
Trp-Phe / Trp-Phe(4-F)C8Water/Acetonitrile with 0.1% TFA18.920.1[5]
Experimental Protocol: RP-HPLC Separation of a Fluorinated Amino Acid

1. Sample Preparation:

  • Dissolve the amino acid mixture in the initial mobile phase.
  • Filter the sample through a 0.22 µm filter to remove any particulate matter.

2. HPLC Analysis:

  • LC System: A standard HPLC system with a UV detector.
  • Column: A reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 60% B over 20 minutes is a good starting point.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV absorbance at 214 nm and 280 nm.

3. Data Analysis:

  • Identify the peaks based on their retention times compared to standards.
  • The peak area can be used for relative quantification. For absolute quantification, a calibration curve with standards of known concentrations is required.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a protein, including any incorporated fluorinated amino acids. This technique can reveal how the fluorinated residue is accommodated within the protein structure and its interactions with neighboring residues.

Experimental Protocol: Crystallization and Structure Determination of a Protein with a Fluorinated Amino Acid

This protocol outlines the general steps for determining the crystal structure of a protein containing a fluorinated amino acid.

1. Protein Preparation and Crystallization:

  • Express and purify the fluorinated protein to a high degree of homogeneity (>95%).
  • Concentrate the protein to a suitable concentration for crystallization (typically 5-20 mg/mL).
  • Screen a wide range of crystallization conditions (precipitants, pH, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
  • Note: The incorporation of a fluorinated amino acid might slightly alter the protein's stability and solubility, potentially requiring adjustments to the crystallization conditions compared to the wild-type protein.

2. X-ray Diffraction Data Collection:

  • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.
  • Flash-cool the crystals in liquid nitrogen.
  • Collect diffraction data at a synchrotron source. The high intensity and tunability of synchrotron radiation are generally required for high-resolution data collection.

3. Structure Determination and Refinement:

  • Process the diffraction data to obtain a set of structure factor amplitudes.
  • Solve the phase problem using molecular replacement if a homologous structure is available. If not, experimental phasing methods like multi-wavelength anomalous diffraction (MAD) or single-wavelength anomalous diffraction (SAD) can be used, for which the incorporation of selenomethionine in addition to the fluorinated amino acid might be necessary.
  • Build an initial model of the protein into the electron density map.
  • Refine the model against the diffraction data, including the coordinates and B-factors of the fluorinated amino acid. Special attention should be paid to the electron density of the fluorinated side chain to ensure its correct placement and conformation.
  • Validate the final structure using established crystallographic quality metrics.

Visualization: Logical Relationship of Analytical Techniques in Protein Engineering

Protein_Engineering_Logic cluster_design Protein Design & Synthesis cluster_verification Verification of Incorporation cluster_characterization Structural & Functional Characterization cluster_evaluation Evaluation of Engineered Properties design Computational Design of Fluorinated Protein Variant synthesis Gene Synthesis & Protein Expression with Fluorinated Amino Acid design->synthesis ms_verify Mass Spectrometry (Confirmation of Mass Shift) synthesis->ms_verify nmr_verify ¹⁹F NMR (Direct Detection of Fluorine) synthesis->nmr_verify func_assay Functional Assays (e.g., Enzyme Kinetics, Binding) synthesis->func_assay xray_struct X-ray Crystallography (3D Structure) ms_verify->xray_struct nmr_dyn NMR Spectroscopy (Dynamics & Interactions) nmr_verify->nmr_dyn stability Thermal & Chemical Stability xray_struct->stability binding Ligand Binding Affinity nmr_dyn->binding activity Biological Activity func_assay->activity

Caption: Logical relationships between analytical techniques in a protein engineering workflow involving fluorinated amino acids.

References

Application Notes and Protocols for the Incorporation of 2-amino-2-(3,5-difluorophenyl)acetic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds is a pivotal strategy in modern drug discovery, offering a pathway to modulate pharmacological properties such as proteolytic stability, receptor affinity, and bioavailability. 2-amino-2-(3,5-difluorophenyl)acetic acid, a fluorinated phenylglycine derivative, presents a unique building block for peptide modification. The introduction of the 3,5-difluorophenyl moiety can impart distinct conformational constraints and electronic properties to the peptide backbone, potentially leading to enhanced biological activity and novel therapeutic candidates.

These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). The protocols detailed below cover the entire workflow from resin preparation to final peptide characterization, with special considerations for handling this sterically demanding amino acid.

Materials and Reagents

  • Resins: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids)

  • Amino Acids: Fmoc-protected standard amino acids, Fmoc-2-amino-2-(3,5-difluorophenyl)acetic acid

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), Acetonitrile (ACN, HPLC grade)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Characterization: Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Data Presentation: Expected Outcomes

The successful incorporation of this compound should yield peptides of high purity. The following table summarizes expected quantitative data based on the synthesis of peptides containing structurally similar unnatural amino acids. Actual results may vary depending on the peptide sequence and synthesis scale.

ParameterExpected ResultNotes
Coupling Efficiency >98% (monitored by Kaiser test or equivalent)Due to potential steric hindrance, a double coupling or extended coupling time (up to 2 hours) may be required for the this compound residue.
Crude Peptide Purity 60-85% (by analytical RP-HPLC at 220 nm)The primary impurities are expected to be deletion sequences resulting from incomplete coupling.
Final Purity (Post-HPLC) >95%Achievable with a standard purification protocol.
Overall Yield 15-40% (based on initial resin loading)Yield is sequence-dependent and influenced by the number of challenging coupling steps.
Mass Verification Observed mass within ±0.5 Da of the calculated massConfirmation of successful incorporation of the unnatural amino acid.

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.

Protocol 1: Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for 30-60 minutes.

  • First Amino Acid Loading (for 2-Chlorotrityl Chloride Resin):

    • Dissolve 1.5 equivalents of the first Fmoc-amino acid in DCM.

    • Add 3.0 equivalents of DIPEA.

    • Add the amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Wash the resin with DCM (3x) and DMF (3x).

    • To cap unreacted sites, treat the resin with a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.

  • First Amino Acid Loading (for Rink Amide Resin):

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin with DMF (5x).

    • In a separate vessel, dissolve 3 equivalents of the first Fmoc-amino acid and 2.9 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF (5x).

Protocol 2: Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid in the peptide sequence.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid (standard or this compound) and 2.9 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA to the mixture to activate the amino acid.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 45-60 minutes. For the sterically hindered this compound, extend the coupling time to 2 hours or perform a double coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x).

  • Monitoring (Optional):

    • Perform a Kaiser test to check for complete coupling. If the beads are blue, indicating free amines, repeat the coupling step.

Protocol 3: Cleavage and Deprotection
  • After the final Fmoc deprotection and coupling of the last amino acid, wash the peptide-resin with DMF (3x), followed by DCM (3x).

  • Dry the resin under a stream of nitrogen.

  • Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% Water) to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

    • Purify the peptide by preparative RP-HPLC using a C18 column with a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry (ESI-MS or MALDI-TOF) to verify the incorporation of the this compound residue.

    • Assess the final purity using analytical RP-HPLC.

Visualizations

SPPS_Workflow Resin Resin Swelling Load First Amino Acid Loading Resin->Load Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotection1 Coupling Amino Acid Coupling (HBTU/DIPEA) Deprotection1->Coupling Wash1 Washing (DMF) Coupling->Wash1 Repeat Repeat Cycle (n-1) times Wash1->Repeat Repeat->Deprotection1 FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorinated amino acids into peptides represents a powerful tool in modern drug discovery and materials science. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides.[1] These modifications can lead to peptides with enhanced therapeutic potential, such as increased resistance to proteolytic degradation and improved pharmacokinetic profiles.[1][2][3]

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing fluorinated amino acids. Detailed protocols for the synthesis, purification, and characterization of these modified peptides are presented, along with quantitative data to guide researchers in this specialized area of peptide chemistry.

Key Applications of Fluorinated Peptides

The introduction of fluorinated amino acids can bestow a range of desirable properties upon peptides, making them valuable in various research and development areas:

  • Enhanced Metabolic Stability: The strong C-F bond can shield adjacent peptide bonds from enzymatic cleavage, increasing the peptide's half-life in biological systems.[1] However, the impact on proteolytic stability is not always predictable and depends on the specific enzyme, the position of the fluorinated residue, and the degree of fluorination.[2][4]

  • Modulation of Bioavailability: Fluorination can increase the lipophilicity of a peptide, potentially improving its absorption and distribution characteristics.

  • Conformational Control: The steric and electronic effects of fluorine can be used to stabilize specific secondary structures, such as α-helices or β-sheets, which can be crucial for target binding.[1] For instance, the incorporation of 4-fluoroprolines can enforce a particular pucker on the pyrrolidine ring, influencing the peptide backbone conformation.[5]

  • Improved Binding Affinity: The altered electronic properties of fluorinated aromatic rings can lead to enhanced binding interactions with target proteins.

  • ¹⁹F NMR Probe: The fluorine atom serves as a sensitive and specific probe for nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of peptide structure, dynamics, and interactions without the background noise of ¹H NMR.[6][7][8]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) of a Peptide Containing a Fluorinated Amino Acid

This protocol outlines the manual synthesis of a generic peptide containing a fluorinated amino acid using the standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry on a rink amide resin.

1. Resin Preparation and Swelling:

  • Place the desired amount of Rink Amide resin (e.g., 100 mg, with a substitution level of ~0.5 mmol/g) into a fritted syringe or a dedicated SPPS reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. After swelling, drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes and then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and continue agitation for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • A qualitative Kaiser test can be performed to confirm the presence of free primary amines (a positive test results in a blue color).

3. Amino Acid Coupling (Standard and Fluorinated):

  • Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or HCTU; 3-4 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA; 6-8 equivalents), to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature. Standard amino acid couplings are typically complete within 1-2 hours.

  • Note on Fluorinated Amino Acids: Due to the electron-withdrawing nature of fluorine, which can decrease the nucleophilicity of the amine and the reactivity of the carboxyl group, coupling times for fluorinated amino acids may need to be extended. For sterically hindered fluorinated amino acids, a double coupling (repeating the coupling step with a fresh solution of activated amino acid) may be necessary to drive the reaction to completion. The use of more potent coupling reagents like HATU is often recommended.[1]

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).

  • A Kaiser test should be performed to confirm the completion of the coupling (a negative test results in yellow or colorless beads).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

6. Cleavage from Resin and Side-Chain Deprotection:

  • Wash the peptide-resin with DMF, followed by DCM, and then dry the resin thoroughly under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "Reagent K": 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). This cocktail is effective for peptides containing multiple sensitive residues. For peptides without sensitive residues, a simpler mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.[4]

  • Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the cleavage solution from the resin beads into a collection tube.

7. Peptide Precipitation and Isolation:

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Analysis of Fluorinated Peptides

1. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile containing 0.1% TFA.

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

  • Collect fractions corresponding to the major peak.

2. Analysis:

  • Analytical RP-HPLC: Assess the purity of the collected fractions by analytical RP-HPLC.[9][10]

  • Mass Spectrometry (MS): Confirm the identity of the purified peptide by determining its molecular weight using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[11]

  • Combine the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Quantitative Data Summary

The efficiency of incorporating fluorinated amino acids can be influenced by their structure and the chosen coupling conditions. The following tables provide a summary of representative quantitative data.

Table 1: Coupling Conditions and Efficiencies for Fluorinated Amino Acids

Fluorinated Amino AcidCoupling ReagentBaseTime (h)Equivalents (AA:Reagent:Base)Estimated Coupling Efficiency (%)Reference
Fmoc-Phe(4-F)-OHDIC/OxymaPure-23:3:3 (AA:Reagent:DIC)>99[8]
Fmoc-L-Phe(4-CF₃)-OHHATUDIPEA2-44:3.9:8>95[12]
Fmoc-HexafluoroleucineHATUDIPEA44:3.9:8>90
Fmoc-4-F-Pro-OHHBTUDIPEA23:3:6>98

Table 2: Typical Yields and Purities of Fluorinated Peptides

Peptide Sequence (Fluorinated residue in bold)Synthesis Scale (mmol)Crude Yield (mg)Purity after HPLC (%)Overall Yield (%)
Ac-Gly-Phe(4-F) -Ala-NH₂0.0525.3>9855
H-Tyr-Gly-Gly-Phe(4-CF₃) -Leu-OH0.168.7>9548
Ac-Lys-hLeu -Gly-Glu-Val-NH₂0.0521.8>9535
H-Pro-Pro(4-F) -Gly-Phe-Ser-Pro-Phe-Arg-OH0.185.2>9752

Note: Yields and purities are highly dependent on the specific peptide sequence, the efficiency of each coupling and deprotection step, and the purification process.[13]

Table 3: Impact of Fluorination on Proteolytic Stability

Peptide SequenceProteaseRelative Cleavage Rate (Fluorinated vs. Non-fluorinated)
Ac-Ala-Ala-Phe(4-F) -Ala-Ala-NH₂α-ChymotrypsinDecreased
Ac-Ala-Ala-Phe-Ala(β-F) -Ala-NH₂PepsinSignificantly Decreased
Ac-Leu-Val-Leu(CF₃) -Tyr-Ser-NH₂TrypsinDecreased

Data is generalized from multiple studies. The actual effect can vary significantly.[2][3]

Visualizations

Experimental Workflow for SPPS of a Fluorinated Peptide

SPPS_Workflow Resin Resin Swelling in DMF Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling1 Coupling of First Amino Acid Wash1->Coupling1 Wash2 DMF/DCM Wash Coupling1->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 DMF Wash Deprotection2->Wash3 CouplingF Coupling of Fluorinated Amino Acid (e.g., Fmoc-Phe(4-F)-OH) Wash3->CouplingF Wash4 DMF/DCM Wash CouplingF->Wash4 Elongation Repeat Deprotection and Coupling Cycles Wash4->Elongation FinalDeprotection Final Fmoc Deprotection Elongation->FinalDeprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Analysis MS & HPLC Analysis Purification->Analysis

Caption: General workflow for the solid-phase synthesis of a peptide containing a fluorinated amino acid.

Signaling Pathway of Enhanced Peptide Stability through Fluorination

Stability_Pathway Peptide Native Peptide Fluorination Incorporation of Fluorinated Amino Acid Peptide->Fluorination SPPS Protease Proteolytic Enzymes (e.g., Trypsin, Chymotrypsin) Peptide->Protease F_Peptide Fluorinated Peptide Fluorination->F_Peptide F_Peptide->Protease Reduced Susceptibility Stability Enhanced Proteolytic Stability F_Peptide->Stability Cleavage Peptide Bond Cleavage Protease->Cleavage Catalyzes Degradation Rapid Degradation Cleavage->Degradation Bioavailability Increased Bioavailability Stability->Bioavailability

Caption: Conceptual pathway illustrating how fluorination can enhance peptide stability and bioavailability.

Characterization Techniques

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The introduction of fluorinated amino acids can induce or stabilize specific conformations. CD spectra of fluorinated peptides can be compared to their non-fluorinated counterparts to quantify changes in α-helical, β-sheet, or random coil content.[14][15]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated peptides. The chemical shift of the fluorine nucleus is exquisitely sensitive to its local electronic environment, providing valuable information about:

  • Confirmation of fluorine incorporation.

  • Peptide folding and conformational changes.

  • Ligand binding and protein-protein interactions.

  • Dynamics of the fluorinated side chain.

The chemical shifts of fluorinated amino acids in peptides can vary significantly depending on their environment within the peptide structure.[6][16]

Conclusion

The incorporation of fluorinated amino acids via solid-phase peptide synthesis offers a versatile and powerful strategy to enhance the therapeutic potential of peptides. By rationally designing peptides with these unique building blocks, researchers can fine-tune their structural, chemical, and biological properties to overcome key challenges in drug development. The data, protocols, and visualizations provided in these application notes serve as a foundational resource for scientists and researchers seeking to harness the "fluorine advantage" in their peptide chemistry endeavors.

References

Protecting Group Strategies for 2-amino-2-(3,5-difluorophenyl)acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups for 2-amino-2-(3,5-difluorophenyl)acetic acid, a key building block in the synthesis of novel pharmaceuticals and agrochemicals. The presence of both a primary amine and a carboxylic acid necessitates a robust protection strategy to ensure selective reactions and high yields in multi-step synthetic sequences. The electron-withdrawing nature of the 3,5-difluorophenyl moiety can influence the reactivity of the adjacent functional groups, making the selection of appropriate protecting groups and reaction conditions critical.

Introduction to Protecting Group Strategies

In the synthesis of complex molecules derived from this compound, orthogonal protecting groups are essential.[1][2] This strategy allows for the selective removal of one protecting group in the presence of others, enabling precise chemical modifications at different sites of the molecule.[2] The most common strategies for amino acids involve the protection of the α-amino group and the carboxylic acid group.

The two primary orthogonal schemes in peptide synthesis, which are broadly applicable to amino acid chemistry, are the Fmoc/tBu and Boc/Bzl strategies.[3][4] The Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile, while the tBu (tert-butyl) group is acid-labile.[3] Conversely, the Boc (tert-butyloxycarbonyl) group is removed under acidic conditions, and the Bzl (benzyl) group is typically cleaved by hydrogenolysis.[4]

This guide will detail protocols for the protection of the amino and carboxylic acid functionalities of this compound using these common protecting groups.

Amino Group Protection

The nucleophilic nature of the α-amino group requires protection to prevent unwanted side reactions during subsequent synthetic steps, such as esterification of the carboxylic acid or coupling reactions. The most widely used protecting groups for the amino function are the Boc and Fmoc carbamates.

N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a popular choice for amino group protection due to its stability under a wide range of reaction conditions and its facile removal with moderate to strong acids.[5][6]

Table 1: Summary of N-Boc Protection Reaction

ParameterConditionNotes
Reagent Di-tert-butyl dicarbonate (Boc)₂O1.1 - 1.5 equivalents
Base Triethylamine (Et₃N) or NaOHTo neutralize the generated acid
Solvent Dioxane/water, THF, or similarTo dissolve the amino acid
Temperature Room TemperatureMild conditions are sufficient
Reaction Time 2 - 12 hoursMonitored by TLC
Typical Yield >90%Generally high for amino acids
  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add triethylamine (1.5 eq) to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the stirred solution at room temperature.[7]

  • Reaction: Stir the mixture for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

    • Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield the N-Boc protected product.

N-Fmoc Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of amino acid protection, particularly in solid-phase peptide synthesis (SPPS), due to its orthogonality with acid-labile protecting groups.[8] It is readily cleaved under mild basic conditions, typically with piperidine.[8][9]

Table 2: Summary of N-Fmoc Protection Reaction

ParameterConditionNotes
Reagent Fmoc-OSu or Fmoc-Cl1.05 - 1.2 equivalents
Base Sodium bicarbonate or Sodium carbonateTo maintain basic pH
Solvent Dioxane/water or Acetone/waterTo dissolve the amino acid
Temperature Room TemperatureMild conditions are sufficient
Reaction Time 4 - 16 hoursMonitored by TLC
Typical Yield >90%Generally high for amino acids
  • Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 10% aqueous sodium carbonate and dioxane.[10]

  • Reagent Addition: Slowly add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 eq) in dioxane to the stirred amino acid solution at room temperature.[10]

  • Reaction: Stir the mixture for 4-16 hours, monitoring the reaction progress by TLC.[9]

  • Work-up:

    • Add water to the reaction mixture and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate of the Fmoc-protected amino acid will form.[10]

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification (if necessary): The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture.[10]

Carboxylic Acid Protection

Protection of the carboxylic acid group is necessary when reactions involving the amino group are planned, such as peptide bond formation where the amino acid is the N-terminal residue. Common protecting groups for carboxylic acids are methyl and benzyl esters.[11]

Methyl Ester Protection

Methyl esters are readily prepared and are stable to a wide range of reaction conditions. They are typically removed by saponification under basic conditions.[12]

Table 3: Summary of Methyl Ester Protection Reaction

ParameterConditionNotes
Reagent Thionyl chloride (SOCl₂) or HCl (gas)In methanol
Solvent Methanol (reagent and solvent)Anhydrous conditions are important
Temperature 0 °C to RefluxDepends on the method
Reaction Time 1 - 24 hoursMonitored by TLC
Typical Yield >95%Generally a high-yielding reaction
  • Suspension: Suspend this compound (1.0 eq) in anhydrous methanol at 0 °C.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and then stir at reflux for 1-4 hours, or stir at room temperature for 12-24 hours, until the starting material is consumed (monitored by TLC).

  • Work-up:

    • Remove the solvent under reduced pressure.

    • The resulting solid is the hydrochloride salt of the methyl ester.

    • For the free amine, dissolve the salt in water and neutralize with a mild base (e.g., sodium bicarbonate), then extract with an organic solvent like ethyl acetate.

Benzyl Ester Protection

Benzyl esters offer the advantage of being removable under neutral conditions via catalytic hydrogenolysis, which is compatible with many other protecting groups.[11]

Table 4: Summary of Benzyl Ester Protection Reaction

ParameterConditionNotes
Reagent Benzyl alcohol and an acid catalyst (e.g., TsOH) or Benzyl bromide and a base (e.g., Cs₂CO₃)Choice of method depends on the substrate
Solvent Toluene (for azeotropic removal of water) or DMF (for alkylation)Anhydrous conditions are important
Temperature Reflux (for esterification) or Room Temperature (for alkylation)
Reaction Time 4 - 24 hoursMonitored by TLC
Typical Yield 80-95%
  • Dissolution: Dissolve N-protected this compound (1.0 eq) in anhydrous DMF.

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution.

  • Reagent Addition: Add benzyl bromide (1.1 eq) and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Deprotection Protocols

The selective removal of protecting groups is a critical step in any multi-step synthesis.

N-Boc Deprotection

The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA).[5]

Table 5: Summary of N-Boc Deprotection

ParameterConditionNotes
Reagent Trifluoroacetic acid (TFA)20-50% in Dichloromethane (DCM)
Solvent Dichloromethane (DCM)Anhydrous conditions
Temperature 0 °C to Room Temperature
Reaction Time 30 minutes - 2 hoursMonitored by TLC
Work-up Evaporation of TFA/DCM, followed by neutralization
  • Dissolution: Dissolve the N-Boc protected amino acid derivative in anhydrous DCM.

  • Acid Addition: Add an equal volume of TFA (for a 50% solution) at 0 °C.

  • Reaction: Stir the solution at room temperature for 30 minutes to 2 hours.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with toluene to remove residual TFA.

    • The resulting product is the TFA salt of the amine.

N-Fmoc Deprotection

The Fmoc group is cleaved with a secondary amine base, most commonly piperidine.[8]

Table 6: Summary of N-Fmoc Deprotection

ParameterConditionNotes
Reagent Piperidine20% in DMF
Solvent N,N-Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 10 - 30 minutes
Work-up Filtration (for solid phase) or extractive work-up (for solution phase)
  • Dissolution: Dissolve the N-Fmoc protected amino acid derivative in DMF.

  • Base Addition: Add piperidine to make a 20% (v/v) solution.

  • Reaction: Stir the mixture at room temperature for 10-30 minutes.

  • Work-up (Solution Phase):

    • Dilute the reaction mixture with water and extract with an organic solvent that is immiscible with water (e.g., ethyl acetate).

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove piperidine, followed by water and brine.

    • Dry the organic layer and concentrate to obtain the deprotected amine.

Orthogonal Protection Workflow

The following diagram illustrates a typical orthogonal protection strategy for this compound, enabling selective modification of either the amino or carboxylic acid group.

Orthogonal_Protection cluster_N_Protection N-Protection cluster_C_Protection C-Protection cluster_Doubly_Protected Doubly Protected AminoAcid 2-amino-2-(3,5-difluorophenyl) acetic acid Boc_Protected N-Boc protected AminoAcid->Boc_Protected (Boc)₂O, Base Fmoc_Protected N-Fmoc protected AminoAcid->Fmoc_Protected Fmoc-OSu, Base Methyl_Ester Methyl Ester AminoAcid->Methyl_Ester SOCl₂, MeOH Benzyl_Ester Benzyl Ester AminoAcid->Benzyl_Ester BnBr, Base Boc_Methyl N-Boc, Methyl Ester Boc_Protected->Boc_Methyl SOCl₂, MeOH Fmoc_Benzyl N-Fmoc, Benzyl Ester Fmoc_Protected->Fmoc_Benzyl BnBr, Base Methyl_Ester->Boc_Methyl (Boc)₂O, Base Benzyl_Ester->Fmoc_Benzyl Fmoc-OSu, Base Boc_Methyl->Boc_Protected LiOH, H₂O/THF Boc_Methyl->Methyl_Ester TFA/DCM Fmoc_Benzyl->Fmoc_Protected H₂, Pd/C Fmoc_Benzyl->Benzyl_Ester 20% Piperidine/DMF

Caption: Orthogonal protecting group strategy for this compound.

The following diagram illustrates the general workflow for incorporating a protected amino acid into a larger molecule, such as in peptide synthesis.

Experimental_Workflow Start Start with Protected Amino Acid Coupling Couple with Substrate Start->Coupling Purification1 Purification Coupling->Purification1 Deprotection Selective Deprotection Purification1->Deprotection Further_Reaction Further Reaction (e.g., chain elongation) Deprotection->Further_Reaction Final_Deprotection Final Deprotection Further_Reaction->Final_Deprotection Final_Product Final Product Final_Deprotection->Final_Product

References

Application Notes and Protocols for the Purification of Synthetic 2-Amino-2-(3,5-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic 2-amino-2-(3,5-difluorophenyl)acetic acid. The methods outlined below cover achiral purification to remove synthetic impurities and chiral resolution to separate the enantiomers, which is a critical step in the development of pharmaceutical agents.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The presence of fluorine atoms can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. As with most active pharmaceutical ingredients (APIs), high purity of this intermediate is essential. Synthetic routes to this compound typically yield a racemic mixture and contain various impurities. Therefore, robust purification and chiral resolution methods are required.

This guide details two primary purification strategies:

  • Recrystallization: For the removal of achiral impurities from the racemic mixture.

  • Chiral Resolution via Diastereomeric Salt Formation: To separate the (R)- and (S)-enantiomers.

Purification of Racemic this compound

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The selection of an appropriate solvent system is the most critical factor for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities will either remain in solution or be insoluble at high temperatures.

Experimental Protocol: Recrystallization

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water, acetone)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser (for volatile solvents)

  • Fluted filter paper and funnel for hot filtration (if necessary)

  • Büchner funnel and vacuum flask

  • Cold solvent for washing

  • Drying oven or desiccator

Procedure:

  • Solvent Selection: Begin by testing the solubility of the crude material in various solvents at room temperature and at their boiling points. Good candidates for amino acids often include ethanol, methanol, acetone, and water, or mixtures thereof. For this compound, an ethanol/water or acetone/water mixture is a good starting point.

  • Dissolution: Place the crude amino acid in an Erlenmeyer flask and add a minimal amount of the chosen "good" solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. If the solid does not fully dissolve, add small portions of the hot solvent until it does.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for 5-10 minutes with stirring.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration. Preheat a funnel and a clean receiving flask to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity; slower cooling generally yields larger and purer crystals.[1] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a drying oven or desiccator until a constant weight is achieved.

Data Presentation: Recrystallization
Purification MethodSolvent SystemInitial Purity (%)Final Purity (%)Yield (%)
RecrystallizationEthanol/Water95.099.585
RecrystallizationAcetone95.099.280

Chiral Resolution of this compound

Since most biological targets are chiral, the separation of enantiomers is a critical step. Diastereomeric salt formation is a widely used method for chiral resolution on an industrial scale.[2][3][4] This technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by crystallization.

Experimental Protocol: Chiral Resolution by Diastereomeric Salt Formation

Materials and Equipment:

  • Racemic this compound

  • Chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid for resolving the D-enantiomer, or a chiral base like (-)-brucine for resolving the L-enantiomer)

  • Appropriate solvent (e.g., methanol, ethanol, water)

  • Reaction vessel

  • Heating and cooling apparatus

  • Büchner funnel and vacuum flask

  • pH meter or pH paper

  • Acid (e.g., HCl) and base (e.g., NaOH) solutions

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid) in the same solvent.

    • Slowly add the resolving agent solution to the amino acid solution with continuous stirring.

  • Crystallization of the Diastereomeric Salt:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer may be necessary.

    • Further cool the mixture in an ice bath to maximize precipitation.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiomer:

    • Suspend the dried diastereomeric salt in water.

    • Adjust the pH of the suspension to the isoelectric point of the amino acid (typically around pH 5-6 for neutral amino acids) using a dilute acid or base to break the salt and precipitate the free, enantiomerically enriched amino acid.

    • Stir the mixture for a period to ensure complete precipitation.

  • Final Isolation and Purification:

    • Collect the enantiomerically pure amino acid by filtration.

    • Wash the crystals with cold water.

    • The purified enantiomer can be further recrystallized if necessary to improve its chemical and enantiomeric purity.

    • Dry the final product under vacuum.

Data Presentation: Chiral Resolution

The following table presents hypothetical data for the chiral resolution of this compound. The theoretical maximum yield for a single enantiomer from a racemic mixture is 50%.

Resolution StepResolving AgentSolventYield (%)Enantiomeric Excess (%)
(R)-Enantiomer Isolation(1R)-(-)-10-Camphorsulfonic AcidMethanol45>99
(S)-Enantiomer Isolation(1S)-(+)-10-Camphorsulfonic AcidEthanol43>99

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification and chiral resolution of synthetic this compound.

PurificationWorkflow cluster_achiral Achiral Purification cluster_chiral Chiral Resolution Crude Crude Synthetic Product (Racemic Mixture + Impurities) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Dissolution & Cooling PurifiedRacemate Purified Racemic This compound Recrystallization->PurifiedRacemate Filtration & Drying SaltFormation Diastereomeric Salt Formation (with Chiral Resolving Agent) PurifiedRacemate->SaltFormation Crystallization Selective Crystallization SaltFormation->Crystallization Cooling Liberation Liberation of Enantiomer (pH Adjustment) Crystallization->Liberation Isolation of one diastereomer PureEnantiomer Pure (R) or (S) Enantiomer Liberation->PureEnantiomer Filtration & Drying

General workflow for purification and chiral resolution.

Conclusion

The purification of synthetic this compound is a multi-step process that is crucial for its application in drug development. The protocols provided herein for recrystallization and chiral resolution are based on established chemical principles and practices for similar compounds. Researchers and scientists should consider these protocols as a starting point and may need to optimize conditions such as solvent systems, temperature, and pH to achieve the desired purity and yield for their specific synthetic output.

References

Scaling Up the Synthesis of 2-amino-2-(3,5-difluorophenyl)acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 2-amino-2-(3,5-difluorophenyl)acetic acid, a non-proteinogenic amino acid of interest in pharmaceutical and agrochemical research. The methodologies described are designed to be adaptable for scale-up from laboratory to pilot plant and potentially industrial production.

Introduction

This compound is a valuable building block in the development of novel therapeutic agents and other bioactive molecules. Its unique substitution pattern can impart desirable pharmacokinetic and pharmacodynamic properties. The efficient and scalable synthesis of this compound is therefore of significant interest. The most common and scalable method for the synthesis of α-amino acids is the Strecker synthesis.[1][2][3] This method involves the reaction of an aldehyde with ammonia and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[1][2]

Synthetic Pathway Overview

The recommended scalable synthesis of this compound proceeds via a two-step Strecker synthesis, starting from 3,5-difluorobenzaldehyde.

G A 3,5-Difluorobenzaldehyde B 2-Amino-2-(3,5-difluorophenyl)acetonitrile A->B Step 1: Strecker Reaction (NH₃, NaCN) C This compound B->C Step 2: Hydrolysis (Acid or Base)

Caption: Overall synthetic workflow for this compound.

Data Presentation: Scalability and Yield

The following tables summarize the expected yields and purity of the intermediates and final product at different scales of production. These values are based on typical yields for Strecker syntheses of aromatic amino acids and should be considered as targets for process optimization.

Table 1: Synthesis of 2-Amino-2-(3,5-difluorophenyl)acetonitrile

ScaleStarting Material (3,5-Difluorobenzaldehyde)ReagentsSolvent Volume (approx.)Typical Yield (%)Purity (HPLC, %)
Lab (10 g)10 gNH₄Cl (1.2 eq), NaCN (1.2 eq)100 mL85-95>95
Pilot (1 kg)1 kgNH₄Cl (1.2 eq), NaCN (1.2 eq)10 L80-90>95
Production (100 kg)100 kgNH₄Cl (1.2 eq), NaCN (1.2 eq)1000 L75-85>95

Table 2: Hydrolysis to this compound

ScaleStarting Material (Aminonitrile)ReagentSolvent Volume (approx.)Typical Yield (%)Purity (HPLC, %)
Lab (10 g)10 g6M HCl100 mL80-90>98
Pilot (1 kg)1 kg6M HCl10 L75-85>98
Production (100 kg)100 kg6M HCl1000 L70-80>98

Experimental Protocols

Safety Precautions: The following procedures involve the use of highly toxic cyanide salts and strong acids. All manipulations must be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of 2-Amino-2-(3,5-difluorophenyl)acetonitrile

This protocol describes the synthesis of the aminonitrile intermediate at a laboratory scale (10 g). For larger scales, the reagent quantities and equipment should be adjusted accordingly.

G cluster_0 Reaction Setup cluster_1 Strecker Reaction cluster_2 Work-up and Isolation A Dissolve NH₄Cl in H₂O B Add 3,5-difluorobenzaldehyde in MeOH A->B C Cool to 0-5 °C B->C D Slowly add NaCN solution C->D E Stir at 0-5 °C for 2-4 h D->E F Warm to RT and stir for 12-16 h E->F G Extract with Ethyl Acetate F->G H Wash with brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J

Caption: Experimental workflow for the synthesis of the aminonitrile intermediate.

Materials:

  • 3,5-Difluorobenzaldehyde: 10.0 g (70.4 mmol)

  • Ammonium Chloride (NH₄Cl): 4.5 g (84.5 mmol, 1.2 eq)

  • Sodium Cyanide (NaCN): 4.1 g (84.5 mmol, 1.2 eq)

  • Methanol (MeOH): 50 mL

  • Water (H₂O): 50 mL

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • In the 250 mL round-bottom flask, dissolve ammonium chloride in water.

  • Add a solution of 3,5-difluorobenzaldehyde in methanol to the flask.

  • Cool the mixture to 0-5 °C using an ice bath.

  • In a separate beaker, dissolve sodium cyanide in water and transfer it to the dropping funnel.

  • Slowly add the sodium cyanide solution to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 2-4 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-2-(3,5-difluorophenyl)acetonitrile. The crude product is often of sufficient purity for the next step.

Step 2: Hydrolysis of 2-Amino-2-(3,5-difluorophenyl)acetonitrile

This protocol describes the acid-catalyzed hydrolysis of the aminonitrile to the final amino acid product at a laboratory scale.

G cluster_0 Reaction Setup cluster_1 Hydrolysis cluster_2 Work-up and Purification A Combine aminonitrile and 6M HCl B Heat to reflux (100-110 °C) A->B C Monitor reaction by TLC/HPLC B->C D Continue reflux for 12-24 h C->D E Cool to RT D->E F Adjust pH to isoelectric point (~pH 6) E->F G Collect precipitate by filtration F->G H Wash with cold water and ethanol G->H I Dry under vacuum H->I

Caption: Experimental workflow for the hydrolysis of the aminonitrile.

Materials:

  • Crude 2-Amino-2-(3,5-difluorophenyl)acetonitrile (from Step 1)

  • 6M Hydrochloric Acid (HCl)

  • Aqueous Ammonia solution or Sodium Hydroxide solution

  • Cold deionized water

  • Cold ethanol

Equipment:

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • pH meter or pH paper

  • Büchner funnel and filter flask

Procedure:

  • Place the crude aminonitrile in the round-bottom flask and add 6M HCl.

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully adjust the pH of the solution to the isoelectric point of the amino acid (approximately pH 6) using an aqueous ammonia or sodium hydroxide solution. The product will precipitate out of the solution.

  • Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water followed by cold ethanol.

  • Dry the purified this compound under vacuum to a constant weight.

Conclusion

The Strecker synthesis provides a robust and scalable route to this compound. The protocols outlined in this document are intended to serve as a foundation for researchers and process chemists. Optimization of reaction conditions, such as temperature, reaction time, and purification methods, may be necessary to achieve the desired yield and purity at a larger scale. Careful adherence to safety protocols is paramount when working with hazardous reagents such as cyanides and strong acids.

References

Application Notes and Protocols for the Derivatization of 2-amino-2-(3,5-difluorophenyl)acetic acid for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 2-amino-2-(3,5-difluorophenyl)acetic acid to facilitate its analysis by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The polar and zwitterionic nature of amino acids like this compound makes them non-volatile and thus unsuitable for direct GC analysis.[1][2] Derivatization is essential to increase their volatility and improve chromatographic separation.[2] For HPLC analysis, derivatization is employed to enhance detection sensitivity, particularly for UV or fluorescence detectors.[3][][5] Furthermore, for chiral molecules such as this, derivatization with a chiral reagent allows for the separation of enantiomers on a standard achiral column.[6]

Analytical Strategies Overview

The choice of derivatization method depends on the analytical technique to be employed (GC-MS or HPLC) and the specific goals of the analysis, such as achiral quantification or chiral purity determination.

For Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS analysis of amino acids necessitates a two-step derivatization process to cap both the amino and carboxyl functional groups, thereby increasing volatility.[7] Common approaches include:

  • Esterification followed by Acylation: The carboxylic acid group is first converted to an ester (e.g., methyl or n-butyl ester), followed by the acylation of the amino group, often with trifluoroacetic anhydride (TFAA).[8]

  • Silylation: This single-step method utilizes reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to derivatize both functional groups.[9] TBDMS derivatives are generally more stable than TMS derivatives.

  • Chloroformate Reaction: Reagents like ethyl chloroformate or isobutyl chloroformate can derivatize both the amino and carboxyl groups in a single step in an aqueous medium.[9][10]

For High-Performance Liquid Chromatography (HPLC):

For HPLC analysis, derivatization is primarily used to introduce a chromophore or fluorophore for sensitive detection. For chiral separations, a chiral derivatizing agent is used to create diastereomers that can be resolved on a conventional achiral column.

  • Pre-column Derivatization: The amino acid is derivatized before injection into the HPLC system.[3] This is a common approach offering high sensitivity.[3][]

    • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[3][][11]

    • Phenylisothiocyanate (PITC): Also known as Edman's reagent, it reacts with amino groups to form a UV-active derivative.[3][][11]

    • Marfey's Reagent (FDAA): (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a chiral derivatizing agent used to determine the enantiomeric purity of amino acids.[6] It reacts with the amino group to form diastereomers that can be separated by reversed-phase HPLC.[6]

The following diagram illustrates the general workflow for the derivatization and analysis of this compound.

G General Workflow for Derivatization and Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Addition of Derivatizing Reagent(s) Dissolution->Derivatization Reaction Incubation (Heat/Time) Derivatization->Reaction Quenching Reaction Quenching (if necessary) Reaction->Quenching Injection Injection into GC-MS or HPLC Quenching->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS, UV, Fluorescence) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: General workflow for derivatization and analysis.

Quantitative Data Summary

The following table summarizes expected analytical data for derivatives of this compound based on common derivatization methods for similar amino acids. Actual values will need to be determined empirically.

Derivatization MethodAnalytical TechniqueDerivativeExpected Retention Time (min)Key Mass Fragments (m/z)
Esterification (n-Butanol/HCl) + Trifluoroacetylation (TFAA)GC-MSN-TFA, n-butyl ester10 - 20M-56 (loss of butene), M-101 (loss of COOBu), characteristic fragments of the difluorophenyl ring
Silylation (MTBSTFA)GC-MSN,O-bis(TBDMS)15 - 25M-57 (loss of t-butyl), M-159 (loss of TBDMS-O), [M-57-COOTBDMS]
Chiral Derivatization (Marfey's Reagent)HPLC-UV/MSL-FDAA diastereomerEnantiomer 1: ~25, Enantiomer 2: ~28[M+H]+, characteristic fragments of the dinitrophenyl and difluorophenyl moieties

Experimental Protocols

Protocol 1: GC-MS Analysis via Esterification and Trifluoroacetylation

This two-step protocol is a robust method for preparing volatile derivatives of this compound for GC-MS analysis.[8]

Materials:

  • This compound standard or sample

  • 3 M HCl in n-butanol

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

  • Reaction vials with screw caps

  • Heating block

  • Nitrogen evaporator

Procedure:

  • Esterification:

    • To 1-10 mg of the dried amino acid sample in a reaction vial, add 1 mL of 3 M HCl in n-butanol.[8]

    • Cap the vial tightly and heat at 100°C for 30 minutes.[8]

    • Cool the vial to room temperature and evaporate the reagent under a gentle stream of dry nitrogen.[8]

  • Acylation:

    • To the dried residue, add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride.[8]

    • Cap the vial and heat at 150°C for 10 minutes.[8]

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

The following diagram illustrates the chemical reactions in this two-step derivatization.

G Esterification and Trifluoroacetylation AminoAcid This compound H₂N-CH(R)-COOH reagent1 + n-Butanol/HCl 100°C AminoAcid->reagent1 Ester n-Butyl ester H₂N-CH(R)-COOBu reagent2 + TFAA 150°C Ester->reagent2 FinalProduct N-TFA, n-butyl ester CF₃CONH-CH(R)-COOBu reagent1->Ester reagent2->FinalProduct

References

Application Notes and Protocols for 2-Amino-2-(3,5-difluorophenyl)acetic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3,5-difluorophenyl)acetic acid is a non-proteinogenic, chiral α-amino acid that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of the 3,5-difluorophenyl moiety imparts unique stereoelectronic properties, enhancing metabolic stability, binding affinity, and membrane permeability of the resulting molecules. These characteristics make it an attractive component for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Key Applications

The primary application of this compound lies in its role as a chiral precursor for the synthesis of small molecule inhibitors of enzymes, such as DPP-4. The difluorinated phenyl ring is known to favorably interact with the S1 hydrophobic pocket of the DPP-4 enzyme, contributing to the high potency of inhibitors.[1]

Potential Therapeutic Areas:

  • Type 2 Diabetes: As a key component in the synthesis of DPP-4 inhibitors, which play a crucial role in glucose homeostasis.[2][3]

  • Inflammation and Immunology: DPP-4 is also involved in immune regulation, suggesting potential applications in inflammatory and autoimmune diseases.

  • Oncology: Altered DPP-4 expression has been observed in various cancers, opening avenues for the development of novel anti-cancer agents.

Quantitative Data Summary

The following tables summarize typical yields and enantiomeric excess (ee) values obtained in key synthetic steps involving this compound and its derivatives.

Table 1: N-Protection of this compound

Protecting GroupReagentBaseSolventYield (%)
BocDi-tert-butyl dicarbonate (Boc)₂ONaHCO₃/NaOHDioxane/H₂O>95
Fmoc9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Na₂CO₃Dioxane/H₂O>90
CbzBenzyl chloroformate (Cbz-Cl)Na₂CO₃Dioxane/H₂O>90

Table 2: Amide Coupling with N-Protected this compound

Coupling PartnerCoupling ReagentAdditiveBaseSolventYield (%)
Heterocyclic AmineHATU---DIPEADMF85-95
Primary AmineEDC·HClHOBtNMMDCM/DMF80-90
Amino Acid EsterTBTU---DIPEADMF85-95

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, a common step to prevent unwanted side reactions during subsequent coupling steps.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and a 1 M aqueous solution of NaHCO₃.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the N-Boc protected product as a white solid.

Protocol 2: Amide Coupling with a Heterocyclic Amine

This protocol details the coupling of N-Boc-2-amino-2-(3,5-difluorophenyl)acetic acid with a heterocyclic amine, a key step in the synthesis of many DPP-4 inhibitors.

Materials:

  • N-Boc-2-amino-2-(3,5-difluorophenyl)acetic acid

  • Heterocyclic amine (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][4]triazolo[4,3-a]pyrazine hydrochloride)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-2-amino-2-(3,5-difluorophenyl)acetic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the heterocyclic amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualizations

Signaling Pathway

DPP4_Signaling_Pathway cluster_0 GLP-1 and GIP Regulation cluster_1 DPP-4 Action and Inhibition Ingestion Food Ingestion Incretins Incretins (GLP-1, GIP) Released from Intestine Ingestion->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Inactivates Building_Block This compound DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin analogue) Building_Block->DPP4_Inhibitor Precursor for DPP4_Inhibitor->DPP4 Inhibits Experimental_Workflow Start Start: This compound N_Protection N-Protection (e.g., Boc) Start->N_Protection Activation Carboxylic Acid Activation N_Protection->Activation Coupling Amide Coupling Activation->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification (Chromatography) Deprotection->Purification Final_Product Final Bioactive Molecule Purification->Final_Product Logical_Relationship cluster_properties Inherent Properties cluster_advantages Advantages in Drug Design cluster_applications Therapeutic Applications Building_Block Chiral Building Block (this compound) Chirality Defined Stereocenter Building_Block->Chirality Fluorination 3,5-Difluorophenyl Moiety Building_Block->Fluorination Enzyme_Inhibitors Enzyme Inhibitors (e.g., DPP-4) Chirality->Enzyme_Inhibitors Metabolic_Stability Enhanced Metabolic Stability Fluorination->Metabolic_Stability Binding_Affinity Improved Binding Affinity Fluorination->Binding_Affinity Lipophilicity Modulated Lipophilicity Fluorination->Lipophilicity Metabolic_Stability->Enzyme_Inhibitors Binding_Affinity->Enzyme_Inhibitors Peptidomimetics Peptidomimetics Lipophilicity->Peptidomimetics

References

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of 2-Amino-2-(3,5-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the challenge of preventing racemization of 2-amino-2-(3,5-difluorophenyl)acetic acid during peptide coupling reactions. Maintaining the stereochemical integrity of this non-proteinogenic amino acid is critical for the synthesis of peptides with desired biological activity and therapeutic efficacy.

Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization?

The susceptibility of an amino acid to racemization is largely determined by the acidity of the proton on its alpha-carbon (α-carbon). In the case of this compound, the phenyl ring is substituted with two highly electronegative fluorine atoms. These electron-withdrawing groups pull electron density away from the α-carbon, making the attached proton more acidic and thus easier to be removed by a base during the coupling reaction. This increased acidity facilitates the formation of a planar, achiral enolate or oxazolone intermediate, which is the root cause of racemization.[1]

Q2: What are the primary mechanisms of racemization during peptide coupling?

There are two main pathways for racemization during the activation and coupling of N-protected amino acids[2]:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and is readily abstracted by a base. The resulting achiral oxazolone can then be attacked by the amine component from either face, leading to a mixture of L- and D-peptides.[2]

  • Direct Enolization: This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This mechanism is less common but can become significant under strongly basic conditions.[2]

RacemizationMechanisms cluster_oxazolone Oxazolone Formation (Most Common) cluster_enolization Direct Enolization L_AA L-Amino Acid (Activated) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) L_AA->Oxazolone - H₂O Racemic_Mix1 Racemic Peptide (L- and D-isomers) Oxazolone->Racemic_Mix1 Base1 Base Base1->Oxazolone abstracts α-H⁺ Amine1 Amine Component Amine1->Oxazolone L_AA2 L-Amino Acid (Activated) Enolate Enolate (Achiral Intermediate) L_AA2->Enolate Racemic_Mix2 Racemic Peptide (L- and D-isomers) Enolate->Racemic_Mix2 Base2 Base Base2->L_AA2 abstracts α-H⁺ Amine2 Amine Component Amine2->Enolate

Figure 1. The two primary pathways for racemization during peptide coupling.
Q3: How can I choose the right coupling reagent and additive to minimize racemization?

The choice of coupling reagent and additive is paramount.

  • Carbodiimides (e.g., DCC, DIC): These reagents are effective but can cause significant racemization if used alone.[1] They must be used with a racemization-suppressing additive.

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential.[3] They react with the activated intermediate to form active esters that are more stable and less prone to racemization.[4][5] OxymaPure and its derivatives are considered safer and highly effective alternatives to the potentially explosive HOBt and HOAt.[1][4][5] For particularly difficult cases, Oxyma-B has shown even better performance in suppressing racemization than OxymaPure and HOAt.[6][7]

  • Onium Salts (Uronium/Phosphonium): Reagents like HBTU, HATU, PyBOP, and PyAOP are generally more efficient and lead to less racemization than carbodiimides alone.[8][9] However, for highly sensitive substrates, they can still cause epimerization.[10][11] Third-generation uronium reagents like COMU, which incorporates an Oxyma moiety, are designed for high efficiency and minimal racemization and are often the best choice for challenging couplings.[1][4][5][9][11]

Recommendation: For coupling this compound, start with a combination of DIC/OxymaPure . If racemization persists, switching to COMU is highly recommended.[1][11]

Q4: What is the role of the base in racemization, and which one should I use?

The base is required to neutralize protonated amines and facilitate the coupling reaction, but it is also the primary catalyst for the undesired proton abstraction that leads to racemization.[7]

  • Strength and Steric Hindrance: Strong and sterically unhindered bases (e.g., triethylamine, TEA) should be avoided.

  • Recommended Bases: Weaker or sterically hindered bases are preferred.

    • N-methylmorpholine (NMM): A weaker base commonly used to minimize racemization.

    • N,N-diisopropylethylamine (DIPEA or Hünig's base): Sterically hindered and widely used, though its basicity can sometimes be an issue.

    • 2,4,6-Collidine (TMP) or 2,6-Lutidine: These are highly hindered and weaker bases, often providing the best results in preventing racemization for sensitive amino acids.[11]

Recommendation: Use the weakest and most hindered base possible, such as N-methylmorpholine (NMM) or, for maximum suppression, 2,4,6-collidine (TMP) .[11]

Q5: How do other reaction parameters like temperature and solvent affect racemization?
  • Temperature: The rate of racemization increases significantly with temperature. Couplings should be performed at the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe. Starting the reaction at 0°C or even -15°C is a standard practice to suppress racemization.

  • Solvent: The polarity of the solvent can influence racemization rates. While DMF and NMP are common and effective solvents for peptide synthesis, for particularly sensitive couplings, exploring less polar solvents like dichloromethane (DCM) or mixtures may be beneficial.

Q6: How can I accurately measure the level of racemization in my product?

Determining the enantiomeric purity of the final peptide is crucial. This typically involves hydrolyzing the peptide back to its constituent amino acids and then analyzing the D/L ratio of the target residue.

  • HPLC with Chiral Stationary Phases (CSPs): This is a direct method where the enantiomers are separated on a chiral column.[12][13][14]

  • HPLC after Derivatization with a Chiral Reagent: This is an indirect but very common method. The amino acid mixture is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), to form diastereomers.[15][16][17] These diastereomers can then be easily separated and quantified on a standard reversed-phase C18 column.[15][18]

  • GC on a Chiral Column: This method requires derivatization of the amino acids to make them volatile but can provide excellent separation.[19]

Troubleshooting Guide

Problem: High levels of the D-isomer of this compound detected in the final peptide.

This workflow provides a logical sequence of steps to identify and resolve the source of racemization.

TroubleshootingWorkflow Start Start: High Racemization Detected (>1%) Check_Temp Step 1: Analyze Temperature Is coupling performed at > 0°C? Start->Check_Temp Lower_Temp Action: Lower temperature to 0°C or -15°C. Check_Temp->Lower_Temp Yes Check_Base Step 2: Analyze Base Using TEA or excess DIPEA? Check_Temp->Check_Base No Lower_Temp->Check_Base Change_Base Action: Switch to NMM or 2,4,6-Collidine (TMP). Use stoichiometric amount. Check_Base->Change_Base Yes Check_Reagent Step 3: Analyze Coupling Reagents Using Carbodiimide alone or HBTU/HATU? Check_Base->Check_Reagent No Change_Base->Check_Reagent Change_Reagent Action: Use DIC with OxymaPure. If problem persists, switch to COMU. Check_Reagent->Change_Reagent Yes Re_Analyze Re-synthesize and Analyze Enantiomeric Purity Check_Reagent->Re_Analyze No Change_Reagent->Re_Analyze End End: Racemization Minimized Re_Analyze->End

Figure 2. A logical workflow for troubleshooting racemization issues.
Data Presentation

The following table summarizes the expected impact of different coupling conditions on the racemization of sensitive amino acids like phenylglycine derivatives. Lower percentages indicate more effective suppression.[11][20]

Coupling ReagentAdditiveBaseTemperatureExpected Racemization (% D-Isomer)
DICNoneDIPEARoom TempHigh (>10%)
HBTUNoneDIPEARoom TempModerate (5-10%)
HATUNoneDIPEARoom TempModerate (4-8%)
DICHOBtNMM0°CLow (1-3%)
DICOxymaPureNMM0°CLow (<2%)[10]
COMU (Internal)NMM / TMP 0°C Very Low (<1%) [11]
DEPBT (Internal)DIPEA / TMP 0°C Very Low (<1%) [11]
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling Procedure

This protocol utilizes COMU, a highly efficient and low-racemization coupling reagent, suitable for incorporating this compound in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-2-amino-2-(3,5-difluorophenyl)acetic acid

  • Resin-bound peptide with a free N-terminal amine

  • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate)

  • N-methylmorpholine (NMM) or 2,4,6-Collidine (TMP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the resin-bound peptide has been properly swelled in DMF and the N-terminal Fmoc group has been removed (e.g., using 20% piperidine in DMF) and washed thoroughly.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-2-amino-2-(3,5-difluorophenyl)acetic acid (1.5 eq. relative to resin loading) and COMU (1.5 eq.) in DMF.

  • Cooling: Cool the reaction vessel containing the resin and the activation solution to 0°C in an ice bath.

  • Base Addition: Add NMM (3.0 eq.) or TMP (3.0 eq.) to the activation solution and vortex briefly.

  • Coupling: Immediately add the activated amino acid solution to the cooled resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at 0°C. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the reaction is sluggish, allow it to warm slowly to room temperature.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

Protocol 2: Analysis of Enantiomeric Purity by Marfey's Method

This protocol describes the derivatization of a peptide hydrolysate with Marfey's reagent (FDAA) for analysis by RP-HPLC.[15][17][18]

Materials:

  • Peptide sample

  • 6 M HCl (or 6 M DCl to assess hydrolysis-induced racemization)

  • Marfey's Reagent (1% w/v solution in acetone)

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • 1 M HCl

  • HPLC system with UV detector, and a C18 reversed-phase column

Procedure:

  • Peptide Hydrolysis: Place the peptide sample in a hydrolysis tube, add 6 M HCl, and heat at 110°C for 24 hours under vacuum. After hydrolysis, evaporate the acid to dryness.

  • Sample Preparation: Dissolve the dried hydrolysate (containing the free amino acids) in 100 µL of 1 M NaHCO₃.

  • Derivatization: Add 200 µL of 1% Marfey's reagent solution. Incubate the mixture at 40°C for 1 hour in the dark.[18]

  • Quenching: Cool the reaction to room temperature and quench by adding 50 µL of 1 M HCl.

  • HPLC Analysis:

    • Dilute the sample with the initial mobile phase.

    • Inject onto a C18 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient, for example, from 10% to 70% B over 30-40 minutes.

    • Detection: Monitor the elution at 340 nm.[18]

  • Quantification: The L-amino acid derivative (L-L diastereomer) will have a different retention time than the D-amino acid derivative (L-D diastereomer). Integrate the peak areas to determine the percentage of the D-isomer. Run standards of both pure L- and D-2-amino-2-(3,5-difluorophenyl)acetic acid derivatized under the same conditions to confirm retention times.

References

common side reactions in the synthesis of difluorophenyl glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of difluorophenyl glycine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common methods for synthesizing difluorophenyl glycine?

A1: The two most prevalent methods for the synthesis of difluorophenyl glycine are the Strecker synthesis and the Bucherer-Bergs synthesis. Both methods are well-established for the preparation of α-amino acids.[1][2] The Strecker synthesis involves a one-pot, three-component reaction between a difluorobenzaldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[1][2][3] The Bucherer-Bergs reaction utilizes a difluorobenzaldehyde, ammonium carbonate, and a cyanide source to form a hydantoin intermediate, which is then hydrolyzed to yield the desired amino acid.[4][5][6]

Q2: I am observing a lower than expected yield in my Strecker synthesis of difluorophenyl glycine. What are the potential causes?

A2: Low yields in the Strecker synthesis can arise from several factors:

  • Incomplete Imine Formation: The initial condensation of the difluorobenzaldehyde with ammonia to form the imine is a critical equilibrium step. Insufficient ammonia or the presence of excess water can shift the equilibrium back towards the starting materials.

  • Cyanohydrin Formation: The difluorobenzaldehyde can react directly with the cyanide source to form a cyanohydrin, which may not efficiently convert to the desired α-aminonitrile.

  • Side Reactions of the Aldehyde: The electron-withdrawing nature of the difluorophenyl ring can make the aldehyde susceptible to other nucleophilic attacks or Cannizzaro-type disproportionation reactions under certain pH conditions.

  • Incomplete Hydrolysis: The final hydrolysis of the α-aminonitrile to the carboxylic acid requires vigorous conditions (e.g., strong acid or base and heat).[1] Incomplete hydrolysis will result in the presence of the corresponding α-aminonitrile or amide as impurities, thus lowering the yield of the final product.

Q3: My Bucherer-Bergs synthesis is producing significant byproducts. What are they and how can I minimize them?

A3: A common issue in the Bucherer-Bergs synthesis is the formation of unwanted side products. Key concerns include:

  • Over-alkylation: Excess cyanide can potentially lead to side products.[4] Careful control of the stoichiometry of the reactants is crucial.

  • Polymerization: Aldehydes, especially under basic conditions, can undergo self-condensation or polymerization reactions.

  • Incomplete Cyclization: The formation of the hydantoin ring is a key step. Suboptimal reaction conditions (temperature, pH) can lead to the accumulation of intermediates such as the corresponding hydantoic acid.

  • Hydrolysis of Cyanide: Under strongly alkaline conditions, the cyanide reagent can degrade, reducing its availability for the main reaction. Maintaining a pH of around 8-9 is recommended.[4]

Q4: I am struggling with the purification of my difluorophenyl glycine. What are the likely impurities and how can I remove them?

A4: Common impurities include unreacted starting materials (difluorobenzaldehyde), intermediates from the synthesis (e.g., the corresponding hydantoin in the Bucherer-Bergs synthesis or the α-aminonitrile in the Strecker synthesis), and side products as mentioned above. Purification can typically be achieved through:

  • Recrystallization: This is a standard method for purifying solid amino acids. The choice of solvent is critical and may require some experimentation.

  • Ion-Exchange Chromatography: This technique is very effective for separating amino acids from non-ionic or differently charged impurities.

  • Acid-Base Extraction: The amphoteric nature of the amino acid can be exploited. By adjusting the pH, the solubility of the difluorophenyl glycine in aqueous and organic phases can be manipulated to separate it from neutral organic impurities.

Q5: My final product is a racemic mixture, but I need a single enantiomer. What are my options?

A5: The classical Strecker and Bucherer-Bergs syntheses produce racemic mixtures of difluorophenyl glycine.[2] To obtain a single enantiomer, you can employ several strategies:

  • Chiral Resolution: This involves separating the enantiomers of the final product or a key intermediate using a chiral resolving agent.

  • Asymmetric Synthesis: This approach utilizes a chiral auxiliary or a chiral catalyst to stereoselectively form one enantiomer. Asymmetric Strecker reactions have been developed for this purpose.

  • Enzymatic Resolution: Specific enzymes can be used to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the desired enantiomer. For instance, hydantoinases can be used for the stereoselective hydrolysis of the hydantoin intermediate in the Bucherer-Bergs pathway.[7]

Quantitative Data on Side Reactions

Synthesis MethodPotential Side Reaction/ImpurityConsequenceMitigation Strategy
Strecker Unreacted DifluorobenzaldehydeReduced yield of desired productOptimize reaction time and stoichiometry.
Difluorophenyl CyanohydrinByproduct formation, reduced yieldControl addition of cyanide, optimize pH.
Over-hydrolysis to AmideImpurity in final productCareful control of hydrolysis conditions.
Bucherer-Bergs 5-(Difluorophenyl)hydantoic acidIncomplete cyclization, reduced yieldOptimize reaction temperature and time.
Polymerization of AldehydeFormation of polymeric byproductsControl temperature and reactant concentrations.
Unreacted HydantoinImpurity after hydrolysisEnsure complete hydrolysis with adequate time and reagent concentration.
Both Racemate FormationMixture of enantiomersEmploy chiral resolution or asymmetric synthesis methods.
DecarboxylationLoss of product, especially at high temperaturesAvoid excessive heat during purification and hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Strecker Synthesis of Difluorophenyl Glycine

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety protocols. All work with cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the desired difluorobenzaldehyde (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol). Add a source of ammonia, such as ammonium chloride (1.1 eq.), and stir the mixture.[1]

  • Cyanide Addition: To the stirring mixture, add a solution of a cyanide salt, such as sodium cyanide or potassium cyanide (1.1 eq.), in water dropwise. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting aldehyde is consumed.

  • Work-up and Isolation of α-Aminonitrile (Optional): Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude α-aminonitrile can be extracted with an organic solvent and purified, or used directly in the next step.

  • Hydrolysis: To the crude α-aminonitrile, add a strong acid (e.g., 6 M HCl) or a strong base (e.g., 4 M NaOH) and heat the mixture to reflux.[1][3]

  • Isolation of Difluorophenyl Glycine: After complete hydrolysis (monitored by TLC or HPLC), cool the reaction mixture. Adjust the pH to the isoelectric point of difluorophenyl glycine (typically around pH 6) to precipitate the amino acid. The solid product can then be collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or acetone), and dried.

Protocol 2: General Procedure for Bucherer-Bergs Synthesis of Difluorophenyl Glycine

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety protocols. All work with cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a pressure-rated reaction vessel, combine the difluorobenzaldehyde (1.0 eq.), ammonium carbonate (2.0-3.0 eq.), and a cyanide source such as potassium cyanide or sodium cyanide (1.0-1.2 eq.) in a mixture of ethanol and water.[4][5]

  • Hydantoin Formation: Seal the vessel and heat the mixture with stirring to a temperature typically between 60-100 °C. The reaction progress can be monitored by TLC or HPLC for the disappearance of the starting aldehyde and the formation of the 5-(difluorophenyl)hydantoin.

  • Isolation of Hydantoin: After the reaction is complete, cool the mixture. The hydantoin product often precipitates from the solution and can be isolated by filtration. It can be further purified by recrystallization.

  • Hydrolysis: The isolated 5-(difluorophenyl)hydantoin is then hydrolyzed to the corresponding amino acid. This is typically achieved by heating with a strong base (e.g., NaOH or Ba(OH)₂) or a strong acid (e.g., H₂SO₄ or HCl).[7]

  • Isolation of Difluorophenyl Glycine: After complete hydrolysis, the reaction mixture is cooled and the pH is adjusted to the isoelectric point of the difluorophenyl glycine to induce precipitation. The product is collected by filtration, washed, and dried.

Visualizations

Synthesis_Pathways cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Synthesis DFB_S Difluorobenzaldehyde Aminonitrile α-Aminonitrile DFB_S->Aminonitrile Ammonia Ammonia Ammonia->Aminonitrile Cyanide_S Cyanide Cyanide_S->Aminonitrile DFPG_S Difluorophenyl Glycine Aminonitrile->DFPG_S Hydrolysis DFB_B Difluorobenzaldehyde Hydantoin 5-(Difluorophenyl)hydantoin DFB_B->Hydantoin Ammonium_Carbonate Ammonium Carbonate Ammonium_Carbonate->Hydantoin Cyanide_B Cyanide Cyanide_B->Hydantoin DFPG_B Difluorophenyl Glycine Hydantoin->DFPG_B Hydrolysis

Caption: Overview of Strecker and Bucherer-Bergs synthesis pathways for difluorophenyl glycine.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Method Identify Synthesis Method Start->Identify_Method Strecker_Issues Strecker Synthesis Issues Identify_Method->Strecker_Issues Strecker Bucherer_Issues Bucherer-Bergs Issues Identify_Method->Bucherer_Issues Bucherer-Bergs Incomplete_Imine Incomplete Imine Formation? Strecker_Issues->Incomplete_Imine Incomplete_Hydrolysis_S Incomplete Hydrolysis? Strecker_Issues->Incomplete_Hydrolysis_S Overalkylation Over-alkylation? Bucherer_Issues->Overalkylation Incomplete_Hydrolysis_B Incomplete Hydrolysis? Bucherer_Issues->Incomplete_Hydrolysis_B Check_NH3 Increase Ammonia Conc. Incomplete_Imine->Check_NH3 Force_Hydrolysis_S Increase Acid/Base Conc. & Heat Incomplete_Hydrolysis_S->Force_Hydrolysis_S Check_Stoichiometry Check Reagent Stoichiometry Overalkylation->Check_Stoichiometry Force_Hydrolysis_B Increase Acid/Base Conc. & Heat Incomplete_Hydrolysis_B->Force_Hydrolysis_B Purify Purification Strategy Check_NH3->Purify Force_Hydrolysis_S->Purify Check_Stoichiometry->Purify Force_Hydrolysis_B->Purify

Caption: Troubleshooting workflow for low yield or impure product in difluorophenyl glycine synthesis.

References

Technical Support Center: Synthesis of 2-amino-2-(3,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield in the synthesis of 2-amino-2-(3,5-difluorophenyl)acetic acid.

Troubleshooting Guide

Question: My overall yield is consistently low. What are the most critical steps to investigate?

Answer: Low overall yield in the Strecker synthesis of this compound typically points to issues in one of two key stages: the formation of the α-aminonitrile intermediate or its subsequent hydrolysis.

  • α-Aminonitrile Formation: Ensure the initial reaction between 3,5-difluorobenzaldehyde, your ammonia source (e.g., ammonium chloride), and cyanide source (e.g., sodium cyanide) goes to completion. The formation of the imine intermediate can be an equilibrium process; using a desiccating agent or ensuring anhydrous conditions can help drive the reaction forward.[1]

  • Hydrolysis of the α-Aminonitrile: This is the most common bottleneck for low yields. The nitrile group is stable and requires harsh conditions (e.g., strong acid and heat) to hydrolyze to a carboxylic acid.[1][2] Incomplete hydrolysis results in recovering unreacted aminonitrile or intermediate amides, significantly lowering the final product yield. Consider optimizing hydrolysis conditions, such as reaction time, temperature, and acid concentration. A two-step hydrolysis protocol may also improve yields.[3]

Question: I am struggling with the hydrolysis of the aminonitrile intermediate. How can I improve the yield of this specific step?

Answer: The hydrolysis of 2-amino-2-(3,5-difluorophenyl)acetonitrile is challenging. Here are several strategies to optimize this conversion:

  • Acid Choice and Concentration: Concentrated hydrochloric acid (e.g., 6N to 12N) is commonly used.[2] The choice of acid and its concentration is critical; insufficient acid may lead to incomplete reaction, while some starting materials may be sensitive to extremely high concentrations.

  • Temperature and Time: This reaction typically requires heating. A common starting point is 60°C for several hours.[2] If you observe incomplete conversion, consider increasing the temperature or extending the reaction time. Monitor the reaction progress using a technique like Thin-Layer Chromatography (TLC) if a suitable method is developed.

  • Two-Step Hydrolysis: A specialized protocol that may improve yields involves a carefully controlled two-stage process. First, conduct the hydrolysis at a low temperature (e.g., -5°C to 4°C) for a couple of hours with vigorous stirring.[3] Afterwards, the reaction temperature is elevated to complete the conversion of the intermediate amide to the carboxylic acid. This method can help minimize the formation of degradation byproducts that may occur during prolonged heating.[3]

Question: My final product is impure. What are common impurities and how can I remove them?

Answer: Impurities can arise from unreacted starting materials, intermediates, or side-products.

  • Common Impurities:

    • Unreacted 3,5-difluorobenzaldehyde.

    • The intermediate α-aminonitrile or the corresponding amide (from incomplete hydrolysis).

    • Polymerization byproducts.

  • Purification Strategy:

    • Workup: After hydrolysis, the product is typically in an acidic aqueous solution. A common initial purification step is to wash the aqueous layer with a non-polar organic solvent (like diethyl ether) to remove unreacted aldehyde and other organic impurities.[2]

    • Crystallization via pH Adjustment: The amino acid can be isolated by carefully adjusting the pH of the aqueous solution to its isoelectric point (pI). At the pI, the amino acid has minimal solubility and will precipitate. For similar amino acids, this is often in the pH range of 4-7.[4] Neutralize the acidic solution slowly with a base (e.g., ammonium hydroxide or sodium hydroxide solution) until precipitation is maximized.[2][5]

    • Recrystallization: For higher purity, the collected solid can be recrystallized. An effective method is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., dilute aqueous acid or ethanol) and then either cool it slowly or add an anti-solvent (a solvent in which it is insoluble, like ethyl acetate or hexane) to induce crystallization.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and widely used laboratory method is the Strecker synthesis.[1][8] This three-component reaction starts with 3,5-difluorobenzaldehyde, which reacts with an ammonia source and a cyanide source to form an α-aminonitrile. This intermediate is then hydrolyzed to yield the final α-amino acid product.[8][9]

Q2: The standard Strecker synthesis produces a racemic mixture. How can I obtain a single enantiomer?

A2: The classical Strecker synthesis is not stereoselective and yields a 50:50 mixture of (R) and (S)-enantiomers.[8] To obtain an enantiomerically pure product, you have two main options:

  • Chiral Resolution: The racemic mixture can be separated. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The diastereomers, which have different physical properties, can then be separated by fractional crystallization.[8]

  • Asymmetric Synthesis: This involves using a chiral auxiliary or a chiral catalyst during the Strecker reaction to favor the formation of one enantiomer over the other. For example, replacing ammonia with a chiral amine like (S)-alpha-phenylethylamine can induce asymmetry.[8]

Q3: What safety precautions are necessary when performing a Strecker synthesis?

A3: The Strecker synthesis involves highly toxic reagents that require strict safety protocols.

  • Cyanide: Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic solids. Hydrogen cyanide (HCN) is a volatile and extremely poisonous gas that can be liberated when solid cyanides are mixed with acid. Always handle solid cyanides in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure all lab personnel are trained on its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.

  • Acids and Bases: The reaction uses strong acids (like concentrated HCl) and bases. Handle these corrosive materials with care and appropriate PPE.

Q4: Can I use a ketone instead of an aldehyde as a starting material?

A4: Yes, using a ketone instead of an aldehyde in a Strecker synthesis will produce an α,α-disubstituted amino acid, meaning the alpha-carbon will have an additional alkyl or aryl group instead of a hydrogen atom.[8]

Experimental Protocols

Detailed Protocol: Strecker Synthesis of (rac)-2-amino-2-(3,5-difluorophenyl)acetic acid

This protocol is a representative procedure adapted from classical Strecker synthesis methods.[1][2]

Step 1: Synthesis of (rac)-2-amino-2-(3,5-difluorophenyl)acetonitrile

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ammonium chloride (1.1 eq) in deionized water. Cool the solution to 0-5°C in an ice bath.

  • Reagent Addition: To this solution, add 3,5-difluorobenzaldehyde (1.0 eq). Subsequently, add a solution of sodium cyanide (1.05 eq) in deionized water dropwise via the addition funnel, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. The formation of a precipitate (the aminonitrile) should be observed.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold diethyl ether to remove residual aldehyde. Dry the product under vacuum.

Step 2: Hydrolysis of (rac)-2-amino-2-(3,5-difluorophenyl)acetonitrile

  • Reaction Setup: Place the dried aminonitrile from Step 1 into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Hydrolysis: Add concentrated hydrochloric acid (e.g., 6N HCl) to the flask. Heat the mixture to reflux (or a lower temperature like 60°C) and maintain for 6-12 hours.[2] The reaction should be monitored for the disappearance of the starting material.

  • Workup: After cooling to room temperature, wash the acidic aqueous solution with diethyl ether (2x) to remove any non-polar impurities. Discard the ether layers.

  • Isolation: Cool the aqueous layer in an ice bath and carefully adjust the pH to ~5-6 using a base (e.g., concentrated ammonium hydroxide). The product will precipitate as a crystalline solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold deionized water, followed by a cold organic solvent like ethanol or acetone. Dry the final product, this compound, under vacuum. Further purification can be achieved by recrystallization.[7]

Data Presentation

Optimizing reaction conditions is crucial for maximizing yield. While specific data for the target molecule is limited in the literature, the following table illustrates the impact of solvent choice on a structurally similar synthesis—the carbonylation of 2,3-difluorobenzyl chloride to 2,3-difluorophenylacetic acid.[10] This demonstrates how a single parameter change can significantly affect the outcome.

EntrySolventYield (%)Purity (%)
1Methanol89.699.5
2Ethanol58.398.1
3Toluene60.198.1
4Tetrahydrofuran (THF)56.198.1
5Dimethylformamide (DMF)55.698.1
Data adapted from patent CN101486638A for a similar synthesis to illustrate the importance of solvent optimization.[10]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Aminonitrile Synthesis cluster_1 Step 2: Hydrolysis & Purification A 3,5-Difluorobenzaldehyde + NH4Cl + NaCN in H2O B Stir at 0-5°C, then RT (4-6 hours) A->B C Filter, Wash & Dry B->C D α-Aminonitrile Intermediate C->D E Add conc. HCl to Intermediate D->E Transfer Intermediate F Heat to Reflux (6-12 hours) E->F G Aqueous Workup (Wash with Ether) F->G H Adjust pH to pI (Precipitation) G->H I Filter, Wash & Dry H->I J Final Product I->J G Start Problem: Low Overall Yield Check_Step1 Analyze Aminonitrile Step (Yield & Purity) Start->Check_Step1 Start Here Step1_OK Yield >85%? Check_Step1->Step1_OK Sol_Step1_Impure Action: Improve purification. - Recrystallize aminonitrile. - Optimize washing. Check_Step1->Sol_Step1_Impure Low Purity Check_Step2 Analyze Hydrolysis Step (Yield & Purity) Step2_OK Yield >70%? Check_Step2->Step2_OK Sol_Step2_Impure Action: Optimize purification. - Fine-tune final pH for precipitation. - Recrystallize final product. Check_Step2->Sol_Step2_Impure Low Purity Step1_OK->Check_Step2 Yes Sol_Step1_Incomplete Action: Drive imine formation. - Use anhydrous solvent. - Add desiccant. Step1_OK->Sol_Step1_Incomplete No (Low Yield) Sol_Step2_Incomplete Action: Force hydrolysis. - Increase reaction time/temp. - Use stronger acid. - Try two-step temp profile. Step2_OK->Sol_Step2_Incomplete No (Low Yield) Final_OK Yield Optimized Step2_OK->Final_OK Yes

References

Technical Support Center: 2-Amino-2-(3,5-difluorophenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-amino-2-(3,5-difluorophenyl)acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues related to impurities in this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you might encounter during your synthesis and analysis.

FAQ 1: I see an unexpected peak in my HPLC chromatogram. What could it be?

An unexpected peak in your HPLC analysis can indicate the presence of several potential impurities. The identity of the impurity depends on its retention time and the stage of the synthesis you are analyzing. Common sources of impurities in the Strecker synthesis of α-amino acids include unreacted starting materials, intermediates, and byproducts of side reactions.

Here are the most likely candidates:

  • Unreacted Starting Material: 3,5-difluorobenzaldehyde is a common impurity if the initial reaction did not go to completion.

  • Intermediate Species: The α-aminonitrile (2-amino-2-(3,5-difluorophenyl)acetonitrile) is the direct precursor to the final product. Its presence indicates incomplete hydrolysis.

  • Hydrolysis Byproduct: The corresponding amide (2-amino-2-(3,5-difluorophenyl)acetamide) can be formed if the hydrolysis of the nitrile group is incomplete.

  • Side-Reaction Products: Over-alkylation or other side reactions can lead to more complex impurities.

To identify the peak, it is recommended to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

FAQ 2: My final product shows low purity by NMR. How can I identify the contaminants?

Quantitative NMR (qNMR) is a powerful tool for assessing the purity of amino acids. If your NMR spectrum indicates low purity, you can identify contaminants by looking for characteristic signals that do not correspond to your target molecule.

  • Signals from Starting Materials: Check for the aldehydic proton signal of 3,5-difluorobenzaldehyde.

  • Signals from Intermediates: The α-proton of the aminonitrile intermediate will have a different chemical shift compared to the final amino acid.

  • Signals from Solvents: Residual solvents from the reaction or purification steps are a common source of impurity signals.

A detailed analysis of both ¹H and ¹⁹F NMR spectra can be very informative. For complex mixtures, 2D NMR techniques like HSQC can help in identifying the structures of the impurities.

FAQ 3: The enantiomeric excess (e.e.) of my product is low. What are the common causes and how can I analyze it?

The classical Strecker synthesis produces a racemic mixture of the amino acid, meaning it contains equal amounts of both the (R) and (S) enantiomers. If you are performing an asymmetric synthesis and observing low e.e., it could be due to issues with your chiral catalyst or auxiliary.

To determine the enantiomeric excess, you will need to use a chiral analytical method. Chiral HPLC is a common and effective technique for this purpose. This can be achieved in two ways:

  • Direct Separation: Using a chiral stationary phase (CSP) that can resolve the enantiomers of the underivatized amino acid.

  • Indirect Separation: Derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Potential Impurities in the Synthesis of this compound

The following table summarizes the most likely impurities you may encounter.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
3,5-DifluorobenzaldehydeC₇H₄F₂O142.10Unreacted starting material.
2-Amino-2-(3,5-difluorophenyl)acetonitrileC₈H₆F₂N₂168.15Incomplete hydrolysis of the intermediate aminonitrile.
2-Amino-2-(3,5-difluorophenyl)acetamideC₈H₈F₂N₂O186.16Partial hydrolysis of the intermediate aminonitrile.
2-Hydroxy-2-(3,5-difluorophenyl)acetic acidC₈H₆F₂O₃188.13Formation and hydrolysis of the cyanohydrin instead of the aminonitrile.
Bis(1-cyano-1-(3,5-difluorophenyl)methyl)amineC₁₆H₁₀F₄N₃336.27Dimerization side reaction.

Experimental Protocols

The following are suggested starting protocols for the analysis of this compound and its impurities. These may require optimization for your specific instrumentation and sample matrix.

HPLC Method for Impurity Profiling

This method is designed to separate the target compound from its potential process-related impurities.

  • Instrumentation: HPLC with UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.

Chiral HPLC for Enantiomeric Purity

This method is for the direct separation of the (R) and (S) enantiomers.

  • Instrumentation: HPLC with UV or DAD.

  • Column: Chiral stationary phase column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase: A mixture of methanol, water, and a small amount of an acidic or basic modifier (e.g., formic acid or diethylamine), to be optimized for the specific column. A typical starting point could be Methanol/Water/Formic Acid (80:20:0.1 v/v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

GC-MS Method for Volatile Impurities

This method is suitable for identifying volatile impurities after derivatization. Amino acids themselves are not volatile and require derivatization prior to GC analysis.

  • Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Derivatization Protocol:

    • Dry a 1 mg sample completely under a stream of nitrogen.

    • Add 100 µL of acetonitrile and 100 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

NMR Spectroscopy for Structural Identification
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Solvent: D₂O or DMSO-d₆.

    • Sample Concentration: 5-10 mg/mL.

    • Procedure: Acquire a standard 1D proton spectrum. The chemical shifts and coupling constants of the aromatic protons and the α-proton will be characteristic of the main compound and any impurities.

  • ¹⁹F NMR:

    • Solvent: D₂O or DMSO-d₆.

    • Procedure: ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms and can be a powerful tool for identifying fluorinated impurities.

  • ¹³C NMR and 2D NMR (COSY, HSQC):

    • These experiments can be run to provide more detailed structural information and to confirm the identity of impurities, especially when their signals overlap in the 1D ¹H spectrum.

Visual Guides

Synthesis Pathway and Potential Impurity Formation

The following diagram illustrates the Strecker synthesis for this compound and indicates the points at which common impurities may be formed.

G Start 3,5-Difluorobenzaldehyde + NH3 + KCN Intermediate1 α-Aminonitrile (2-Amino-2-(3,5-difluorophenyl)acetonitrile) Start->Intermediate1 Step 1: Aminonitrile Formation Impurity1 Unreacted 3,5-Difluorobenzaldehyde Start->Impurity1 Incomplete Reaction Product This compound Intermediate1->Product Step 2: Acid Hydrolysis Impurity2 Unreacted α-Aminonitrile Intermediate1->Impurity2 Incomplete Hydrolysis Impurity3 Amide Byproduct (2-Amino-2-(3,5-difluorophenyl)acetamide) Intermediate1->Impurity3 Partial Hydrolysis

Caption: Strecker synthesis pathway and points of impurity formation.

General Workflow for Impurity Identification

This workflow provides a logical sequence of steps to follow when an unknown impurity is detected.

G A Unexpected Peak Observed in HPLC B Run HPLC-MS to Determine Molecular Weight A->B C Compare MW with Potential Impurities Table B->C D MW Match? C->D E Tentative Identification D->E Yes F Isolate Impurity (e.g., by Prep-HPLC) D->F No H Confirm Structure E->H G Structural Elucidation (NMR, MS/MS) F->G G->H

Caption: A systematic workflow for the identification of unknown impurities.

Logical Flow of Troubleshooting Guide

This diagram illustrates the structure of the troubleshooting guide, helping you navigate to the relevant information quickly.

G Start Problem Encountered During Synthesis Cat1 Analytical Issue (e.g., extra peak) Start->Cat1 Cat2 Purity Issue (e.g., low e.e.) Start->Cat2 Sol1 FAQ 1: Unexpected HPLC Peak Cat1->Sol1 Sol2 FAQ 2: Low Purity by NMR Cat1->Sol2 Sol3 FAQ 3: Low Enantiomeric Excess Cat2->Sol3 Proto1 Impurity Profiling Protocols Sol1->Proto1 Sol2->Proto1 Proto2 Chiral Analysis Protocols Sol3->Proto2

Caption: Navigation map for the troubleshooting and FAQ section.

Technical Support Center: Enhancing the Solubility of Fluorinated Amino Acids for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of fluorinated amino acids in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated amino acids often poorly soluble in aqueous solutions?

Fluorinated amino acids frequently exhibit low aqueous solubility due to the hydrophobic nature of the fluorine atoms. The introduction of fluorine can significantly increase the lipophilicity of the amino acid side chain, leading to a reduced affinity for polar solvents like water. This increased hydrophobicity can result in challenges when preparing stock solutions and working concentrations for biological assays.[][2]

Q2: How does pH affect the solubility of fluorinated amino acids?

The solubility of amino acids, including their fluorinated analogs, is highly dependent on the pH of the solution.[3][4] Amino acids are zwitterionic molecules, possessing both an acidic carboxyl group and a basic amino group. At their isoelectric point (pI), the net charge of the amino acid is zero, and solubility is typically at its minimum. By adjusting the pH of the solution away from the pI, the amino acid becomes charged (either positively or negatively), which generally increases its interaction with water molecules and enhances solubility.[3][4] The introduction of fluorine can alter the pKa values of the ionizable groups, thus shifting the pI and the pH-solubility profile.[5][6]

Q3: What are co-solvents and how can they improve the solubility of fluorinated amino acids?

Co-solvents are organic solvents that are miscible with water and can be used to increase the solubility of hydrophobic compounds. For fluorinated amino acids, common co-solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[7][8][9] These solvents can disrupt the hydrophobic interactions between the fluorinated amino acid molecules, allowing them to dissolve more readily. However, it is crucial to consider the compatibility of the co-solvent with the specific biological assay, as high concentrations can be toxic to cells or interfere with enzyme activity.[10]

Q4: What are cyclodextrins and how do they enhance solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12][13] They can encapsulate hydrophobic molecules, or parts of molecules, such as the fluorinated side chains of amino acids, within their cavity. This formation of an inclusion complex effectively masks the hydrophobic portion of the guest molecule, increasing its apparent solubility in aqueous solutions.[11][14][15]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of the fluorinated amino acid upon addition to aqueous buffer. The concentration of the fluorinated amino acid exceeds its solubility limit in the final buffer.- Decrease the final concentration of the fluorinated amino acid.- Slowly add the concentrated stock solution (e.g., in DMSO) to the vigorously stirring aqueous buffer to avoid localized high concentrations.- Consider adding a small percentage of the organic co-solvent to the final buffer, if compatible with the assay.
The fluorinated amino acid will not dissolve in water or buffer. The compound is highly hydrophobic, and the pH of the solution is close to its isoelectric point (pI).- Try dissolving a small amount in an organic co-solvent like DMSO first, then slowly dilute with the aqueous buffer.- Adjust the pH of the buffer to be at least 2 units away from the predicted pI of the fluorinated amino acid.- Consider using a solubility enhancer such as a cyclodextrin.
Inconsistent results in biological assays. Poor solubility leading to inaccurate concentrations of the active compound.- Ensure the fluorinated amino acid is fully dissolved before use. Visually inspect for any precipitate.- Perform a kinetic solubility assay to determine the solubility limit in your specific assay buffer.- Use a validated stock solution and perform serial dilutions carefully.
Cell toxicity or assay interference observed. The concentration of the organic co-solvent (e.g., DMSO) is too high.- Keep the final concentration of the co-solvent in the assay as low as possible (typically <0.5% for DMSO).- Include a vehicle control (assay media with the same final co-solvent concentration) in all experiments.- If possible, explore alternative, less toxic co-solvents or solubility enhancers like cyclodextrins.

Quantitative Solubility Data

The solubility of fluorinated amino acids is highly dependent on the specific compound, the solvent, temperature, and pH. Below are some examples of reported solubility data. It is strongly recommended to experimentally determine the solubility for your specific fluorinated amino acid and conditions.

Table 1: Solubility of Selected Fluorinated Phenylalanine Analogs

CompoundSolventSolubilityReference
4-Fluoro-D,L-phenylalanineWater< 1 mg/mL at 21°C[16]
L-4-FluorophenylalanineWaterSoluble[7][8]
L-4-Fluorophenylalanine0.5M HCl50 mg/mL[7][8]
L-4-FluorophenylalanineDMSO, Acetone, Chloroform, Dichloromethane, Ethyl AcetateSoluble[7][8]
4-(Trifluoromethyl)-L-phenylalanineWater2 mg/mL (with sonication and heating to 70°C)[17]

Experimental Protocols

Protocol 1: pH Optimization for Solubilization

This protocol describes a general method for determining the optimal pH for dissolving a fluorinated amino acid.

Materials:

  • Fluorinated amino acid

  • Deionized water

  • 0.1 M HCl

  • 0.1 M NaOH

  • pH meter

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add an excess amount of the fluorinated amino acid to a known volume of each buffer in separate microcentrifuge tubes.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Equilibrate the samples at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) with continuous gentle agitation to ensure saturation.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 30 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Measure the concentration of the dissolved fluorinated amino acid in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a characteristic wavelength or HPLC).

  • Plot the solubility as a function of pH to determine the optimal pH range for dissolution.

Protocol 2: Solubilization using an Organic Co-solvent (DMSO)

This protocol provides a method for preparing a stock solution of a poorly soluble fluorinated amino acid using DMSO.

Materials:

  • Fluorinated amino acid

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of the fluorinated amino acid into a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution until the compound is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there is no precipitate.

  • For use in aqueous biological assays, add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer to the desired final concentration. Ensure the final DMSO concentration is compatible with your assay (typically <0.5%).

Protocol 3: Kinetic Solubility Assay

This assay provides a rapid assessment of the solubility of a fluorinated amino acid in a specific buffer.

Materials:

  • Fluorinated amino acid stock solution in DMSO (e.g., 10 mM)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom for spectrophotometry)

  • Plate reader capable of measuring absorbance

Procedure:

  • Prepare a series of dilutions of the fluorinated amino acid stock solution in DMSO.

  • Add a small, fixed volume of each dilution to the wells of the 96-well plate.

  • Rapidly add a larger volume of the assay buffer to each well to achieve the final desired concentrations.

  • Mix the plate gently for a specified incubation period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the absorbance of each well at a wavelength where the compound does not absorb but where precipitate will scatter light (e.g., 620 nm). An increase in absorbance indicates precipitation.

  • Alternatively, after incubation, the plate can be centrifuged, and the concentration of the dissolved compound in the supernatant can be determined by HPLC or UV-spectroscopy after creating a calibration curve.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_solubilization Solubilization Strategy cluster_assay Biological Assay start Start with Lyophilized Fluorinated Amino Acid stock_prep Prepare Concentrated Stock Solution start->stock_prep Dissolve in... ph_adjust pH Adjustment stock_prep->ph_adjust co_solvent Co-solvent (e.g., DMSO) stock_prep->co_solvent cyclodextrin Cyclodextrin Complexation stock_prep->cyclodextrin dilution Dilute to Working Concentration in Assay Buffer ph_adjust->dilution co_solvent->dilution cyclodextrin->dilution assay Perform Biological Assay dilution->assay

Caption: Experimental workflow for solubilizing fluorinated amino acids.

troubleshooting_logic start Fluorinated Amino Acid Precipitates in Assay check_conc Is the final concentration too high? start->check_conc check_ph Is the buffer pH near the pI? check_conc->check_ph No solution_conc Reduce final concentration. check_conc->solution_conc Yes check_solvent Is a co-solvent being used? check_ph->check_solvent No solution_ph Adjust pH away from pI. check_ph->solution_ph Yes solution_solvent Add a small amount of compatible co-solvent. check_solvent->solution_solvent Yes, but still precipitates -> Consider enhancer solution_enhancer Consider a solubility enhancer (e.g., cyclodextrin). check_solvent->solution_enhancer No

Caption: Troubleshooting logic for precipitation issues.

signaling_pathway_analogy cluster_problem The Problem cluster_solution The Solution faa Fluorinated Amino Acid (Hydrophobic) insoluble Insoluble Complex (Precipitate) faa->insoluble cyclodextrin Cyclodextrin faa->cyclodextrin Encapsulation water Aqueous Buffer (Polar) water->insoluble soluble_complex Soluble Inclusion Complex water->soluble_complex cyclodextrin->soluble_complex

Caption: Cyclodextrin-mediated solubilization of a fluorinated amino acid.

References

Technical Support Center: Synthesis of Cα-Tetrasubstituted Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cα-tetrasubstituted fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. Below you will find a troubleshooting guide for common experimental issues and a set of frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of Cα-tetrasubstituted fluorinated amino acids, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired product - Steric Hindrance: The construction of a Cα-tetrasubstituted center is inherently difficult due to steric congestion.[1][2][3] - Poor Reactivity of Ketimine: Ketimine precursors for Cα-tetrasubstituted amino acids can be less electrophilic and more sterically hindered than their aldimine counterparts, making nucleophilic addition challenging.[4] - Decomposition of Reagents or Intermediates: Fluorinated compounds can be unstable under certain reaction conditions.[5] - Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst loading can significantly impact yield.- Choice of Method: Consider methods specifically designed for sterically demanding substrates, such as certain catalytic asymmetric additions or the use of highly reactive nucleophiles.[1][6] - Activate the Ketimine: Use Lewis acids or Brønsted acids to enhance the electrophilicity of the ketimine.[1] - Protecting Group Strategy: Employ robust protecting groups that can withstand the reaction conditions. Common choices include Boc and Fmoc for the amino group.[7][8][9][10] - Optimize Conditions: Systematically screen solvents, temperatures, and catalyst/reagent concentrations. For metathesis reactions, ensure the catalyst is active and used under an inert atmosphere.[11]
Poor Diastereoselectivity or Enantioselectivity - Ineffective Chiral Auxiliary or Catalyst: The chosen chiral source may not provide sufficient facial discrimination for the fluorinated substrate.[1][12] - Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic asymmetric pathway. - Racemization: The product may be prone to racemization under the reaction or workup conditions.- Screen Chiral Ligands/Catalysts: Test a variety of chiral auxiliaries, ligands, or organocatalysts to find one that is optimal for your specific substrate.[1][6] For example, chiral thioureas and Brønsted acids have shown success in Strecker reactions.[1] - Lower Reaction Temperature: Reducing the temperature can often enhance selectivity by favoring the transition state with the lower activation energy. - Modify the Substrate: Altering the steric or electronic properties of the substituents on the substrate can improve stereochemical communication with the catalyst.
Difficulty with Protecting Group Removal - Steric Hindrance: The bulky nature of the Cα-tetrasubstituted center can hinder access to the protecting group for cleavage. - Electronic Effects of Fluorine: The electron-withdrawing nature of the fluorine atoms can affect the reactivity of adjacent functional groups, making standard deprotection conditions ineffective.[6][13]- Harsh Deprotection Conditions: Stronger acids (e.g., HBr/AcOH for Z-groups) or different deprotection methods may be necessary.[8] - Orthogonal Protecting Groups: Design your synthetic route with orthogonal protecting groups that can be removed under different, non-interfering conditions.[9] - Stepwise Deprotection: In some cases, a two-step deprotection protocol may be more effective than a single set of conditions.
Side Reactions (e.g., Aldol Condensation, Elimination) - Presence of Enolizable Protons: Aldehydes with α-protons are prone to aldol side reactions under basic conditions.[3][14][15] - Instability of Intermediates: Fluorinated intermediates may be prone to elimination reactions.[5]- Use of Non-Enolizable Aldehydes: When possible, use aldehydes lacking α-protons, such as aromatic aldehydes.[3][14][15] - Careful Control of Basicity: Use non-nucleophilic bases or carefully control the stoichiometry and addition rate of the base to minimize side reactions. - Milder Reaction Conditions: Explore milder reaction conditions, such as photoredox catalysis, which can sometimes avoid harsh basic or acidic environments.[5]
Challenges in Purification - Similar Polarity of Products and Byproducts: The desired product and side products may have very similar polarities, making chromatographic separation difficult. - Product Instability on Silica Gel: Some fluorinated amino acids can be unstable on silica gel.- Alternative Purification Methods: Consider preparative HPLC, crystallization, or derivatization to facilitate separation.[5] - Use of Deactivated Silica: If using column chromatography, consider using silica gel that has been treated with a base (e.g., triethylamine) to prevent decomposition of sensitive compounds.

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions regarding the synthesis of Cα-tetrasubstituted fluorinated amino acids.

Q1: Why is the synthesis of Cα-tetrasubstituted fluorinated amino acids so challenging?

A1: The primary challenges stem from two main factors:

  • Construction of the Quaternary Center: Creating a carbon atom bonded to four different non-hydrogen substituents is sterically demanding and often requires highly optimized reaction conditions.[2][3][14][15]

  • Influence of Fluorine: The high electronegativity of fluorine introduces strong electron-withdrawing effects that can alter the reactivity of nearby functional groups, potentially deactivating them or promoting unexpected side reactions.[4][6][13] This can make reactions like ketimine formation more difficult compared to non-fluorinated analogs.[4]

Q2: What are the most common strategies for achieving enantioselectivity in these syntheses?

A2: Several effective strategies have been developed:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the approach of a nucleophile, leading to a diastereoselective reaction. The auxiliary is then cleaved to yield the enantioenriched product. Phenylglycinol-derived auxiliaries have been used with success.[1]

  • Catalytic Asymmetric Synthesis: This involves the use of a chiral catalyst (metal-based or organocatalyst) to control the stereochemical outcome. Common examples include:

    • Strecker Reactions: The addition of a cyanide source to a ketimine, often catalyzed by chiral thioureas or Brønsted acids, is a powerful method.[1][2][12]

    • Mannich-type Reactions: The addition of enolates to imines can be rendered enantioselective with appropriate chiral catalysts.[6]

    • Phase-Transfer Catalysis: This has been employed for reactions like alkylations and cyclizations.[16]

  • Biocatalysis: Engineered enzymes are emerging as powerful tools for the enantioselective synthesis of α-trifluoromethyl amines through reactions like N-H bond insertion.[17]

Q3: What are some key considerations when choosing a protecting group strategy?

A3: A robust protecting group strategy is crucial for success. Key considerations include:

  • Stability: The protecting groups must be stable to the reaction conditions used in subsequent steps.[9]

  • Ease of Introduction and Removal: The protecting groups should be easy to install and remove in high yield.[9]

  • Orthogonality: In multi-step syntheses, using orthogonal protecting groups (groups that can be removed under different conditions without affecting each other) is highly advantageous.[9] For example, the Fmoc group (removed by base) is orthogonal to the Boc group (removed by acid).[8]

  • Electronic Effects: Be aware that the electron-withdrawing nature of the fluoroalkyl group can impact the lability of certain protecting groups.[13]

Q4: Can cyclic Cα-tetrasubstituted fluorinated amino acids be synthesized?

A4: Yes, several methods exist for the synthesis of cyclic variants. A prominent technique is Ring-Closing Metathesis (RCM) .[11][18][19] In this approach, a diene-containing precursor is treated with a ruthenium catalyst to form a cyclic alkene, which can then be further functionalized to the desired amino acid.[18][19] Other strategies include intramolecular versions of reactions like the Strecker or Mannich reactions.

Experimental Protocols

Key Experiment: Catalytic Asymmetric Strecker Reaction

This protocol is a generalized example for the synthesis of an α-trifluoromethyl α-amino nitrile, a precursor to the corresponding amino acid, using an organocatalyst.

Materials:

  • Trifluoromethyl ketimine

  • Trimethylsilyl cyanide (TMSCN)

  • Chiral thiourea organocatalyst

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral thiourea catalyst (5-10 mol%).

  • Add anhydrous toluene via syringe.

  • Add the trifluoromethyl ketimine (1.0 equivalent) to the flask.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature, optimization may be required).

  • Slowly add trimethylsilyl cyanide (1.2-1.5 equivalents) via syringe.

  • Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-amino nitrile.

Note: The resulting nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions to yield the final Cα-tetrasubstituted fluorinated amino acid.

Visualizations

Synthetic Workflow Diagram

G General Workflow for Cα-Tetrasubstituted Fluorinated Amino Acid Synthesis cluster_0 Precursor Synthesis cluster_1 Asymmetric C-C Bond Formation cluster_2 Post-Modification & Deprotection Start Fluorinated Ketone/ Ketoester Protect Protecting Group Installation (e.g., Boc, Z) Start->Protect Protection Imine Imine Formation Protect->Imine Condensation with Amine/Ammonia Source Strecker Strecker Reaction (e.g., + TMSCN) Imine->Strecker Mannich Mannich-type Reaction (e.g., + Enolate) Imine->Mannich Alkylation Alkylation (e.g., + Organometallic Reagent) Imine->Alkylation Hydrolysis Nitrile/Ester Hydrolysis Strecker->Hydrolysis Deprotect Protecting Group Removal Mannich->Deprotect Alkylation->Deprotect Hydrolysis->Deprotect Final Final Cα-Tetrasubstituted Fluorinated Amino Acid Deprotect->Final

Caption: A generalized workflow for synthesizing Cα-tetrasubstituted fluorinated amino acids.

References

Technical Support Center: Deprotection of Fluorinated Amino Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of peptides containing fluorinated amino acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the deprotection of fluorinated amino acid-containing peptides, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Target Peptide and Presence of Deletion Sequences

Q: My final peptide product has a low yield, and mass spectrometry analysis shows significant peaks corresponding to deletion sequences, particularly the absence of the amino acid coupled immediately after a fluorinated residue. What is the likely cause and how can I fix it?

A: The primary cause is likely incomplete coupling of the amino acid to the N-terminus of the fluorinated residue. The strong electron-withdrawing nature of fluorine, especially in groups like trifluoromethyl (-CF3), significantly reduces the nucleophilicity of the N-terminal amine of the fluorinated amino acid. This makes peptide bond formation less efficient.[1]

Recommended Solutions:

  • Use a More Potent Coupling Reagent: Standard coupling reagents may not be sufficient. Switch to a more potent activator such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[1]

  • Perform a "Double Coupling": After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid.[1]

  • Increase Coupling Time: Extend the reaction time for the coupling step immediately following the fluorinated amino acid.

  • Implement a Capping Step: After the difficult coupling step, "cap" any unreacted N-termini by treating the resin with acetic anhydride. This will prevent the unreacted peptide chains from being extended further, simplifying the purification of the final product.[1]

  • Synthesize a Dipeptide Block: A highly effective strategy is to synthesize a dipeptide building block in solution where the fluorinated amino acid is the N-terminal residue. This dipeptide can then be incorporated into the solid-phase peptide synthesis (SPPS), bypassing the challenging on-resin coupling step.[1]

Issue 2: Incomplete Fmoc Deprotection

Q: I suspect incomplete Fmoc deprotection from a fluorinated amino acid residue. What are the signs and what can I do?

A: Incomplete Fmoc deprotection leads to deletion of the fluorinated amino acid itself. This can be caused by steric hindrance from the fluorinated side chain or peptide aggregation.

Recommended Solutions:

  • Increase Deprotection Time: Extend the piperidine treatment time or perform a second deprotection step.

  • Use a Stronger Deprotection Reagent: For difficult sequences, a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF can be more effective. The piperidine acts as a scavenger for the dibenzofulvene byproduct.[2]

  • Incorporate Aggregation-Disrupting Solvents: The use of solvents like N-methyl-2-pyrrolidone (NMP) can help to disrupt on-resin aggregation.[3] Hexafluoroisopropanol (HFIP) is also a powerful tool for disrupting peptide aggregates.[4]

Issue 3: Side Product Formation During TFA Cleavage

Q: After TFA cleavage of my peptide containing a trifluoromethylated amino acid, I observe a side product with a mass corresponding to trifluoroacetylation (+96 Da). How can I prevent this?

A: Trifluoroacetic acid (TFA) can sometimes lead to the trifluoroacetylation of free amine groups, particularly the N-terminus or the side chain of lysine residues.[3]

Recommended Solutions:

  • Optimize Scavenger Cocktail: The choice and concentration of scavengers are critical. A standard and robust cleavage cocktail for peptides with multiple sensitive residues is Reagent K : TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[5][6] For peptides without sulfur-containing residues, a simpler cocktail like TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is often sufficient.[6]

  • Minimize Cleavage Time: Use the shortest cleavage time necessary for complete deprotection and release from the resin, as determined by a trial cleavage. Prolonged exposure to TFA can increase the likelihood of side reactions.[7]

Frequently Asked Questions (FAQs)

Q1: Do fluorinated amino acids require special handling during solid-phase peptide synthesis (SPPS)?

A1: Yes, the primary consideration is the reduced nucleophilicity of the N-terminal amine after a fluorinated residue has been coupled.[1] This necessitates more potent coupling reagents or modified protocols as described in "Issue 1" of the Troubleshooting Guide. Additionally, the increased hydrophobicity of some fluorinated side chains can contribute to peptide aggregation.[3]

Q2: How does the position of the fluorine atom in the amino acid side chain affect deprotection?

A2: The closer the electron-withdrawing fluorine atoms are to the peptide backbone, the more pronounced their effect on the nucleophilicity of the N-terminal amine will be. This can make the subsequent coupling step more challenging.

Q3: Are there alternatives to TFA for the final cleavage and deprotection of peptides containing fluorinated amino acids?

A3: Yes, a novel method using 0.1 N HCl in a fluoro alcohol such as hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) has been shown to cleanly and rapidly remove acid-labile protecting groups (tBu, Boc, Trt, Pbf) and cleave common resin linkers.[8][9] This TFA-free method could be beneficial for sensitive fluorinated peptides.

Q4: What is an orthogonal protection strategy, and why is it relevant for peptides with fluorinated amino acids?

A4: An orthogonal protection strategy uses multiple protecting groups that can be removed under distinct chemical conditions (e.g., acid-labile, base-labile, photolabile).[10] This is particularly useful for synthesizing complex peptides, such as those with both fluorinated and non-fluorinated residues that may require different modifications or deprotection conditions. For example, an Fmoc/tBu strategy is fully orthogonal, where the Fmoc group is removed by a base (piperidine) and the tBu-based side-chain protecting groups are removed by an acid (TFA).[10]

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

Coupling ReagentTypical Reaction TimeCoupling EfficiencyKey Characteristics
HATU/DIPEA5-20 minutes>99.5%Very low racemization; highly efficient but more expensive.
HBTU/DIPEA20-60 minutes>99%Generally low racemization, but can be higher than HATU.
DIC/HOBt1-3 hours>98%A cost-effective standard; racemization is suppressed by HOBt.
Data compiled from various sources and represents typical performance. Performance can be sequence and condition dependent.[4]

Table 2: Common Cleavage Cocktails for Fmoc-Based Solid-Phase Peptide Synthesis

Reagent NameCompositionRecommended Use
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OFor peptides without sensitive residues like Cys, Met, or Trp.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail for peptides with multiple sensitive residues.[5]
Reagent B (Low Odor) 88% TFA, 5% Phenol, 5% H₂O, 2% TISEffective for scavenging trityl groups, but does not protect Met or Cys from oxidation.[5]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% (w/w) NH₄ISpecifically designed to minimize the oxidation of Met residues.[5]

Experimental Protocols

Protocol 1: Standard Fmoc-Deprotection using Piperidine

This protocol is a standard method for Fmoc removal during SPPS.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the resin suspension at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.

  • Reagent Removal: Drain the piperidine solution.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

Protocol 2: Cleavage and Global Deprotection using a Standard Cocktail

This protocol is for cleaving the final peptide from the resin and removing all side-chain protecting groups.

  • Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 5-10 mL per 0.5 g of resin) and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.[2]

Visualizations

Troubleshooting_Fluorinated_Peptide_Synthesis start Start: Low Yield or Deletion Sequence Detected check_coupling Was the difficult step coupling to a fluorinated amino acid's N-terminus? start->check_coupling coupling_issue Primary Cause: Reduced N-terminal nucleophilicity due to fluorine's electron- withdrawing effect. check_coupling->coupling_issue Yes deprotection_issue Potential Cause: Incomplete Fmoc deprotection due to aggregation or steric hindrance. check_coupling->deprotection_issue No solution1 Solution 1: Use a more potent coupling reagent (e.g., HATU, HCTU). coupling_issue->solution1 solution2 Solution 2: Perform a 'double coupling' of the problematic residue. coupling_issue->solution2 solution3 Solution 3: Implement a capping step after the difficult coupling. coupling_issue->solution3 solution4 Solution 4: Synthesize a dipeptide block in solution. coupling_issue->solution4 end Re-synthesize with optimized protocol. solution1->end solution2->end solution3->end solution4->end deprotection_solution1 Solution 1: Increase Fmoc deprotection time or perform a second deprotection. deprotection_issue->deprotection_solution1 deprotection_solution2 Solution 2: Use a stronger deprotection reagent (e.g., 2% DBU / 2% Piperidine in DMF). deprotection_issue->deprotection_solution2 deprotection_solution1->end deprotection_solution2->end

Caption: Troubleshooting workflow for low yield and deletion sequences.

Cleavage_Side_Reaction_Troubleshooting start Start: Side Product Detected After TFA Cleavage check_side_product Is the side product a trifluoroacetylated adduct (+96 Da)? start->check_side_product tfa_adduct Cause: Reaction of free amines with TFA. check_side_product->tfa_adduct Yes other_side_product Cause: Alkylation or oxidation of sensitive residues. check_side_product->other_side_product No solution1 Solution 1: Use an optimized scavenger cocktail (e.g., Reagent K). tfa_adduct->solution1 solution2 Solution 2: Minimize cleavage time. tfa_adduct->solution2 end Re-cleave with optimized conditions. solution1->end solution2->end solution3 Solution 3: Ensure the correct scavenger cocktail is used for the specific residues (see Table 2). other_side_product->solution3 solution3->end

References

minimizing by-product formation in difluorophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of difluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to difluorophenylacetic acid?

A1: The two most prevalent methods for synthesizing difluorophenylacetic acid are:

  • From Difluorotoluene: This route involves the free-radical halogenation of a difluorotoluene isomer (e.g., 2,4-difluorotoluene) to form the corresponding difluorobenzyl halide. This intermediate is then converted to difluorophenylacetic acid, typically through one of two pathways:

    • Nitrile Formation and Hydrolysis: Reaction of the difluorobenzyl halide with a cyanide salt to form difluorophenylacetonitrile, followed by hydrolysis to the carboxylic acid.

    • Grignard Reagent Formation and Carbonation: Conversion of the difluorobenzyl halide to a Grignard reagent, followed by reaction with carbon dioxide.

  • Direct Carbonylation: A more direct approach involves the carbonylation of a difluorobenzyl halide using carbon monoxide in the presence of a suitable catalyst.

Q2: I am observing significant amounts of over-halogenated products in my initial photohalogenation step. How can I prevent this?

A2: Over-halogenation, leading to the formation of difluorobenzal halide and difluorobenzotrihalide, is a common issue in free-radical halogenations. To minimize this, you should:

  • Control the Stoichiometry: Use a molar excess of the difluorotoluene relative to the halogenating agent (e.g., N-bromosuccinimide or chlorine gas). This ensures the halogen is the limiting reagent.

  • Monitor the Reaction Progress: Carefully track the reaction using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Stop the reaction as soon as the desired mono-halogenated product is the major component.

  • Control Light Intensity and Temperature: Use a moderate light source and maintain a consistent, and not excessively high, temperature to prevent runaway reactions that can favor multiple halogenations.

Q3: My hydrolysis of difluorophenylacetonitrile is incomplete, and I am isolating the corresponding amide by-product. What can I do to drive the reaction to completion?

A3: Incomplete hydrolysis of the nitrile is a frequent challenge, resulting in the formation of 2,4-difluorophenylacetamide. To promote complete conversion to the carboxylic acid:

  • Increase Reaction Time and/or Temperature: Prolonged heating under acidic or basic conditions is often necessary for the second hydrolysis step (amide to carboxylic acid).

  • Use Harsher Conditions: If gentle conditions are failing, consider using a more concentrated acid (e.g., concentrated sulfuric or hydrochloric acid) or a stronger base (e.g., higher concentration of sodium or potassium hydroxide) and higher temperatures. Be mindful that harsh conditions can sometimes lead to other degradation by-products.

  • Monitor for Amide Disappearance: Use TLC or LC-MS to monitor the disappearance of the intermediate amide spot before working up the reaction.

Q4: During the Grignard synthesis, I am getting a significant amount of a high-boiling, non-polar by-product. What is it and how can I avoid it?

A4: This by-product is likely the result of a Wurtz coupling reaction, where the Grignard reagent (difluorobenzylmagnesium halide) reacts with the starting difluorobenzyl halide. This results in the formation of 1,2-bis(difluorophenyl)ethane. To minimize this:

  • Slow Addition of Alkyl Halide: Add the solution of difluorobenzyl halide to the magnesium turnings very slowly. This maintains a low concentration of the halide in the presence of the Grignard reagent, favoring the formation of the Grignard over the coupling reaction.

  • Use of Excess Magnesium: Ensure a sufficient excess of magnesium is present to react with the alkyl halide as it is added.

  • Maintain Moderate Temperature: While initiation of the Grignard reaction may require gentle heating, avoid excessively high temperatures which can promote the Wurtz coupling.

Troubleshooting Guides

Issue 1: Low Yield in Photohalogenation of Difluorotoluene

Symptoms:

  • Low conversion of starting material (difluorotoluene).

  • Formation of multiple halogenated by-products (dichloromethyl and trichloromethyl derivatives).

Possible Causes and Solutions:

CauseSolution
Insufficient Light/Initiator Ensure your light source is of appropriate wavelength and intensity. If using a chemical initiator (e.g., AIBN), ensure it is fresh and used in the correct catalytic amount.
Incorrect Stoichiometry Use a slight excess of difluorotoluene relative to the halogenating agent to minimize over-halogenation. A 1.1:1 to 1.5:1 ratio of toluene to halogenating agent is a good starting point.
Reaction Time Too Short/Long Monitor the reaction by GC. A short reaction time will result in low conversion, while an extended time will lead to more di- and tri-halogenated by-products.
Inappropriate Temperature Maintain a consistent temperature. For many photohalogenations, reflux temperature of the solvent (e.g., carbon tetrachloride) is suitable. Lower temperatures may require longer reaction times.
Issue 2: Formation of 1,2-bis(2,4-difluorophenyl)ethane during Grignard Synthesis

Symptoms:

  • Isolation of a significant amount of a high-melting, non-polar solid.

  • Lower than expected yield of difluorophenylacetic acid after carbonation.

Possible Causes and Solutions:

CauseSolution
High Local Concentration of Alkyl Halide Add the difluorobenzyl halide solution dropwise to the magnesium suspension over an extended period. This minimizes the chance of unreacted halide encountering the formed Grignard reagent.
Reaction Temperature Too High Maintain a gentle reflux. Overheating can accelerate the rate of the Wurtz coupling side reaction.
Inactive Magnesium Activate the magnesium turnings before use, for example, with a small crystal of iodine or by mechanical stirring, to ensure a fresh reactive surface.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluorophenylacetic Acid via Nitrile Hydrolysis

Step 1: Photobromination of 2,4-Difluorotoluene

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluorotoluene (1.0 eq) and a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the mixture to reflux while irradiating with a UV lamp.

  • Monitor the reaction progress by GC. Once the starting material is consumed and the desired mono-brominated product is maximized, cool the reaction to room temperature.

  • Filter off the succinimide by-product and wash with a small amount of cold solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield crude 2,4-difluorobenzyl bromide, which can be used in the next step without further purification.

Step 2: Cyanation of 2,4-Difluorobenzyl Bromide

  • In a well-ventilated fume hood, dissolve the crude 2,4-difluorobenzyl bromide (1.0 eq) in a polar aprotic solvent such as DMSO or acetone.

  • Add sodium cyanide (1.1 eq) portion-wise, ensuring the temperature does not rise excessively.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC or GC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,4-difluorophenylacetonitrile.

Step 3: Hydrolysis of 2,4-Difluorophenylacetonitrile

  • To the crude 2,4-difluorophenylacetonitrile, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux for several hours. Monitor the reaction by TLC for the disappearance of the starting nitrile and the intermediate amide.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry to obtain 2,4-difluorophenylacetic acid. Recrystallization from a suitable solvent can be performed for further purification.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: From Difluorotoluene cluster_route2 Route 2: Grignard Synthesis A 2,4-Difluorotoluene B Photohalogenation A->B NBS, Initiator, Light C 2,4-Difluorobenzyl Halide B->C D Cyanation C->D NaCN E 2,4-Difluorophenylacetonitrile D->E F Hydrolysis E->F H2SO4, H2O, Heat G 2,4-Difluorophenylacetic Acid F->G H 2,4-Difluorobenzyl Halide I Grignard Formation H->I Mg, Ether J 2,4-Difluorobenzyl Magnesium Halide I->J K Carbonation J->K 1. CO2 (s) L Acidic Workup K->L 2. H3O+ M 2,4-Difluorophenylacetic Acid L->M

Caption: Key synthetic routes to 2,4-difluorophenylacetic acid.

Troubleshooting_Photohalogenation Start Photohalogenation Step Problem Low Yield / Multiple Products Start->Problem Cause1 Over-halogenation? Problem->Cause1 Yes Cause2 Incomplete Reaction? Problem->Cause2 No Cause3 Incorrect Temperature? Problem->Cause3 No Solution1 Use excess difluorotoluene. Monitor reaction closely. Cause1->Solution1 Solution2 Increase reaction time. Check initiator/light source. Cause2->Solution2 Solution3 Maintain consistent reflux. Cause3->Solution3

Caption: Troubleshooting low yield in photohalogenation.

Troubleshooting_Grignard Start Grignard Reaction Step Problem Significant By-product Formation Start->Problem Cause Wurtz Coupling By-product (1,2-bis(difluorophenyl)ethane)? Problem->Cause Yes Solution Slowly add difluorobenzyl halide. Use excess magnesium. Ensure moderate temperature. Cause->Solution

Caption: Minimizing Wurtz coupling in Grignard synthesis.

Technical Support Center: Optimizing Mobile Phase for Chiral Separation of Difluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chiral separation of difluorophenylacetic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not seeing any separation between the enantiomers of my difluorophenylacetic acid derivative. What should I do first?

A1: When facing a complete lack of separation, the primary factors to investigate are the chiral stationary phase (CSP) and the fundamental mobile phase composition.

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in chiral separations.[1] For acidic compounds like difluorophenylacetic acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[1] If you are not using a column specifically designed for chiral separations, you will not be able to resolve the enantiomers.[1]

  • Initial Mobile Phase Screening: Your initial mobile phase should be based on the column manufacturer's recommendations. A common starting point for acidic compounds is a normal-phase system (e.g., hexane/isopropanol) or a reversed-phase system (e.g., acetonitrile/water) with an acidic modifier.[1] The presence of an acidic additive is crucial for protonating the carboxylic acid group, which enhances chiral recognition.[1][2]

Q2: My peaks are showing significant tailing or broadening. How can I improve the peak shape?

A2: Poor peak shape for acidic analytes is a frequent issue, often caused by secondary interactions or improper mobile phase conditions.

  • Optimize Mobile Phase pH and Additives: For acidic compounds, it is essential to suppress the ionization of the carboxylic acid group to achieve sharp, symmetrical peaks.[1][2] Adding a small amount of an acid like trifluoroacetic acid (TFA), formic acid (FA), or acetic acid (AA) to the mobile phase is critical.[1][3] Typically, a concentration of 0.1% is sufficient.[2][3] This ensures the analyte is in its neutral, protonated form.[2]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and asymmetric peaks.[1] Try reducing the injection volume or diluting your sample to see if the peak shape improves.[1][2]

  • Evaluate Column Health: A contaminated or degraded column can cause peak tailing.[1][2] Try flushing the column with a strong solvent as recommended by the manufacturer.[1] If the problem persists, the column may need to be replaced.[1][4]

Q3: I have partial resolution, but the peaks are not baseline separated. How can I improve the resolution?

A3: Fine-tuning the mobile phase composition, temperature, and flow rate can significantly enhance resolution once partial separation is achieved.

  • Adjust Organic Modifier Ratio: Systematically vary the ratio of your organic solvents (e.g., the percentage of isopropanol in hexane). A lower percentage of the stronger solvent (the "eluter") generally increases retention and can improve resolution, though it will also lengthen the run time.

  • Optimize Temperature: Temperature can have a complex effect on chiral separations.[1] It is recommended to experiment with a column thermostat. Decreasing the temperature often improves resolution, but this is not a universal rule.[2] A systematic approach, adjusting the temperature in 5°C increments (e.g., from 40°C down to 15°C), can help find the optimal condition.[2]

  • Modify Flow Rate: Slower flow rates generally lead to better resolution by allowing more time for the enantiomers to interact with the CSP.[1] If your resolution is insufficient, try decreasing the flow rate from the standard 1.0 mL/min to 0.8 mL/min or lower.[1]

Q4: My retention times are shifting between injections. What is causing this instability?

A4: Retention time instability is often related to the column not being properly equilibrated or changes in the mobile phase.

  • Ensure Column Equilibration: Chiral columns, especially when using mobile phase additives, can require longer equilibration times than standard achiral columns. Before starting your analysis, ensure a stable baseline is achieved by flushing the column with the mobile phase for at least 30-60 minutes.[5]

  • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to shifting retention. For mobile phases containing additives, be aware of "additive memory effects," where traces of previous additives can linger on the column and affect subsequent analyses.[6] A rigorous column wash is necessary when changing mobile phase systems.[6]

Q5: How can I make my method compatible with Mass Spectrometry (LC-MS)?

A5: For LC-MS compatibility, it is crucial to use volatile mobile phase additives and buffers.

  • Use Volatile Additives: Non-volatile acids and buffers (like phosphoric acid) are not suitable for MS. Instead, use volatile acids like formic acid or acetic acid.[7]

  • Select Volatile Buffers: If a buffer is needed, use volatile options like ammonium formate or ammonium acetate.[8] These are compatible with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources.[8] Reversed-phase methods are generally preferred for their direct compatibility with MS.[1][7]

Data & Optimization Parameters

The following tables summarize the typical effects of various mobile phase parameters on the chiral separation of acidic compounds like difluorophenylacetic acid derivatives.

Table 1: Effect of Mobile Phase Additives on Peak Shape and Resolution

AdditiveTypical ConcentrationEffect on Acidic AnalyteExpected Outcome
None N/AAnalyte may be ionizedPoor peak shape (tailing), low resolution
Formic Acid (FA) 0.1% - 0.5%Suppresses ionizationImproved peak symmetry and resolution[1][3]
Acetic Acid (AA) 0.1% - 0.5%Suppresses ionizationImproved peak symmetry and resolution[1][3]
Trifluoroacetic Acid (TFA) 0.1%Strong ion-pairing agent, suppresses ionizationSharper peaks, potentially altered selectivity[2][3]

Table 2: Influence of Experimental Parameters on Separation

ParameterAdjustmentEffect on Retention TimeEffect on Resolution
Organic Modifier % IncreaseDecreaseOften Decreases
Organic Modifier % DecreaseIncreaseOften Increases
Flow Rate IncreaseDecreaseOften Decreases[1]
Flow Rate DecreaseIncreaseOften Increases[1]
Temperature IncreaseDecreaseVariable, often decreases
Temperature DecreaseIncreaseVariable, often increases[2]

Visual Workflows and Diagrams

The following diagrams illustrate logical workflows for troubleshooting and method optimization.

G start Problem: Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate for acidic compounds? start->check_csp optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes additives Add/Optimize Acidic Additive (e.g., 0.1% TFA, FA, AA) optimize_mp->additives solvent_ratio Adjust Organic Solvent Ratio additives->solvent_ratio check_shape Is Peak Shape Acceptable? solvent_ratio->check_shape overload Check for Sample Overload (Dilute Sample) check_shape->overload No fine_tune Fine-Tune Separation check_shape->fine_tune Yes column_health Check Column Health (Wash or Replace) overload->column_health column_health->check_shape temp Vary Temperature (e.g., 15-40°C) fine_tune->temp flow Decrease Flow Rate (e.g., to 0.8 mL/min) temp->flow success Resolution Achieved flow->success

Caption: Troubleshooting workflow for poor peak resolution.

G start Start: Select CSP screen Screen Mobile Phases (Normal & Reversed-Phase) with 0.1% Acid start->screen optimize_additive Optimize Additive (TFA vs FA vs AA) screen->optimize_additive optimize_ratio Optimize Organic Solvent Ratio optimize_additive->optimize_ratio optimize_temp Optimize Temperature optimize_ratio->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow validate Validate Method optimize_flow->validate

Caption: Experimental workflow for chiral method development.

Experimental Protocols

Protocol 1: Initial Screening for Chiral Separation

  • System Preparation: Select a suitable polysaccharide-based chiral column (e.g., CHIRALPAK® series).

  • Mobile Phase Preparation:

    • Normal Phase: Prepare a mobile phase of Hexane/Isopropanol (90:10 v/v) containing 0.1% Trifluoroacetic Acid (TFA).

    • Reversed Phase: Prepare a mobile phase of Acetonitrile/Water (70:30 v/v) containing 0.1% Formic Acid (FA).

    • Degas all mobile phases by sonication for 15-20 minutes.

  • Column Equilibration: Purge the HPLC system and then equilibrate the column with the chosen mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed.

  • Sample Preparation: Dissolve the difluorophenylacetic acid derivative racemate in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Analysis: Inject the sample and run the analysis under isocratic conditions. Evaluate the resulting chromatogram for any signs of peak separation.

Protocol 2: Optimizing Mobile Phase Additives for Peak Shape

  • System Preparation: Use the column and solvent system that provided the best initial separation from Protocol 1.

  • Prepare Additive Stock Solutions: Prepare separate mobile phases, each containing a different acidic additive (e.g., 0.1% TFA, 0.1% Formic Acid, 0.1% Acetic Acid).

  • Column Equilibration: For each new mobile phase, flush the system thoroughly and equilibrate the column for at least 30-60 minutes to ensure the previous additive is completely removed and the column is fully conditioned with the new additive.[5][6]

  • Analysis: Inject the sample using each of the prepared mobile phases.

  • Evaluation: Compare the chromatograms based on peak symmetry (tailing factor) and resolution. Select the additive that provides the sharpest peaks and best separation for further optimization.

References

overcoming poor resolution in chiral chromatography of fluorinated compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming poor resolution in the chiral chromatography of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

Poor resolution in the chiral separation of fluorinated compounds is a common challenge. The unique electronic properties of fluorine can significantly alter intermolecular interactions, making separations on traditional chiral stationary phases (CSPs) difficult. This guide provides a systematic approach to troubleshooting and method development.

Issue: Poor or No Enantiomeric Resolution

If you are observing co-elution or a low resolution factor (Rs < 1.5) for your fluorinated enantiomers, follow these steps:

1. Stationary Phase Selection:

The choice of the chiral stationary phase is the most critical factor. Traditional polysaccharide-based CSPs may not always be effective for fluorinated compounds due to altered chiral recognition mechanisms.[1]

  • Recommendation: Screen a variety of CSPs. Prioritize polysaccharide-based columns with fluorine-containing selectors, as these are designed to enhance interactions with fluorinated analytes.[1] Also, consider pentafluorophenyl (PFP) stationary phases, which can offer alternative selectivities through dipole-dipole, π-π, and charge transfer interactions.

2. Mobile Phase Optimization:

The mobile phase composition plays a crucial role in achieving selectivity.

  • Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, ethanol, methanol in normal phase; acetonitrile, methanol in reversed-phase) can significantly impact resolution. A systematic screening of different modifiers is recommended.

  • Additives: For acidic or basic analytes, the addition of a small percentage (typically 0.1-0.5%) of an acidic or basic additive is often necessary to improve peak shape and resolution.

    • For acidic compounds: Use additives like trifluoroacetic acid (TFA) or formic acid.

    • For basic compounds: Use additives like diethylamine (DEA), ethylenediamine (EDA), or butylamine.[2][3]

3. Temperature Effects:

Temperature can influence the thermodynamics of the chiral recognition process.

  • Recommendation: Investigate the effect of temperature on your separation. Decreasing the temperature often increases resolution, although this may also lead to broader peaks and longer run times.[4] A study on the chiral resolution of certain pesticides showed that resolutions increased with decreasing modifier content and temperature.[4]

4. Consider Supercritical Fluid Chromatography (SFC):

SFC is a powerful alternative to HPLC for chiral separations of fluorinated compounds. It often provides faster, more efficient separations with reduced solvent consumption.[1][5] The use of supercritical CO2 as the primary mobile phase, with an alcohol co-solvent, offers a different selectivity profile.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution.

TroubleshootingWorkflow start Start: Poor Resolution (Rs < 1.5) csp_screening Screen Diverse CSPs (Polysaccharide, Fluorinated, PFP) start->csp_screening mobile_phase_opt Optimize Mobile Phase csp_screening->mobile_phase_opt Partial or No Separation modifier_screening Screen Organic Modifiers (IPA, EtOH, MeOH, ACN) mobile_phase_opt->modifier_screening end_good Resolution Achieved (Rs >= 1.5) mobile_phase_opt->end_good Resolution Acceptable additive_screening Screen Additives (if applicable) (TFA, DEA, etc.) modifier_screening->additive_screening Select Best Modifier temp_opt Optimize Temperature additive_screening->temp_opt Improved Peak Shape consider_sfc Consider SFC temp_opt->consider_sfc Resolution Still Poor temp_opt->end_good Resolution Acceptable consider_sfc->end_good Successful Separation end_bad Consult Specialist consider_sfc->end_bad No Improvement

Caption: A systematic workflow for troubleshooting poor chiral resolution.

Quantitative Data on Chiral Separations of Fluorinated Compounds

The following table summarizes successful chiral separations of fluorinated compounds from various studies, providing a starting point for method development.

CompoundChiral Stationary Phase (CSP)Mobile PhaseTemp. (°C)Resolution (Rs)Separation Factor (α)
WCK 1152 (Fluoroquinolone)C18 (after derivatization)Acetonitrile/Buffer30> 4.0-
(2,2-difluorocyclopropyl) methyl benzoateCCO-F4 (Fluorinated)CO2/Modifier (SFC)25--
VoriconazoleIsopropyl cyclofructan 6 (SPP)Reversed Phase / Polar Organic--2.73
FipronilCellulose-tri(3,5-dimethylphenylcarbamate)n-hexane/iso-butanol0-50Increases with lower temp.-
IsocarbophosCellulose-tri(3,5-dimethylphenylcarbamate)n-hexane/iso-propanol0-50Increases with lower temp.-
5-Anilino-pyrrolidin-2-oneLux Cellulose-2CO2/Methanol (SFC)401.881.19
5-(Benzylamino)pyrrolidin-2-oneLux Cellulose-2CO2/Methanol (SFC)402.441.22

Note: "-" indicates data not specified in the source.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated compounds difficult to separate on traditional chiral columns?

The high electronegativity of fluorine can alter the electronic distribution of a molecule, affecting its interactions (e.g., hydrogen bonding, π-π stacking) with the chiral selector on the stationary phase. This can lead to insufficient differentiation between the enantiomers and, consequently, poor resolution.

Q2: What type of chiral stationary phase is best for fluorinated compounds?

There is no single "best" CSP. However, polysaccharide-based CSPs, especially those that are themselves fluorinated, are often a good starting point as they are designed to promote "fluorophilic" interactions.[1] Pentafluorophenyl (PFP) phases are also a strong alternative due to their different separation mechanisms.[6] A screening of several different types of CSPs is the most effective approach.

Q3: When should I use mobile phase additives?

Mobile phase additives are crucial when dealing with ionizable compounds (acids or bases). For acidic analytes, an acidic additive (e.g., TFA) will suppress the ionization of the analyte, leading to better peak shape and retention. Similarly, for basic analytes, a basic additive (e.g., DEA) is used.[2][3] The typical concentration for these additives is 0.1% to 0.5%.[2]

Q4: Can changing the temperature really improve my separation?

Yes, temperature affects the thermodynamics of the interaction between the analyte and the CSP. Lowering the temperature generally enhances the stability of the transient diastereomeric complexes formed, which can lead to better resolution.[4] However, this can also increase analysis time and viscosity, so optimization is key.

Q5: What are the advantages of Supercritical Fluid Chromatography (SFC) for this application?

SFC offers several advantages for the chiral separation of fluorinated compounds:

  • Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster separations compared to HPLC.[1]

  • Reduced Solvent Consumption: Using CO2 as the primary mobile phase makes SFC a "greener" technique with lower solvent disposal costs.[5]

  • Unique Selectivity: SFC can provide different selectivity compared to normal or reversed-phase HPLC, potentially resolving enantiomers that are difficult to separate by other means.

Q6: My resolution is still poor after trying different columns and mobile phases. What's next?

If extensive screening of CSPs and mobile phases (including additives and temperature) does not yield the desired resolution, consider derivatizing your analyte with a chiral derivatizing agent to form diastereomers. These can then be separated on a standard achiral column (like a C18).[7] Alternatively, consulting with a specialist in chiral separations is recommended.

Experimental Protocols

Protocol 1: Systematic HPLC/SFC Chiral Method Development

This protocol outlines a general strategy for developing a chiral separation method for a novel fluorinated compound.

1. Analyte Characterization and Sample Preparation:

  • Determine the pKa of the analyte to decide if acidic or basic additives are needed.
  • Dissolve the racemic sample in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.

2. Initial Column and Mobile Phase Screening (HPLC):

  • Columns: Select a set of 3-5 chiral columns. Include polysaccharide-based (e.g., cellulose or amylose derivatives) and PFP columns.
  • Mobile Phases (Normal Phase):
  • Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v)
  • Mobile Phase B: n-Hexane/Ethanol (90:10 v/v)
  • If the analyte is acidic, add 0.1% TFA to each mobile phase.
  • If the analyte is basic, add 0.1% DEA to each mobile phase.
  • Chromatographic Conditions:
  • Flow Rate: 1.0 mL/min
  • Temperature: 25 °C
  • Injection Volume: 5-10 µL
  • Detection: UV (select an appropriate wavelength).
  • Procedure: Screen each column with each mobile phase combination.

3. Initial Column and Mobile Phase Screening (SFC):

  • Columns: Use the same set of chiral columns as in the HPLC screen.
  • Mobile Phases:
  • Co-solvent A: Methanol
  • Co-solvent B: Ethanol
  • Co-solvent C: Isopropanol
  • If needed, add 0.1% DEA or TFA to the co-solvent.
  • Chromatographic Conditions:
  • Gradient: 5% to 40% co-solvent in CO2 over 5-10 minutes.
  • Flow Rate: 3.0 mL/min
  • Back Pressure: 150 bar
  • Temperature: 40 °C
  • Procedure: Screen each column with each co-solvent.

4. Method Optimization:

  • Select the column/mobile phase combination that shows the best initial separation (even if it's not baseline).
  • Optimize Modifier/Co-solvent Percentage: Run isocratic separations while varying the percentage of the organic modifier/co-solvent to maximize the resolution factor (Rs).
  • Optimize Temperature: Evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C).
  • Optimize Flow Rate: A lower flow rate can sometimes improve resolution, but will increase run time. Test flow rates from 0.5 to 1.5 mL/min (HPLC) or 2 to 4 mL/min (SFC).

5. Validation:

  • Once optimal conditions are found, validate the method for its intended purpose (e.g., for specificity, linearity, accuracy, and precision).

Protocol 2: Derivatization for Indirect Chiral Resolution

This protocol is for when direct chiral separation is unsuccessful.

1. Selection of Derivatizing Agent:

  • Choose a chiral derivatizing agent that reacts with a functional group on your analyte (e.g., amine, carboxyl, hydroxyl). The agent must be enantiomerically pure.

2. Derivatization Reaction:

  • Follow a standard protocol for the chosen derivatizing agent. A typical reaction might involve dissolving the analyte and the derivatizing agent in an appropriate solvent (e.g., dichloromethane), adding a coupling agent and a non-chiral base (like triethylamine), and allowing the reaction to proceed at room temperature.

3. Chromatographic Separation of Diastereomers:

  • Column: A standard achiral reversed-phase C18 column is typically used.
  • Mobile Phase: A gradient of water (with 0.1% formic acid or ammonium acetate) and acetonitrile or methanol is a common starting point.
  • Optimization: Optimize the gradient, temperature, and flow rate to achieve baseline separation of the two diastereomeric products.

4. Analysis:

  • The ratio of the peak areas of the two diastereomers will correspond to the enantiomeric ratio of the original sample.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid scaffolds represents a powerful tool in medicinal chemistry and chemical biology. Replacing hydrogen with fluorine in phenylalanine, a fundamental aromatic amino acid, can profoundly alter its biological properties. This guide provides an objective comparison of the biological activity of fluorinated phenylalanine analogs versus their non-fluorinated counterpart, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Key Physicochemical Differences

Fluorine's high electronegativity and small van der Waals radius, comparable to that of hydrogen, allow for its seamless integration into protein structures while inducing significant electronic perturbations. These alterations can influence a molecule's hydrophobicity, metabolic stability, and binding affinity to biological targets.[1]

Impact on Biological Activity: A Comparative Analysis

The substitution of hydrogen with fluorine in phenylalanine can lead to marked differences in enzyme inhibition, protein stability, and cellular uptake. The following sections provide quantitative data to illustrate these distinctions.

Enzyme Inhibition

Fluorination of phenylalanine can significantly enhance the inhibitory potency of peptide-based drugs. A notable example is in the development of proteasome inhibitors, which are crucial in cancer therapy.

CompoundTarget SubunitIC50 (nM)Fold Improvement (vs. Non-Fluorinated)
Non-Fluorinated Peptide Epoxomicin Analog β5~100-
P2-Pentafluorophenylalanine Analog β52~50-fold
P3-Pentafluorophenylalanine Analog β5~100No significant change

Table 1: Comparison of IC50 values for proteasome inhibition by non-fluorinated and fluorinated peptide epoxomicin analogs. Data is approximated from studies on proteasome inhibitors where fluorinated phenylalanine was incorporated at different positions.

The dramatic increase in potency observed when pentafluorophenylalanine is incorporated at the P2 position highlights the context-dependent nature of fluorine's effects on bioactivity.[2]

Protein Stability
ProteinModificationTm (°C)ΔTm (°C) vs. Wild-Type
Model Protein Wild-Type (containing Phenylalanine)Hypothetical 65.0-
Model Protein Incorporation of 4-Fluoro-phenylalanineHypothetical 68.0+3.0

Table 2: Hypothetical comparison of the melting temperature (Tm) of a model protein with and without the incorporation of 4-fluoro-phenylalanine. This table illustrates the generally observed trend of increased thermal stability upon fluorination, though specific values can vary depending on the protein and the position of the substitution.

Cellular Uptake

The cellular uptake of amino acids and their analogs is a critical factor in their therapeutic efficacy and application in imaging techniques like Positron Emission Tomography (PET). Studies have shown that fluorinated phenylalanine analogs can exhibit altered uptake kinetics compared to their non-fluorinated counterparts and other amino acid tracers.

TracerCell Line% Uptake / 100 µg protein (60 min)
3-L-[18F]Fluorophenylalanine MCF-7~1.8
PC-3~2.5
3-D-[18F]Fluorophenylalanine MCF-7~0.8
PC-3~1.0
[18F]FET (Tyrosine analog) MCF-7~0.7
PC-3~1.2

Table 3: Cellular uptake of 3-L-[18F]Fluorophenylalanine and 3-D-[18F]Fluorophenylalanine in comparison to the tyrosine analog [18F]FET in human cancer cell lines.[3] The data demonstrates that 3-L-[18F]FPhe shows significantly higher uptake in MCF-7 and PC-3 cells compared to [18F]FET.[3]

Experimental Protocols

Enzyme Inhibition Assay (General Protocol for Proteasome)

This protocol outlines a method to determine the IC50 values of proteasome inhibitors.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP.

    • Substrate: Fluorogenic peptide substrate specific for the proteasome subunit of interest (e.g., Suc-LLVY-AMC for the chymotrypsin-like activity of the β5 subunit).

    • Enzyme: Purified 26S proteasome.

    • Inhibitor: Stock solutions of fluorinated and non-fluorinated phenylalanine-containing inhibitors in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of assay buffer.

    • Add 1 µL of inhibitor solution at various concentrations.

    • Add 25 µL of the proteasome solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 24 µL of the fluorogenic substrate.

    • Monitor the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm for AMC) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol describes a method to determine the melting temperature (Tm) of a protein.

  • Preparation of Reagents:

    • Protein Solution: Purified protein (e.g., 2 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

    • Fluorescent Dye: SYPRO Orange Protein Gel Stain (5000x stock in DMSO).

  • Assay Procedure:

    • Prepare a master mix containing the protein solution and SYPRO Orange dye (final concentration of 5x).

    • Aliquot 20 µL of the master mix into each well of a 96-well PCR plate.

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.

Cellular Uptake Assay

This protocol outlines a general method for measuring the uptake of radiolabeled amino acid analogs.

  • Cell Culture:

    • Culture cells (e.g., MCF-7, PC-3) in appropriate media until they reach 80-90% confluency in 24-well plates.

  • Uptake Experiment:

    • Wash the cells twice with pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).

    • Add 200 µL of uptake buffer containing the radiolabeled amino acid analog (e.g., [18F]FPhe) at a specific concentration.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

    • To terminate the uptake, aspirate the radioactive solution and wash the cells three times with ice-cold uptake buffer.

  • Quantification:

    • Lyse the cells with 0.5 mL of 0.1 M NaOH.

    • Transfer the lysate to a scintillation vial and measure the radioactivity using a gamma counter.

    • Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Data Analysis:

    • Express the uptake as a percentage of the added radioactivity per 100 µg of cellular protein.

Signaling Pathways and Metabolism

The biological effects of fluorinated phenylalanine are intrinsically linked to its interaction with cellular signaling pathways and its metabolic fate.

Opioid Receptor Signaling

In the case of opioid peptides, the substitution of phenylalanine with 4-fluoro-phenylalanine in biphalin enhances its binding affinity to μ- and δ-opioid receptors. This increased affinity can lead to more potent downstream signaling.

Opioid_Signaling Opioid Opioid Peptide (e.g., Biphalin) Receptor Opioid Receptor (μ or δ) Opioid->Receptor Binding G_Protein G-Protein (Gi/o) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channel Ion Channel (e.g., K+) G_Protein->Ion_Channel Modulation cAMP cAMP AC->cAMP Production Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: General G-protein coupled opioid receptor signaling pathway.

Phenylalanine Metabolism

Phenylalanine is an essential amino acid that is primarily metabolized to tyrosine by the enzyme phenylalanine hydroxylase. Fluorinated phenylalanine analogs can also be substrates for this enzyme, though their metabolic fate can differ.

Phenylalanine_Metabolism Phe Phenylalanine PAH Phenylalanine Hydroxylase Phe->PAH Tyr Tyrosine Catecholamines Catecholamines (Dopamine, etc.) Tyr->Catecholamines Melanin Melanin Tyr->Melanin Thyroid_Hormones Thyroid Hormones Tyr->Thyroid_Hormones PAH->Tyr FTyr Fluorotyrosine PAH->FTyr FPhe Fluorophenylalanine FPhe->PAH

Caption: Simplified metabolic pathway of phenylalanine and its fluorinated analog.

Conclusion

The substitution of hydrogen with fluorine in phenylalanine offers a versatile strategy to modulate the biological activity of peptides and proteins. As demonstrated by the provided data, fluorination can lead to significant enhancements in enzyme inhibition and alterations in cellular uptake, while generally increasing protein stability. The specific effects are highly dependent on the position and number of fluorine atoms, necessitating careful structure-activity relationship studies. The detailed experimental protocols and pathway diagrams in this guide provide a framework for researchers to explore and harness the unique properties of fluorinated phenylalanine in their drug discovery and development efforts.

References

A Comparative Guide to the Anti-Proliferative Effects of 2-amino-2-(3,5-difluorophenyl)acetic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anti-proliferative agents is a cornerstone of cancer research. Non-proteinogenic amino acids and their derivatives represent a promising class of molecules for therapeutic development due to their potential to selectively target cancer cell metabolism and signaling pathways. This guide focuses on the hypothetical anti-proliferative effects of 2-amino-2-(3,5-difluorophenyl)acetic acid, a fluorinated amino acid analog. Due to the absence of direct studies on this specific compound, this document provides a comparative overview of the anti-proliferative activities of structurally similar molecules, including fluorinated aminophenylhydrazines and other non-proteinogenic amino acids. Furthermore, detailed protocols for key anti-proliferative assays and relevant signaling pathways are presented to facilitate future research in this area.

Comparative Analysis of Anti-Proliferative Activity

To contextualize the potential anti-proliferative effects of this compound, this section summarizes the reported activities of structurally related compounds. The inclusion of fluorine atoms in organic molecules can significantly alter their biological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. Therefore, the anti-proliferative activity of fluorinated analogs is of particular interest.

Table 1: Anti-proliferative Activity of Fluorinated Aminophenylhydrazines and Related Compounds

CompoundCancer Cell LineAssayIC50 (µM)Reference
Fluorinated Aminophenylhydrazine (Compound 5, 2 fluorine atoms)A549 (Lung Carcinoma)Not SpecifiedProliferative Index: 4.95[1]
Fluorinated Aminophenylhydrazine (Compound 6, 5 fluorine atoms)A549 (Lung Carcinoma)MTT0.64[1]
Aurein 1.2 Analog (EH [Orn]8)MCF-7 (Breast Cancer)MTT44 ± 38[2][3]
Aurein 1.2 Analog (EH [Orn]8)MDA-MB-231 (Breast Cancer)MTT44 ± 38[2][3]

Note: The proliferative index for Compound 5 indicates a strong anti-proliferative effect, though a direct IC50 value was not provided.

Experimental Protocols for Assessing Anti-Proliferative Effects

Standardized in vitro assays are crucial for the initial screening and validation of potential anti-cancer compounds. The following are detailed protocols for commonly used methods to evaluate anti-proliferative effects.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treatment Add Test Compound start->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition incubation2 Incubate (4h) mtt_addition->incubation2 solubilization Add Solubilizing Agent (DMSO) incubation2->solubilization readout Measure Absorbance (570nm) solubilization->readout analysis Calculate IC50 readout->analysis

MTT Assay Experimental Workflow.

BrdU Incorporation Assay

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Remove the labeling solution, and fix the cells with a fixing/denaturing solution.

  • Antibody Incubation: Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) and incubate.

  • Substrate Addition: Add the enzyme substrate, which will be converted into a colored product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Correlate the absorbance with the amount of BrdU incorporated, which is proportional to the number of proliferating cells.

BrdU_Assay_Workflow cluster_workflow BrdU Assay Workflow start Seed & Treat Cells brdu_labeling Add BrdU Labeling Solution start->brdu_labeling fixation Fix & Denature DNA brdu_labeling->fixation antibody Add Anti-BrdU Antibody fixation->antibody substrate Add Substrate antibody->substrate readout Measure Absorbance substrate->readout analysis Determine Proliferation Rate readout->analysis Signaling_Pathway cluster_pathway Hypothetical Anti-Proliferative Signaling RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-amino-2-(3,5-difluorophenyl) acetic acid Compound->PI3K Inhibition? Compound->Akt Inhibition?

References

A Comparative Guide to 2-amino-2-(3,5-difluorophenyl)acetic Acid and Other Halogenated Amino Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and peptide design, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic potential. Among these, halogenated amino acids have emerged as a powerful tool for modulating the physicochemical and biological properties of parent molecules. This guide provides a comprehensive comparison of 2-amino-2-(3,5-difluorophenyl)acetic acid against other halogenated phenylglycine analogs, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.

Introduction to Halogenated Amino Acids

Halogenation, the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into a molecule, can profoundly influence its properties. In the context of amino acids, this modification can lead to:

  • Enhanced Metabolic Stability: The strong carbon-halogen bond can protect against enzymatic degradation, increasing the in vivo half-life of peptides.[1][2]

  • Modulated Lipophilicity: Halogenation generally increases lipophilicity, which can improve membrane permeability and cellular uptake.

  • Altered Conformation: The size and electronegativity of the halogen atom can induce specific conformational preferences in the amino acid side chain and the overall peptide backbone.

  • Modified Biological Activity: Changes in electronic distribution and steric profile can lead to altered binding affinities for biological targets, potentially enhancing potency or altering selectivity.[1][3][4]

Physicochemical Properties: A Comparative Overview

The choice of halogen and its position on the phenyl ring of phenylglycine derivatives significantly impacts their physicochemical characteristics. While direct comparative experimental data for all analogs is not always available in a single study, the following table summarizes key computed and known properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound C₈H₇F₂NO₂187.14-1.524
2-amino-2-(2,4-difluorophenyl)acetic acid C₈H₇F₂NO₂187.14-1.524
2-amino-2-(2,3-difluorophenyl)acetic acid C₈H₇F₂NO₂187.14-1.524
2-amino-2-(3-fluorophenyl)acetic acid C₈H₈FNO₂169.15-1.623
2-amino-2-(4-chlorophenyl)acetic acid C₈H₈ClNO₂185.61-22
Phenylglycine (unsubstituted) C₈H₉NO₂151.16-1.422

Data for fluorinated compounds is sourced from PubChem.[5] XLogP3 is a computed value for lipophilicity.

Performance in Biological Systems: A Comparative Analysis

The true test of these modified amino acids lies in their performance within biological systems. While a single study directly comparing all halogenated phenylglycines is not available, we can synthesize findings from various research articles to draw meaningful comparisons.

Antimicrobial Activity

Halogenated amino acids, when incorporated into peptides, have shown significant potential in the development of novel antimicrobial agents.[1][3][4][6] The increased hydrophobicity imparted by halogens can enhance the interaction of these peptides with bacterial cell membranes.

Table 2: Illustrative Antimicrobial Activity of Peptides Containing Halogenated Amino Acids

Peptide/CompoundTarget OrganismMIC (µg/mL)Reference
Halogenated Peptoid AnalogsS. aureusUp to 32-fold increase in activity[7]
Halogenated Peptoid AnalogsE. coli16 to 64-fold increase in activity[7]
Halogenated Peptoid AnalogsP. aeruginosa16 to 64-fold increase in activity[7]

This table illustrates the potential for increased antimicrobial activity with halogenation, as specific comparative data for the target compound is limited.

Anticancer Activity

The incorporation of halogenated amino acids into peptides and other small molecules is a promising strategy in anticancer drug development.[8][9] Halogenation can enhance cytotoxicity towards cancer cell lines.

For example, a study on novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives found that a 2-chlorophenyl substituted compound exhibited significant in vitro cytotoxic activity, with IC50 values ranging from 0.45 µM to 1.66 µM against several human tumor cell lines.[10] Another study on thiazole-amino acid hybrids showed that some derivatives displayed good cytotoxicity with low IC50 values (2.07–8.51 μM) against lung, cervical, and breast cancer cell lines.

Table 3: Illustrative Anticancer Activity (IC50 Values) of Compounds Containing Halogenated Phenyl Moieties

CompoundCell LineIC50 (µM)Reference
2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrileHuman tumor cell lines0.45 - 1.66[10]
Thiazole-amino acid hybridA549 (Lung Cancer)2.07 - 8.51
Thiazole-amino acid hybridHeLa (Cervical Cancer)2.07 - 8.51
Thiazole-amino acid hybridMCF-7 (Breast Cancer)2.07 - 8.51
Valviamide B (containing halogenated tyrosine)HepG2 (Liver Cancer)7.8[1]

This table provides examples of the anticancer potential of halogenated compounds. Direct comparative data for the target amino acid is not available.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Synthesis of Halogenated Phenylglycine Derivatives

The synthesis of halogenated phenylglycines can be achieved through various established methods. One common approach is the Strecker synthesis, followed by hydrolysis. For ortho-halogenation, Pd-mediated C-H functionalization is a viable route. A general synthetic workflow is depicted below.

G cluster_synthesis General Synthesis Workflow start Substituted Benzaldehyde strecker Strecker Synthesis (NaCN, NH4Cl) start->strecker aminonitrile alpha-Aminonitrile strecker->aminonitrile hydrolysis Acid or Base Hydrolysis aminonitrile->hydrolysis product Halogenated Phenylglycine hydrolysis->product G cluster_mic MIC Assay Workflow prep_bacteria Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->inoculate incubate Incubate at 37°C inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read mic Determine MIC read->mic G cluster_mtt MTT Cytotoxicity Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Test Compounds seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs G cluster_pathway Hypothetical GPCR Antagonism ligand Halogenated Peptide Antagonist receptor GPCR ligand->receptor Binds and Blocks g_protein G-Protein receptor->g_protein Activation Inhibited effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Difluorophenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of difluorophenylalanine derivatives, focusing on their potential as therapeutic agents. By examining experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy, offering insights for future drug design and development.

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry, and difluorophenylalanine, a synthetic amino acid, is a prime example of this approach. The unique physicochemical properties of the difluoromethyl group, including its high electronegativity, lipophilicity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide will delve into the SAR of difluorophenylalanine derivatives, primarily focusing on their anticancer and enzyme-inhibitory activities.

Comparative Analysis of Anticancer Activity

Compound/DerivativeStructure/ModificationCancer Cell LineIC50 (µM)Reference
Fluorinated Phenylacetamide Derivatives
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide4-Fluoro on phenylacetamide, 2-Nitro on anilinePC3 (Prostate)52[1]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide4-Fluoro on phenylacetamide, 4-Nitro on anilinePC3 (Prostate)80[1]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide4-Fluoro on phenylacetamide, 4-Nitro on anilineMCF-7 (Breast)100[1]
Fluorophenyl-Substituted 1,3,4-Thiadiazole Derivatives
Compound A22-(2-fluorophenylamino)-5-(3-fluorophenyl)-1,3,4-thiadiazoleMCF-7 (Breast)52.35[2]
Compound A32-(2-fluorophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazoleMCF-7 (Breast)54.81[2]
Compound B12-(3-fluorophenylamino)-5-(2-fluorophenyl)-1,3,4-thiadiazoleMCF-7 (Breast)53.9[2]
Compound B32-(3-fluorophenylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazoleMCF-7 (Breast)54.1[2]
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Compound 10e5-(4-nitrobenzylideneamino) derivativeMCF-7 (Breast)11[3]
5-Trifluoromethylpyrimidine Derivatives
Compound 9u(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideA549 (Lung)0.35[4]
Compound 9u(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideMCF-7 (Breast)3.24[4]
Compound 9u(E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamidePC-3 (Prostate)5.12[4]

Key Observations from the Data:

  • Influence of Substituents: The anticancer activity is significantly influenced by the nature and position of substituents on the aromatic rings. For instance, in the phenylacetamide series, the presence of a nitro group appears to be important for activity against the PC3 cell line.[1]

  • Target Specificity: The efficacy of these compounds is highly dependent on the cancer cell line, suggesting different mechanisms of action or target engagement. For example, the 5-trifluoromethylpyrimidine derivative 9u shows potent activity against the A549 lung cancer cell line with a sub-micromolar IC50 value.[4]

  • Limited Direct SAR for Difluorophenylalanine: The presented data, while informative for fluorinated compounds in general, does not allow for a direct and systematic analysis of the structure-activity relationship specifically for a series of difluorophenylalanine derivatives. Further research focusing on a homologous series of difluorophenylalanine analogs is needed to delineate the precise contribution of the difluoromethyl group's position and the nature of other substituents to the overall anticancer activity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following is a representative protocol for the MTT assay, a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity Screening

This protocol is a standard procedure for determining the IC50 values of chemical compounds against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, PC3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • Test compounds (difluorophenylalanine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5][6]

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the designated wells.

    • Include a vehicle control (medium with solvent only) and a blank control (medium only).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the incubation period, add 10-20 µL of the MTT solution to each well.[5][6]

    • Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5][6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

    • Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer activity of phenylalanine derivatives can be mediated through various signaling pathways, often culminating in the induction of apoptosis (programmed cell death). One such pathway is the extrinsic or death receptor pathway, which is initiated by the binding of a ligand to a death receptor on the cell surface.

Studies on phenylalanine-induced apoptosis have implicated the Fas/FasL signaling pathway.[7][8] High concentrations of phenylalanine can lead to an upregulation of the Fas receptor (FasR) on the cell surface. The binding of its ligand, FasL, triggers the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). This complex facilitates the cleavage and activation of caspase-8, which in turn activates downstream executioner caspases, such as caspase-3, leading to the execution of apoptosis.[7][8][9]

Phenylalanine_Induced_Apoptosis Phenylalanine-Induced Apoptosis via Fas/FasL Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular High Phenylalanine High Phenylalanine FasR Fas Receptor High Phenylalanine->FasR Upregulates FasL FasL FasL->FasR Binds DISC Death-Inducing Signaling Complex (DISC) FADD Pro-caspase-8 FasR->DISC Recruits Caspase-8 (active) Caspase-8 (active) DISC->Caspase-8 (active) Activates Caspase-3 (active) Caspase-3 (active) Caspase-8 (active)->Caspase-3 (active) Activates Apoptosis Apoptosis Caspase-3 (active)->Apoptosis Executes

References

Enhanced Proteolytic Stability of Peptides Incorporating 2-amino-2-(3,5-difluorophenyl)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-natural amino acids is a key strategy in modern peptide drug design to overcome inherent limitations of native peptides, such as poor metabolic stability.[1] One such modification is the introduction of fluorinated amino acids. This guide provides a comparative analysis of the stability of peptides containing the non-natural amino acid 2-amino-2-(3,5-difluorophenyl)acetic acid and its analogs. While specific quantitative data for peptides containing this compound is limited in the available literature, this guide draws upon data from structurally similar fluorinated amino acids to provide insights into the expected improvements in stability. The unique properties of fluorine can significantly influence the susceptibility of peptides to enzymatic degradation.[2][3]

The introduction of fluorine can enhance peptide stability through several mechanisms. The strong carbon-fluorine bond is resistant to metabolic degradation. Furthermore, the steric bulk and altered electronic properties of the fluorinated side chains can disrupt the recognition and binding of proteases to the peptide backbone, thereby hindering enzymatic cleavage.[4] However, the effect of fluorination on proteolytic stability is not always predictable and can depend on the specific enzyme, the position of the substitution relative to the cleavage site, and the degree of fluorination.[2]

Comparative Stability Data

Table 1: Impact of Fluorinated Amino Acids on Peptide Stability against Various Proteases

Fluorinated Amino AcidPeptide SequenceProtease(s)Observed Stability vs. Non-fluorinated AnalogReference
HexafluoroleucineBuforin and Magainin AnalogsTrypsinModerately better protease stability.[5][5]
Fluorinated Amino Acids (unspecified)Model Peptidesα-Chymotrypsin, PepsinIncreased proteolytic stability was observed only in a few cases; the effect is complex and not predictable.[2][2]
3,5-DifluorotyrosineModel PeptidesTyrosinaseCompletely resistant to tyrosinase action.[6][6]
p-FluorophenylalanineVarious short peptides and globular proteinsNot specifiedSeldom leads to greater proteolytic stability.[4][4]

Key Observations:

  • Enzyme Specificity: The stabilizing effect of fluorination is highly dependent on the specific protease. For instance, while some fluorinated peptides show increased resistance to trypsin, others might not exhibit the same stability against chymotrypsin or pepsin.[2][5]

  • Positional Effects: The position of the fluorinated amino acid relative to the protease cleavage site is a critical determinant of its stabilizing effect.[2]

  • Degree of Fluorination: The number of fluorine atoms on the amino acid side chain can influence the extent of stabilization.[2]

  • Aromatic vs. Aliphatic Fluorination: The presence of aromatic fluorinated side chains, such as p-fluorophenylalanine, seldom leads to greater proteolytic stability, whereas aliphatic fluorinated side chains have shown more promise in enhancing stability.[4]

Experimental Protocols

Detailed methodologies are crucial for assessing the comparative stability of peptides. Below are generalized protocols for in vitro proteolytic and plasma stability assays.

Protocol 1: Proteolytic Stability Assay using RP-HPLC

This protocol outlines a typical procedure to assess the stability of a peptide against a specific protease, such as trypsin, chymotrypsin, or pepsin.

Materials:

  • Test peptide and control peptide (non-fluorinated analog)

  • Protease (e.g., Trypsin, α-Chymotrypsin, Pepsin)

  • Assay buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0 for trypsin; 10 mM acetate buffer, pH 4.0 for pepsin)

  • Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C8 or C18 column

  • Incubator or water bath (37°C)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the test peptide and control peptide in the assay buffer (e.g., 1 mg/mL).

    • Prepare a stock solution of the protease in the assay buffer (e.g., 1 mg/mL).

  • Digestion Reaction:

    • In a microcentrifuge tube, mix the peptide solution with the protease solution to achieve a final peptide concentration of 0.1 mg/mL and an enzyme-to-substrate ratio of 1:50 (w/w).

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Quenching:

    • At specific time points (e.g., 0, 15, 30, 60, 90, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution (10% TFA).

  • RP-HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile) to separate the intact peptide from its degradation products.

    • Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining intact peptide relative to the 0-minute time point.

    • Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½).

Protocol 2: Plasma Stability Assay

This protocol is used to evaluate the stability of a peptide in a more physiologically relevant matrix, such as human plasma.

Materials:

  • Test peptide and control peptide

  • Pooled human plasma (or serum)

  • Incubator or water bath (37°C)

  • Protein precipitation solution (e.g., ice-cold acetonitrile with 1% TFA)

  • Centrifuge

  • RP-HPLC-MS/MS system for analysis

Procedure:

  • Peptide Incubation:

    • Pre-warm the human plasma to 37°C.

    • Spike the test peptide into the plasma to a final concentration (e.g., 10 µM).

    • Incubate the mixture at 37°C.

  • Time-Point Sampling and Protein Precipitation:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.

    • Add the aliquot to a tube containing 3 volumes of ice-cold protein precipitation solution to stop the enzymatic degradation and precipitate plasma proteins.

  • Sample Processing:

    • Vortex the samples thoroughly.

    • Incubate the samples on ice for at least 20 minutes.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant containing the peptide.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of intact peptide remaining.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point compared to the initial concentration at time 0.

    • Plot the percentage of remaining peptide against time and determine the half-life of the peptide in plasma.

Visualizations

Experimental Workflow for Proteolytic Stability Assay

Proteolytic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Sol Peptide Stock Solution Mix Mix Peptide and Protease Peptide_Sol->Mix Enzyme_Sol Protease Stock Solution Enzyme_Sol->Mix Incubate Incubate at 37°C Mix->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench with TFA Sample->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Data Analysis (Half-life) HPLC->Data

Caption: Workflow for determining peptide stability against a specific protease.

Logical Relationship of Factors Influencing Peptide Stability

Peptide_Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Stability Peptide Stability AA_Mod Amino Acid Modification (e.g., Fluorination) AA_Mod->Stability Structure Secondary/Tertiary Structure AA_Mod->Structure Sequence Peptide Sequence Sequence->Stability Sequence->Structure Structure->Stability Enzyme Protease Type Enzyme->Stability Position Modification Position Position->Stability Environment Biological Matrix (e.g., Plasma) Environment->Stability

Caption: Factors influencing the proteolytic stability of modified peptides.

References

A Researcher's Guide to Assessing the Enzymatic Stability of Peptides with Fluorinated Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the proteolytic stability of therapeutic peptides is a critical challenge. The incorporation of fluorinated amino acids has emerged as a promising strategy to extend peptide half-life and improve bioavailability. This guide provides an objective comparison of the enzymatic stability of fluorinated versus non-fluorinated peptides, supported by experimental data and detailed protocols to aid in the rational design of more robust peptide-based therapeutics.

The introduction of fluorine into amino acid side chains can profoundly alter the physicochemical properties of peptides.[1] These modifications can lead to increased hydrophobicity, conformational changes, and, most notably, enhanced resistance to proteolytic degradation by shielding the peptide backbone from enzymatic cleavage.[1][2] However, the impact of fluorination is not always predictable and is highly dependent on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the nature of the fluorinated amino acid itself.[3][4] This guide presents a comparative analysis to illuminate these nuances.

Comparative Analysis of Proteolytic Stability

The following tables summarize quantitative data from various studies, offering a comparative perspective on the effects of incorporating fluorinated residues on peptide stability against common proteases.

Table 1: Stability against α-Chymotrypsin
Peptide Sequence/ModelFluorinated ResiduePosition of FluorinationStability Outcome vs. Non-fluorinated ControlReference
Model Peptideα-Trifluoromethyl-substituted amino acidsP1Absolute stability[5]
Model Peptideα-Trifluoromethyl-substituted amino acidsP2 and P'2Considerable proteolytic stability[5]
Model PeptidesVarious fluorinated amino acidsP2, P1', or P2'Increased stability in only a few cases[3][4]
Table 2: Stability against Trypsin
Peptide Sequence/ModelFluorinated ResidueStability Outcome vs. Non-fluorinated ControlReference
Buforin AnaloguesHexafluoroleucineModerately better protease stability[6][7][8]
Magainin AnaloguesHexafluoroleucineModerately better protease stability[6][7][8]
Buforin Analogue (BII1F2)Fluorinated amino acidSlightly faster degradation rate[6][8]
Table 3: Stability in Human Blood Plasma/Serum
Peptide Sequence/ModelFluorinated ResidueStability Outcome vs. Non-fluorinated ControlKey FindingReference
Model PeptidesVarious non-natural amino acids (including fluorinated)VariedDegradation primarily driven by Elastase[9][10]

Experimental Protocols

Accurate assessment of enzymatic stability is crucial for comparing the efficacy of fluorination. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Protease Degradation Assay

This protocol outlines a general procedure for determining the rate of peptide degradation by a specific protease.

Objective: To quantify the degradation of a fluorinated peptide compared to its non-fluorinated counterpart in the presence of a specific protease (e.g., trypsin, chymotrypsin, pepsin, elastase).

Methodology:

  • Peptide and Enzyme Preparation:

    • Prepare stock solutions of the test peptides (fluorinated and non-fluorinated controls) in an appropriate buffer (e.g., Tris-HCl for trypsin and chymotrypsin, acetate buffer for pepsin).[3]

    • Prepare a stock solution of the protease (e.g., α-chymotrypsin, pepsin) in the same buffer.[3] The concentration of the enzyme should be optimized for the specific peptide and desired reaction kinetics.

  • Incubation:

    • Incubate the peptide solution at a constant temperature (e.g., 30°C or 37°C) with shaking.[3][11]

    • Initiate the enzymatic reaction by adding the protease solution to the peptide solution.

  • Time-course Sampling:

    • Withdraw aliquots from the reaction mixture at specific time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[3]

    • Quench the enzymatic reaction in each aliquot immediately by adding a quenching solution, such as trifluoroacetic acid (TFA) or another strong acid.[3][11]

  • Analysis:

    • Analyze the samples using analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) equipped with a fluorescence or UV detector.[3][4][12] The percentage of remaining intact peptide at each time point is determined by integrating the area of the corresponding peak in the chromatogram.

    • Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more detailed analysis of degradation products.[13]

  • Data Interpretation:

    • Plot the percentage of intact peptide against time to determine the degradation kinetics.

    • Calculate the half-life (t½) of the peptide under the assay conditions.

Protocol 2: Peptide Stability Assay in Human Serum/Plasma

This protocol is designed to assess peptide stability in a more physiologically relevant environment.

Objective: To evaluate the stability of a fluorinated peptide in human serum or plasma.

Methodology:

  • Peptide Incubation:

    • Incubate the test peptide with human serum or plasma at 37°C.[14][15]

  • Time-course Sampling and Protein Precipitation:

    • At various time points, take aliquots of the incubation mixture.

    • Precipitate the plasma proteins to stop enzymatic activity and separate the peptide. This can be achieved by adding an organic solvent (e.g., acetonitrile) or a strong acid.[12][13]

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant containing the peptide by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.[12][13]

  • Data Interpretation:

    • Determine the degradation profile and half-life of the peptide in serum or plasma.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide Peptide Stock (Fluorinated & Control) Incubation Incubate Peptide (37°C) Peptide->Incubation Enzyme Protease Stock Add_Enzyme Add Protease Enzyme->Add_Enzyme Incubation->Add_Enzyme Reaction_Mix Reaction Mixture Add_Enzyme->Reaction_Mix Sampling Time-course Sampling Reaction_Mix->Sampling Quench Quench Reaction (e.g., TFA) Sampling->Quench HPLC RP-HPLC / LC-MS Analysis Quench->HPLC Data Data Analysis (Half-life Calculation) HPLC->Data

Workflow for in vitro protease degradation assay.

G cluster_enzyme Protease cluster_peptides ActiveSite Active Site NonFluorinated Peptide Bond Non-fluorinated Residue Protease_NF Protease NonFluorinated:bond->Protease_NF Access Fluorinated Peptide Bond Fluorinated Residue Steric Shield Protease_F Protease Fluorinated:shield->Protease_F Hindrance Cleavage Cleavage Protease_NF->Cleavage NoCleavage No Cleavage Protease_F->NoCleavage

Fluorination provides steric hindrance to enzymatic cleavage.

Conclusion

The incorporation of fluorinated residues is a powerful and versatile strategy for enhancing the enzymatic stability of peptides. As the compiled data indicates, fluorination can significantly increase resistance to proteolytic degradation, a key factor in improving the therapeutic potential of peptide-based drugs.[1][2] However, the effectiveness of this approach is highly context-dependent, and systematic evaluation using standardized protocols is essential for the rational design of stabilized peptides.[3][4] The experimental workflows and comparative data presented in this guide offer a framework for researchers to effectively assess and optimize the enzymatic stability of novel fluorinated peptide candidates.

References

Navigating the Enantioselective Maze: A Comparative Guide to Chiral Resolution of Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical hurdle in the synthesis of optically pure active pharmaceutical ingredients. This guide provides a comprehensive comparison of the efficacy of different chiral resolving agents and methods for obtaining enantiomerically pure difluorophenylacetic acid, a valuable building block in medicinal chemistry. Due to the limited publicly available experimental data specifically detailing the classical chiral resolution of difluorophenylacetic acid, this guide combines established principles of diastereomeric crystallization with data from structurally analogous compounds and explores alternative enzymatic and asymmetric synthesis strategies.

The Challenge of Resolving Difluorophenylacetic Acid

The presence of the difluoromethyl group in difluorophenylacetic acid significantly influences its chemical and physical properties, including its acidity, which plays a crucial role in the formation of diastereomeric salts with chiral bases. The selection of an appropriate chiral resolving agent is paramount for successful separation, as the efficiency of resolution depends on the differential solubility of the resulting diastereomeric salt pair.[1]

Classical Chiral Resolution: A Data-Driven Comparison (Based on Analogous Compounds)

Classical resolution via diastereomeric salt formation remains a widely used and scalable method for separating enantiomers.[1][2] This process involves the reaction of the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization. While specific data for difluorophenylacetic acid is scarce, we can infer potential efficacy from studies on structurally similar fluorinated and phenyl-substituted carboxylic acids.

Commonly employed chiral resolving agents for acidic compounds include chiral amines such as (R)-1-phenylethylamine, cinchonidine, and ephedrine derivatives.[2] The choice of solvent is also critical, as it significantly impacts the solubility of the diastereomeric salts.

Table 1: Performance of Chiral Resolving Agents for Structurally Similar Carboxylic Acids

Chiral Resolving AgentRacemic AcidSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered AcidReference
(+)-(1S;2S)-pseudoephedrine2'-fluoromandelic acid95% EthanolHigh (qualitative)High (qualitative)[3]
(R)-1-phenylethylamineα-hydroxy-(o-chlorophenyl)methyl]phosphinic acid2-propanol->98%[4]
Cinchonidine3-hydroxy-4-phenylbutanoic acidEthanolHigh (qualitative)High (qualitative)[5]
(2R,3R)-(+)-DBTARacemic ephedrine·HClWater92.5%~100%[6]

Note: This table presents data for compounds structurally analogous to difluorophenylacetic acid to provide a starting point for resolving agent screening.

Experimental Protocols: A General Framework for Chiral Resolution

The following is a generalized protocol for the chiral resolution of a racemic carboxylic acid, which can be adapted for difluorophenylacetic acid.

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
  • Salt Formation:

    • Dissolve one equivalent of racemic difluorophenylacetic acid in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).

    • Add 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-1-phenylethylamine) to the solution.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.

    • The less soluble diastereomeric salt will precipitate out of the solution.

  • Isolation of Diastereomeric Salt:

    • Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.

    • The enantiomeric excess of the salt can be improved by recrystallization.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2.

    • Extract the liberated enantiomerically enriched difluorophenylacetic acid with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (e.e.) of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).[7][8]

Visualizing the Workflow

A clear understanding of the experimental process is crucial for successful execution.

G cluster_0 Diastereomeric Salt Formation cluster_1 Crystallization & Separation cluster_2 Liberation of Enantiomer cluster_3 Analysis racemic_acid Racemic Difluorophenylacetic Acid dissolution Dissolution with Heating racemic_acid->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution solvent Solvent solvent->dissolution cooling Slow Cooling dissolution->cooling filtration Filtration cooling->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Collect more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble Separate acidification Acidification (e.g., HCl) less_soluble->acidification extraction Solvent Extraction acidification->extraction pure_enantiomer Enantiomerically Enriched Difluorophenylacetic Acid extraction->pure_enantiomer chiral_hplc Chiral HPLC Analysis pure_enantiomer->chiral_hplc Determine e.e.

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

Alternative Strategies: Enzymatic Resolution and Asymmetric Synthesis

Given the challenges in finding specific data for classical resolution, exploring alternative methods is prudent.

Enzymatic Resolution

Enzymatic kinetic resolution offers a powerful and highly selective alternative for obtaining enantiomerically pure compounds. Lipases are commonly used to selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture. For fluorinated arylcarboxylic acids, hydrolase-catalyzed kinetic resolution of their esters has been shown to be effective, yielding the hydrolyzed (S)-carboxylic acids and unreacted (R)-esters in high yields and high enantiomeric purity.[9]

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.[1] While specific protocols for the asymmetric synthesis of difluorophenylacetic acid are not abundant in the initial search, this approach represents a significant long-term strategy for efficient production of the desired enantiomer.

Conclusion

The chiral resolution of difluorophenylacetic acid, while not extensively documented, can be approached systematically. By leveraging the principles of diastereomeric crystallization and drawing parallels from structurally similar compounds, researchers can devise effective screening protocols for various chiral resolving agents. Furthermore, alternative methods such as enzymatic resolution and asymmetric synthesis offer promising avenues for obtaining enantiomerically pure difluorophenylacetic acid. The selection of the optimal method will depend on factors such as scale, cost, and the desired level of enantiopurity. This guide provides a foundational framework to aid researchers in navigating the complexities of this critical enantioselective separation.

References

A Comparative Guide to the Validation of Analytical Methods for 2-amino-2-(3,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate analysis of chiral molecules like 2-amino-2-(3,5-difluorophenyl)acetic acid is paramount. This non-proteinogenic amino acid, containing two fluorine atoms on the phenyl ring, presents unique analytical challenges. This guide provides a comparative overview of two validated High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

The two primary approaches for the chiral separation of this compound by HPLC are:

  • Method 1: Direct Enantioseparation on a Chiral Stationary Phase (CSP) . This method utilizes a column where the stationary phase is chiral, allowing for the direct separation of the enantiomers.

  • Method 2: Indirect Enantioseparation via Pre-column Derivatization . This method involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard, achiral HPLC column.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance parameters of the two methods. The data presented is representative of typical results obtained for the analysis of similar amino acids using these techniques.

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1: Direct Chiral HPLCMethod 2: Indirect HPLC via Derivatization
Stationary Phase Chiral Stationary Phase (e.g., CHIRALPAK® ZWIX(+))C18 Reversed-Phase
Mobile Phase Methanol/Acetonitrile/Water with additives (e.g., Formic Acid and Diethylamine)Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)
Derivatization Not requiredRequired (e.g., Marfey's Reagent)
Detection UV (210-230 nm) or Mass Spectrometry (MS)UV (340 nm)
Typical Run Time 15-30 minutes20-40 minutes
Resolution (Rs) > 1.5> 2.0

Table 2: Method Validation Parameters (Representative Data)

ParameterMethod 1: Direct Chiral HPLCMethod 2: Indirect HPLC via Derivatization
Linearity (r²) > 0.999> 0.998.[1][2]
Accuracy (% Recovery) 98-102%95-105%.[2]
Precision (%RSD) < 2%< 5%.[1][2]
Limit of Detection (LOD) Analyte dependent, typically low ng/mL~100 nM.[1]
Limit of Quantification (LOQ) Analyte dependent, typically mid-to-high ng/mL~0.5 µg/mL.[3]

Experimental Protocols

Method 1: Direct Enantioseparation on a Chiral Stationary Phase (CSP)

This method is advantageous due to its simplicity, as it does not require a derivatization step. The separation is achieved through the differential interaction of the enantiomers with the chiral stationary phase. Cinchona alkaloid-based zwitterionic CSPs, such as CHIRALPAK® ZWIX(+), are particularly effective for the separation of underivatized amino acids.[4][5][6][7]

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or MS detector.

  • Column: CHIRALPAK® ZWIX(+) column (or equivalent cinchona-based zwitterionic CSP).

  • Mobile Phase: A mixture of Methanol/Acetonitrile/Water (e.g., 49/49/2 v/v/v) containing 50 mM formic acid and 25 mM diethylamine as additives.[4] The exact ratio of organic solvents can be adjusted to optimize resolution and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm or by mass spectrometry.

  • Injection Volume: 10 µL.

Method 2: Indirect Enantioseparation via Pre-column Derivatization

This method relies on the reaction of the chiral analyte with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral reversed-phase column. Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used derivatizing agent for the chiral analysis of amino acids.[8][9]

1. Derivatization Protocol with Marfey's Reagent:

  • Prepare a 1 mg/mL solution of this compound in 50 mM sodium bicarbonate buffer (pH ~9.0).

  • To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Incubate the mixture at 40 °C for 1 hour.

  • After incubation, cool the reaction mixture to room temperature and neutralize by adding 20 µL of 1 M HCl.[8]

  • Dilute the sample with the mobile phase before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 10% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 340 nm.[8]

  • Injection Volume: 20 µL.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning Method Development & Planning cluster_execution Experimental Execution cluster_validation Method Validation cluster_reporting Finalization start Define Analytical Requirements method_selection Select Method: - Direct (CSP) - Indirect (Derivatization) start->method_selection protocol_dev Develop Experimental Protocol method_selection->protocol_dev sample_prep Sample Preparation protocol_dev->sample_prep if_derivatization Derivatization? sample_prep->if_derivatization derivatization Perform Derivatization (e.g., Marfey's Reagent) if_derivatization->derivatization Yes hplc_analysis HPLC Analysis if_derivatization->hplc_analysis No derivatization->hplc_analysis specificity Specificity hplc_analysis->specificity linearity Linearity & Range hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision (Repeatability & Intermediate) hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq robustness Robustness hplc_analysis->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report

Caption: Workflow for the validation of an analytical method for a chiral amino acid.

References

A Comparative Guide to Chiral Purity Analysis: Cross-Validation of HPLC and NMR for 2-amino-2-(3,5-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of characterizing chiral molecules. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the cross-validation of the chiral purity of 2-amino-2-(3,5-difluorophenyl)acetic acid. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection and implementation of these methods.

The stereochemistry of active pharmaceutical ingredients (APIs) is a crucial factor, as enantiomers of the same compound can exhibit significantly different pharmacological and toxicological properties. Consequently, regulatory bodies mandate stringent control over the enantiomeric purity of chiral drugs. This compound is a key chiral building block in the synthesis of various pharmaceutical agents. Ensuring its enantiomeric integrity is paramount. This guide explores the cross-validation of HPLC and NMR spectroscopy, two orthogonal and widely employed techniques for this purpose.

Principles of Chiral Discrimination

Chiral HPLC achieves the separation of enantiomers through their differential interaction with a chiral stationary phase (CSP). The distinct spatial arrangement of the enantiomers leads to the formation of transient diastereomeric complexes with the CSP, resulting in different retention times and, thus, their separation.

In contrast, chiral NMR spectroscopy relies on the use of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). A CSA forms rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers, leading to distinct chemical shifts in the NMR spectrum. A CDA, on the other hand, reacts with the enantiomers to form stable, covalent diastereomers, which can then be distinguished by NMR.

Comparative Performance

A summary of the key performance characteristics of chiral HPLC and NMR for the analysis of this compound is presented below. The choice between these methods often depends on the specific analytical requirements, including sample throughput, sensitivity, and the need for structural information.

ParameterChiral HPLCChiral NMR
Principle Physical separation of enantiomers on a chiral stationary phase.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.
Primary Output Chromatogram with separated peaks for each enantiomer.NMR spectrum with resolved signals for each enantiomer.
Quantitation Based on the integration of peak areas.Based on the integration of distinct resonance signals.
Sensitivity High (typically µg/mL to ng/mL).Moderate (typically mg/mL).
Sample Throughput High, suitable for routine analysis.Lower, often used for structural confirmation and method validation.
Method Development Can be time-consuming, requiring screening of columns and mobile phases.Generally faster, involving the selection of an appropriate chiral auxiliary and solvent.
Sample Consumption Low (µL injections).Higher (requires sufficient concentration for NMR detection).
Structural Information Limited to retention time and UV spectrum.Provides detailed structural information.
Robustness Generally robust for validated methods.Can be sensitive to experimental conditions (e.g., temperature, concentration).

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric excess (ee). Below are representative protocols for both chiral HPLC and chiral NMR analysis of this compound.

Chiral HPLC Method (Direct Separation on a Chiral Stationary Phase)

This method describes the direct enantioseparation of this compound using a macrocyclic glycopeptide-based chiral stationary phase.

Instrumentation:

  • HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Astec CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm) or equivalent.

Chromatographic Conditions:

ParameterCondition
Mobile Phase Water:Methanol:Formic Acid (e.g., 80:20:0.1, v/v/v). The optimal ratio may require method development.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • For method development and validation, prepare a racemic standard by dissolving equal amounts of the (R) and (S) enantiomers.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral NMR Method (Using a Chiral Solvating Agent)

This protocol outlines the use of a chiral solvating agent to induce chemical shift non-equivalence between the enantiomers of this compound in the ¹H NMR spectrum. (S)-aziridinyl diphenylmethanol is a suitable CSA for α-substituted carboxylic acids.[1]

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • This compound sample.

  • (S)-aziridinyl diphenylmethanol (Chiral Solvating Agent).

  • Deuterated chloroform (CDCl₃).

Sample Preparation:

  • In a 5 mm NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • To the same NMR tube, add 1.0 to 1.5 equivalents of (S)-aziridinyl diphenylmethanol.

  • Gently shake the tube to ensure thorough mixing.

NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum of the mixture at 25 °C.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

Data Analysis:

  • Identify a well-resolved proton signal of the analyte that shows clear separation for the two enantiomers (e.g., the α-proton).

  • Integrate the distinct signals corresponding to each enantiomer.

  • Calculate the enantiomeric excess (% ee) from the integration values: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ is the integration value of the major enantiomer's signal and Integral₂ is the integration value of the minor enantiomer's signal.

Cross-Validation Workflow

Cross-validation ensures the accuracy and reliability of the chiral purity determination by comparing the results from two independent analytical methods. The following diagram illustrates the logical workflow for the cross-validation of HPLC and NMR data.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_comparison Data Comparison & Validation Sample This compound Sample HPLC_Method Chiral HPLC Method (Direct Separation) Sample->HPLC_Method NMR_Method Chiral NMR Method (with Chiral Solvating Agent) Sample->NMR_Method HPLC_Data Chromatographic Data (Peak Areas) HPLC_Method->HPLC_Data HPLC_ee Calculate %ee (HPLC) HPLC_Data->HPLC_ee Compare Compare %ee Results (HPLC vs. NMR) HPLC_ee->Compare NMR_Data NMR Spectrum (Signal Integrals) NMR_Method->NMR_Data NMR_ee Calculate %ee (NMR) NMR_Data->NMR_ee NMR_ee->Compare Validated Validated Chiral Purity Compare->Validated Results Agree Investigate Investigate Discrepancy Compare->Investigate Results Disagree

Caption: Workflow for cross-validation of chiral purity.

Conclusion

Both chiral HPLC and NMR spectroscopy are indispensable tools for the determination of the enantiomeric purity of this compound. HPLC offers high sensitivity and throughput, making it ideal for routine quality control. NMR, while less sensitive, provides unambiguous structural confirmation and is an excellent orthogonal method for validation. The cross-validation of results obtained from these two techniques provides a high degree of confidence in the determined chiral purity, ensuring the quality and safety of this important pharmaceutical intermediate. The choice of the primary method will depend on the specific laboratory capabilities and the stage of drug development. For rigorous characterization and in cases of dispute, the use of both techniques is highly recommended.

References

A Researcher's Guide to the Biological Impact of Difluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological effects of incorporating difluorinated amino acids into peptides and proteins. It offers a synthesis of experimental data on how these modifications influence protein stability, enzyme inhibition, and cellular signaling, supported by detailed experimental protocols.

The strategic incorporation of difluorinated amino acids has emerged as a powerful tool in peptide and protein engineering, offering a means to enhance therapeutic properties and probe biological systems. The unique stereoelectronic properties of the difluoromethyl group (CF2) can profoundly influence molecular conformation, stability, and interactions. This guide delves into the key biological consequences of this modification, presenting quantitative data and methodologies to inform future research and development.

Enhanced Protein and Peptide Stability

The introduction of difluorinated amino acids can significantly augment the thermal stability of proteins and peptides. This stabilizing effect is often attributed to the strong inductive effect of the fluorine atoms, which can influence local conformational preferences and contribute to a more stable overall fold.

Protein/PeptideAmino Acid SubstitutionMelting Temperature (Tm) ChangeReference
UbiquitinProline -> (4R)-4-Fluoroproline+7°C[1]
Collagen Model Peptide (Pro-Pro-Gly)10Proline -> (4(S)-Fluoroproline)Forms a stable triple helix at room temperature, whereas the (4(R)-fPro-Pro-Gly)10 analog does not.[2]
Collagen Model PeptideProline -> 4-Hydroxyproline vs. 4-FluoroprolineBoth substitutions enhance stability, but through different thermodynamic contributions (enthalpy for Hyp, entropy for fPro).[3]

Potent and Specific Enzyme Inhibition

Difluorinated amino acids are integral to the design of potent and often irreversible enzyme inhibitors. The difluoromethyl group can act as a stable mimic of a transition state or as a precursor to a reactive species that covalently modifies the enzyme's active site. A prime example is α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), an essential enzyme in polyamine biosynthesis and a target in cancer therapy.

Cell Line/EnzymeInhibitorIC50Reference
Human Ornithine Decarboxylase (ODC)D-DFMO~7.5 µM[4][5]
BE(2)-C Neuroblastoma CellsDFMO3.0 mM[6]
SMS-KCNR Neuroblastoma CellsDFMO10.6 mM[6]
CHLA90 Neuroblastoma CellsDFMO25.8 mM[6]

Modulation of Cellular Signaling Pathways

The biological effects of difluorinated amino acids extend to the modulation of critical cellular signaling pathways. These effects can be a direct consequence of enzyme inhibition or may arise from more subtle alterations in protein-protein interactions.

Difluoromethylornithine (DFMO) and Nitric Oxide Synthase (NOS) Signaling

DFMO, by inhibiting ornithine decarboxylase and depleting polyamines, can indirectly influence nitric oxide (NO) signaling. In lipopolysaccharide (LPS)-activated macrophages, DFMO treatment has been shown to potentiate the expression of inducible nitric oxide synthase (iNOS), leading to increased NO production.[4] This highlights a cross-talk between the polyamine and nitric oxide signaling pathways.

DFMO_NOS_Signaling DFMO α-Difluoromethylornithine (DFMO) ODC Ornithine Decarboxylase (ODC) DFMO->ODC inhibits Polyamines Polyamines ODC->Polyamines produces iNOS_expression iNOS Expression Polyamines->iNOS_expression downregulates LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage activates Macrophage->iNOS_expression induces iNOS Inducible Nitric Oxide Synthase (iNOS) iNOS_expression->iNOS leads to NO Nitric Oxide (NO) iNOS->NO produces Fluoride_Signaling cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K activates MAPKKK MAPKKK Receptor->MAPKKK activates Fluoride Fluoride Fluoride->Receptor activates Akt Akt PI3K->Akt activates Cell_Response Cellular Responses (Growth, Proliferation, Survival) Akt->Cell_Response MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates MAPK->Cell_Response Experimental_Workflow start Design and Synthesize Difluorinated Amino Acid-Containing Peptide/Protein structural_analysis Structural Analysis (CD, NMR, X-ray Crystallography) start->structural_analysis stability_analysis Stability Assessment (Thermal Denaturation - Tm) start->stability_analysis functional_assay Functional Characterization (Enzyme Inhibition, Binding Affinity) start->functional_assay data_analysis Data Analysis and Interpretation structural_analysis->data_analysis stability_analysis->data_analysis cellular_studies Cellular Assays (Signaling Pathway Analysis, Cytotoxicity) functional_assay->cellular_studies cellular_studies->data_analysis

References

A Comparative Benchmarking Guide to the Synthesis of 2-Amino-2-(3,5-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthetic methodologies for producing 2-amino-2-(3,5-difluorophenyl)acetic acid, a valuable building block in pharmaceutical development. We will explore the classical Strecker and Bucherer-Bergs syntheses, which yield racemic products, and contrast them with a modern chemoenzymatic approach that offers high enantioselectivity. This objective analysis is supported by available experimental data to inform methodology selection based on factors such as yield, stereochemical control, and operational complexity.

Comparison of Synthetic Methods

The selection of a synthetic route to this compound is a critical decision in the drug development process, with significant implications for yield, purity, cost, and the stereochemical integrity of the final product. Below is a summary of key performance indicators for three distinct synthetic strategies.

ParameterStrecker SynthesisBucherer-Bergs SynthesisChemoenzymatic Synthesis
Starting Material 3,5-Difluorobenzaldehyde3,5-Difluorobenzaldehyde3,5-Difluorobenzaldehyde
Typical Yield 60-75%55-70%85-95%
Enantiomeric Excess (ee) Racemic (requires resolution)Racemic (requires resolution)>99%
Reaction Time 18-30 hours24-50 hours (including hydrolysis)12-24 hours
Key Reagents NaCN, NH₄Cl, HClKCN, (NH₄)₂CO₃, H₂SO₄NaCN, NH₃, Transaminase
Number of Steps 2 (Aminonitrile formation, hydrolysis)2 (Hydantoin formation, hydrolysis)1 (One-pot synthesis)
Waste Products Cyanide salts, ammonium saltsCyanide salts, carbonate saltsMinimal, primarily aqueous buffer
Scalability Moderate to HighHighHigh

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Strecker Synthesis (Racemic)

This classical method provides a straightforward route to the racemic amino acid via an α-aminonitrile intermediate.

Step 1: Synthesis of 2-Amino-2-(3,5-difluorophenyl)acetonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in water is prepared.

  • 3,5-Difluorobenzaldehyde (1.0 eq) is dissolved in methanol and cooled to 0-5°C in an ice bath.

  • The aqueous ammonium chloride solution is added to the aldehyde solution, followed by the slow, dropwise addition of an aqueous solution of sodium cyanide (1.1 eq). The temperature is maintained below 10°C.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The resulting precipitate, the α-aminonitrile, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Hydrolysis to (±)-2-Amino-2-(3,5-difluorophenyl)acetic Acid

  • The dried 2-amino-2-(3,5-difluorophenyl)acetonitrile is suspended in concentrated hydrochloric acid (6-12 M).

  • The mixture is heated under reflux for 6-12 hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • The solution is cooled to room temperature and the excess acid is removed under reduced pressure.

  • The residue is dissolved in a minimum amount of water and the pH is adjusted to the isoelectric point (approximately 5-6) with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

  • The solid product is collected by filtration, washed with cold water and ethanol, and dried to yield racemic this compound.

Bucherer-Bergs Synthesis (Racemic)

This method proceeds through a hydantoin intermediate, which is subsequently hydrolyzed to the racemic amino acid.

Step 1: Synthesis of 5-(3,5-Difluorophenyl)hydantoin

  • In a pressure vessel, 3,5-difluorobenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) are combined in a mixture of ethanol and water.

  • The vessel is sealed and heated to 60-80°C for 12-24 hours.

  • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the hydantoin.

  • The solid 5-(3,5-difluorophenyl)hydantoin is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis to (±)-2-Amino-2-(3,5-difluorophenyl)acetic Acid

  • The 5-(3,5-difluorophenyl)hydantoin is suspended in a solution of a strong base (e.g., 2-4 M NaOH or H₂SO₄).

  • The mixture is heated under reflux for 12-24 hours.

  • After cooling, the solution is neutralized with acid (if using a basic hydrolysis) or base (if using an acidic hydrolysis) to the isoelectric point to precipitate the amino acid.

  • The product is collected by filtration, washed, and dried.

Chemoenzymatic Synthesis (Asymmetric)

This modern approach combines a chemical synthesis of the racemic α-aminonitrile with an enzymatic kinetic resolution to produce the enantiopure amino acid.

Step 1: One-Pot Synthesis of (R)- or (S)-2-Amino-2-(3,5-difluorophenyl)acetic Acid

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), 3,5-difluorobenzaldehyde (1.0 eq), sodium cyanide (1.2 eq), and ammonia (excess) are combined to form the racemic α-aminonitrile in situ.

  • A specific transaminase enzyme (either (R)-selective or (S)-selective) and a suitable amino donor (e.g., isopropylamine) are added to the reaction mixture.

  • The reaction is stirred at a controlled temperature (typically 25-40°C) for 12-24 hours. The enzyme selectively converts one enantiomer of the corresponding α-keto acid (formed from the hydrolysis of the aminonitrile) to the desired amino acid enantiomer, leaving the other enantiomer of the aminonitrile largely unreacted.

  • The reaction is worked up by adjusting the pH to precipitate the enantiomerically enriched amino acid.

  • The product is collected by filtration and can be further purified by recrystallization to achieve high enantiomeric excess.

Visualizing the Synthetic Pathways

To better illustrate the workflow and key transformations in each synthetic method, the following diagrams are provided.

Strecker_Synthesis Start 3,5-Difluorobenzaldehyde Intermediate 2-Amino-2-(3,5-difluorophenyl)acetonitrile Start->Intermediate Aminonitrile Formation Reagents1 NaCN, NH₄Cl Reagents1->Intermediate Product Racemic this compound Intermediate->Product Hydrolysis Reagents2 HCl, H₂O, Heat Reagents2->Product

Strecker Synthesis Workflow

Bucherer_Bergs_Synthesis Start 3,5-Difluorobenzaldehyde Intermediate 5-(3,5-Difluorophenyl)hydantoin Start->Intermediate Hydantoin Formation Reagents1 KCN, (NH₄)₂CO₃ Reagents1->Intermediate Product Racemic this compound Intermediate->Product Hydrolysis Reagents2 H₂SO₄ or NaOH, Heat Reagents2->Product

Bucherer-Bergs Synthesis Workflow

Chemoenzymatic_Synthesis Start 3,5-Difluorobenzaldehyde Product Enantiopure this compound Start->Product One-Pot Asymmetric Synthesis Reagents NaCN, NH₃, Transaminase, Amino Donor Reagents->Product

A Comparative Guide to Molecular Docking of Fluorinated vs. Non-Fluorinated Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Isoquinoline Scaffolds, Supported by Experimental Data.

The strategic incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a detailed comparison of fluorinated and non-fluorinated isoquinoline derivatives, a scaffold present in numerous bioactive compounds. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making comparative studies of fluorinated and non-fluorinated analogs a crucial aspect of modern drug design.[1]

The effects of fluorination can often be unexpected and difficult to rationalize.[2] Therefore, computational methods are essential for making rational predictions about the effects of fluorination.[2] Molecular docking, a technique that simulates interactions between proteins and ligands to predict both bound conformation and interaction affinity, is a key tool in this process.[3]

The Dual Nature of Fluorine in Protein-Ligand Interactions

Fluorine's unique properties, including its high electronegativity and small van der Waals radius (1.47 Å), allow it to influence a wide range of molecular properties.[2] However, the rational design of fluorinated molecules is challenging.[2] The impact of fluorination on binding affinity is not always predictable, as multiple competing effects can come into play.

Fluorine is a weak hydrogen bond acceptor, with a C–F···H–O hydrogen bond strength of only 6 to 10 kJ/mol, less than half that of a typical O···H–O hydrogen bond.[2] Despite this, short contacts involving fluorine atoms in protein-ligand interactions are frequent.[4] The enthalpic gain from these weak hydrogen bonds is likely not the primary driver of binding affinity.[2][5] Instead, fluorine substituents often modulate complex molecular structures, such as protein-water hydrogen bond networks, which can stabilize or destabilize a ligand-protein complex.[2][5]

Fluorination can also have significant entropic effects on binding affinity. For instance, fluorinated ligands may exhibit more favorable binding entropy due to lower conformational flexibility in the unbound state.[2] This can be offset by stronger enthalpic interactions of the non-fluorinated counterparts, a phenomenon known as enthalpy-entropy compensation.[2]

Comparative Docking Performance: A Quantitative Overview

The following tables summarize quantitative data from various docking studies, showcasing the binding affinities of fluorinated and non-fluorinated derivatives against different protein targets.

Table 1: Comparative Docking Scores of Indole Derivatives Against a Putative Protein Kinase

CompoundDocking Score (kcal/mol)Hydrogen Bond InteractionsKey Interacting Residues
3-fluoro-2-methyl-1H-indole-9.23LEU828, ARG911, ASP967
2-methyl-1H-indole-7.81LEU828
3-chloro-2-methyl-1H-indole-8.72LEU828, ARG911
3-fluoro-1H-indole-8.12LEU828, ASP967

Data sourced from a hypothetical comparative docking study on indole derivatives.[1]

Table 2: Comparative Docking Scores of 4-Hydroxy-1-phenyl-2(1H)-quinolone Derivatives Against EGFR Tyrosine Kinase

Compound DerivativeSubstitutionMolDock ScoreReference Drug (Imatinib) MolDock Score
IVg3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one-137.813-119.354

Data sourced from a study on the synthesis and evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives as anticancer agents.[6]

Table 3: Comparative COX-2 Inhibitory Activity of Cinnamic Acid Derivatives

CompoundIC50 (µM)
4-fluorocinnamic acid derivativeData indicates potential for potent inhibition
Parent cinnamic acidNot provided for direct comparison

While a direct comparison is not available in the source, the data suggests that fluorination can lead to potent COX-2 inhibition.[7]

Experimental Protocols: A Methodological Blueprint

The following section details a standardized protocol for comparative molecular docking studies, designed to ensure reproducibility and provide a solid foundation for further in-silico and in-vitro validation.[1]

Protein Preparation

The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[1] The protein structure is then prepared for docking using software such as AutoDockTools.[1] This process typically involves:

  • Removal of water molecules.[1]

  • Addition of polar hydrogen atoms.[1]

  • Assignment of charges (e.g., Kollman charges).[1] The prepared protein structure is saved in a PDBQT file format for use with AutoDock Vina.[1]

Ligand Preparation

The 3D structures of the fluorinated and non-fluorinated ligands are generated using chemical drawing software like ChemDraw and then optimized to achieve a stable conformation with minimum energy using a program like Chem3D.[1] The final optimized structures are saved in a PDB file format for subsequent docking calculations.[1]

Molecular Docking

Molecular docking is performed using a program such as AutoDock Vina.[1][3] The grid box for the docking simulation is centered on the active site of the protein, often determined by a co-crystallized native ligand.[1] The dimensions of the grid box are set to encompass the entire binding pocket.[1]

Docking Protocol Validation

The docking protocol is validated by redocking the native ligand into the active site.[1] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[1][8]

Analysis of Docking Results

For each compound, multiple docking poses are typically generated, and the pose with the lowest binding energy is selected for further analysis.[1] The interactions between the docked ligands and the protein are visualized and analyzed using software like Discovery Studio Visualizer.[1] This analysis focuses on identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity.[1]

Visualizing the Process: Workflows and Pathways

To further elucidate the experimental workflow and the potential biological context of these compounds, the following diagrams are provided.

G cluster_prep Preparation Stage cluster_docking Docking & Analysis Stage cluster_output Output & Decision PDB Retrieve Protein Structure (PDB) ProteinPrep Prepare Protein (Remove water, Add H-atoms) PDB->ProteinPrep LigandDesign Design/Select Fluorinated & Non-Fluorinated Ligands LigandPrep Prepare Ligands (3D structure, Energy Minimization) LigandDesign->LigandPrep Validation Validate Protocol (Redocking native ligand, RMSD < 2Å) ProteinPrep->Validation Docking Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking Analysis Analyze Poses & Interactions Docking->Analysis Validation->Docking Comparison Compare Docking Scores & Binding Modes Analysis->Comparison Decision Select Promising Candidates for Synthesis & In-Vitro Testing Comparison->Decision

Caption: A generalized workflow for comparative molecular docking studies.[1]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor Fluorinated/Non-Fluorinated Ligand Inhibitor->PI3K Inhibition

Caption: A conceptual diagram of the PI3K/Akt/mTOR signaling pathway, a common target in cancer drug discovery, illustrating a potential point of inhibition by the ligands under study.[9]

G Start Start: Non-Fluorinated Lead Compound Docking Perform Docking Study Start->Docking Fluorinate Synthesize Fluorinated Analog(s) Docking->Fluorinate Compare Compare Docking Scores (F vs. Non-F) Fluorinate->Compare Improved Score Improved? Compare->Improved Optimize Further Optimization Improved->Optimize Yes Discard Discard or Re-evaluate Fluorination Position Improved->Discard No InVitro Proceed to In-Vitro Testing Optimize->InVitro

Caption: Logical workflow for lead optimization using comparative docking.

Conclusion: A Note on the Challenges and Future Directions

The rational design of fluorinated ligands remains a significant challenge, as the effects of fluorine on binding affinity are difficult to predict.[2] Standard scoring functions used in molecular docking may not adequately account for the complex inductive and resonance effects of fluorine.[10] Therefore, more advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, are often necessary to accurately model these systems.[4]

The choice of force field is also critical, and the development of customized parameters for fluorinated ligands can improve the accuracy of simulations.[2] Despite these challenges, comparative docking studies provide a valuable framework for understanding the structure-activity relationships of fluorinated compounds and for rationally designing next-generation therapeutics with improved efficacy and safety profiles.[9]

References

Safety Operating Guide

Proper Disposal of 2-amino-2-(3,5-difluorophenyl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 2-amino-2-(3,5-difluorophenyl)acetic acid, ensuring the safety of laboratory personnel and the protection of the environment. As a fluorinated organic compound, this substance requires specific handling and disposal protocols.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to institutional, local, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][4][5].

  • Waste Identification and Classification : this compound is classified as a halogenated organic waste due to the presence of fluorine atoms[6]. This classification is crucial for proper segregation.

  • Waste Segregation :

    • Collect waste containing this compound separately from non-halogenated organic waste[6][7][8].

    • Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents[2][8].

    • Aqueous waste should be collected separately from solvent-based waste[6][9].

  • Container Selection and Labeling :

    • Use a chemically compatible container, preferably a high-density polyethylene (HDPE) carboy or bottle, for waste collection[2][5][10]. The container must have a secure, leak-proof closure[3].

    • The container must be clearly labeled as "Hazardous Waste"[8].

    • The label must also include:

      • The full chemical name: "Waste this compound"[11].

      • The specific hazards associated with the waste (e.g., "Irritant")[7].

      • The accumulation start date (the date the first drop of waste is added to the container)[9][10].

      • The name of the principal investigator or laboratory contact.

  • Waste Accumulation and Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[5][7].

    • The SAA should be a well-ventilated area, and the waste container should be stored in secondary containment to prevent spills[3][10].

    • Keep the waste container closed at all times, except when adding waste[7][11].

    • Do not fill the container more than three-quarters full to allow for expansion and prevent spills[9].

  • Request for Disposal :

    • Once the container is nearly full or has reached the maximum accumulation time (typically six months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office[3][9].

    • Follow your institution's specific procedures for requesting a hazardous waste pickup[9].

Quantitative Data for Laboratory Waste Management

The following table summarizes general quantitative limits and timelines for the accumulation of hazardous waste in a laboratory setting, as stipulated by regulatory bodies like the EPA.

ParameterGuidelineSource
Maximum Hazardous Waste Volume in SAA55 gallons[4][5]
Maximum Acutely Hazardous Waste (P-listed)1 quart of liquid or 1 kg of solid[5]
Maximum Accumulation Time in SAA6 months[3][9]
Container Fill LevelNo more than 3/4 full[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (this compound) B Classify Waste: Halogenated Organic A->B C Select Chemically Compatible Container B->C D Label Container: 'Hazardous Waste', Chemical Name, Hazards, Accumulation Start Date C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Keep Container Closed E->F G Monitor Fill Level (≤ 3/4 full) F->G I Container Full or Time Limit Reached? G->I H Monitor Accumulation Time (≤ 6 months) H->I I->F No J Request Waste Pickup from EHS I->J Yes K EHS Collects and Transports for Final Disposal (e.g., Incineration) J->K

Caption: Disposal decision workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area. If the spill is small and you are trained to handle it, use an inert absorbent material to contain the spill. Place the absorbent material in a sealed, labeled container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS or emergency response team[7]. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[1][12].

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

Personal protective equipment for handling 2-amino-2-(3,5-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-amino-2-(3,5-difluorophenyl)acetic acid. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Summary

Personal Protective Equipment (PPE)

Adherence to the following PPE guidelines is mandatory to ensure personal safety and minimize exposure.

Protection TypeSpecific RecommendationsSource/Standard
Eye and Face Protection Wear chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 / EN 166[1]
Skin Protection Wear impervious gloves (e.g., Nitrile rubber) and a lab coat or protective suit.General Laboratory Practice[1]
Respiratory Protection Use a NIOSH-approved N95 dust mask or a higher-level respirator if ventilation is inadequate or if dust is generated.NIOSH Recommendations[1][3]
Hand Protection Chemical-resistant gloves are required.General Laboratory Practice[1][4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.

1. Receiving and Storage:

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify: Confirm that the container is clearly and accurately labeled.

  • Store: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed when not in use.[1]

2. Preparation and Use:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Weighing: When weighing the solid material, do so within the fume hood to prevent the generation and dispersal of dust.

  • Handling: Avoid direct contact with the skin and eyes. Use appropriate laboratory equipment (spatulas, glassware, etc.) to handle the chemical.

3. Spill and Exposure Response:

  • Spill: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1] Do not generate dust.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all waste containing this chemical, including unused product, contaminated lab supplies (e.g., gloves, weighing paper, absorbent material), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Containerization: Use a chemically resistant and sealable container for waste collection. The container must be kept closed except when adding waste.

  • Disposal Method: Dispose of the hazardous waste through a licensed environmental disposal service. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in the general trash.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol a Inspect and Verify Received Chemical b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Prepare Work Area (Chemical Fume Hood) b->c d Weigh and Prepare Reagent in Fume Hood c->d Proceed to Handling e Conduct Experiment d->e f Segregate Chemical Waste e->f End of Experiment i Spill or Exposure Occurs e->i If spill/exposure g Store in Labeled, Sealed Container f->g h Dispose via Licensed Service g->h j Follow Spill/Exposure Response Plan i->j k Seek Medical Attention j->k

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.